4-Deoxypyridoxine 5'-phosphate
Description
Properties
IUPAC Name |
(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOYOYDYNXAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1COP(=O)(O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236944 | |
| Record name | 4-Deoxypyridoxine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-84-1 | |
| Record name | 4-Deoxypyridoxine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC29870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Deoxypyridoxine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of 4-Deoxypyridoxine 5'-Phosphate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine 5'-phosphate (dPNP) is the biologically active metabolite of the vitamin B6 antagonist, 4-deoxypyridoxine (dPN). This guide delineates the multifaceted mechanism of action by which dPNP exerts its effects, primarily centered on the antagonism of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Through competitive inhibition of PLP-dependent enzymes and disruption of PLP homeostasis, dPNP serves as a potent tool for studying vitamin B6 metabolism and as a potential therapeutic agent. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, detailed experimental protocols, and visual representations of the involved biochemical pathways.
Introduction
Pyridoxal 5'-phosphate is a vital coenzyme for a vast array of enzymatic reactions crucial for cellular metabolism, including amino acid biosynthesis, neurotransmitter synthesis, and one-carbon metabolism. The study of PLP-dependent pathways often employs antagonists to elucidate their roles and regulation. 4-Deoxypyridoxine (dPN) is a well-established vitamin B6 antimetabolite that, upon cellular uptake, is phosphorylated by pyridoxal kinase (PdxK) to its active form, this compound (dPNP).[1][2] dPNP then acts as a competitive inhibitor of PLP-dependent enzymes and interferes with the synthesis of PLP, leading to a cascade of metabolic disruptions.[3][4] Understanding the precise mechanisms of dPNP action is critical for its application in research and for the development of novel therapeutic strategies.
Mechanism of Action
The primary mechanism of action of dPNP is its function as a competitive antagonist of pyridoxal 5'-phosphate. This antagonism manifests through two principal routes:
-
Inhibition of PLP-Dependent Enzymes: dPNP structurally mimics PLP and binds to the active sites of PLP-dependent enzymes. However, due to the absence of the 4'-hydroxyl group, it cannot perform the catalytic functions of PLP, leading to competitive inhibition of the enzyme.
-
Disruption of PLP Homeostasis: dPNP can inhibit pyridoxine 5'-phosphate oxidase (PdxH), a key enzyme in the salvage pathway that converts pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. This inhibition reduces the de novo synthesis of PLP, further depleting the cellular pool of this essential coenzyme.[3]
The inhibition of PLP-dependent enzymes by dPNP has significant downstream consequences, most notably on one-carbon metabolism. By inhibiting serine hydroxymethyltransferase (GlyA) and the glycine cleavage system (GCS), which includes glycine decarboxylase (GcvP), dPNP reduces the generation of 5,10-methylenetetrahydrofolate (mTHF).[3][4] This reduction in one-carbon units subsequently impairs the biosynthesis of essential molecules such as coenzyme A (CoA) and thiamine.[3][4]
Additionally, dPNP has been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase, indicating its potential involvement in lipid signaling pathways.
Quantitative Inhibition Data
The inhibitory potency of this compound against various PLP-dependent enzymes has been quantified through kinetic studies. The following table summarizes the available inhibition constants (Ki).
| Enzyme | Organism/Tissue Source | Inhibitor | Inhibition Type | Ki Value | Reference(s) |
| Ornithine Decarboxylase | Murine Epidermis | dPNP | Competitive | 60 µM | [5] |
| Glutamate Decarboxylase | Not Specified | dPNP | Competitive | 0.27 µM | [6] |
| Pyridoxine 5'-phosphate Oxidase | Escherichia coli | PLP | Mixed-type | 8 µM | [7] |
Note: The Ki value for Pyridoxine 5'-phosphate Oxidase is for the product PLP, indicating product inhibition. While dPNP is known to inhibit this enzyme, specific Ki values were not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the intricate mechanisms of dPNP action, the following diagrams have been generated using the DOT language.
References
- 1. A binding assay for serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 5. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
4-Deoxypyridoxine 5'-Phosphate: A Technical Guide to Its Function as a Vitamin B6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-deoxypyridoxine 5'-phosphate (4-DPP), a potent antagonist of vitamin B6. It details the mechanism of action, which involves the phosphorylation of its precursor, 4-deoxypyridoxine (4-dPN), and subsequent competitive inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This guide consolidates quantitative data on its inhibitory effects, presents detailed experimental protocols for assessing its activity, and utilizes visualizations to illustrate key pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers investigating vitamin B6 metabolism, developing new therapeutic agents, or utilizing 4-DPP as a tool to probe the function of PLP-dependent enzymes.
Introduction to Vitamin B6 and 4-Deoxypyridoxine
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for over 140 distinct enzymatic reactions in the human body, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism.[1][2][3][4] Given its central role, the disruption of PLP homeostasis can have profound physiological consequences.
4-Deoxypyridoxine (4-dPN) is a structural analog of pyridoxine (a form of vitamin B6) that acts as a potent antimetabolite.[1] Within the cell, 4-dPN is phosphorylated by the enzyme pyridoxal kinase to its active form, this compound (4-DPP).[1] This phosphorylated derivative is the primary agent responsible for the vitamin B6 antagonistic effects, primarily through competitive inhibition of PLP-dependent enzymes.[1]
Mechanism of Action
The antagonistic properties of 4-DPP stem from a two-step process involving bioactivation followed by competitive enzyme inhibition.
-
Bioactivation: 4-deoxypyridoxine, the precursor molecule, is transported into the cell. Here, it serves as a substrate for pyridoxal kinase (PdxK), the same enzyme responsible for phosphorylating natural B6 vitamers. PdxK catalyzes the transfer of a phosphate group from ATP to 4-dPN, converting it into this compound (4-DPP).[1]
-
Enzyme Inhibition: 4-DPP is structurally similar to the native coenzyme PLP but lacks the 4'-aldehyde group essential for catalysis. Due to this similarity, 4-DPP can bind to the PLP-binding site on various apoenzymes. By occupying the active site, 4-DPP acts as a competitive inhibitor, preventing the binding of PLP and the subsequent formation of the catalytically active holoenzyme.[5] This inhibition disrupts the function of numerous metabolic pathways.[1]
In addition to direct enzyme inhibition, the precursor 4-dPN has also been shown to inhibit the cellular uptake of pyridoxine, further contributing to the depletion of the intracellular PLP pool.[2]
Quantitative Inhibition Data
4-DPP has been shown to inhibit several PLP-dependent enzymes. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor. The data below summarizes the Ki values for two well-characterized enzyme targets.
| Enzyme Target | EC Number | Organism/Tissue | Ki Value | Inhibition Type | Reference(s) |
| Glutamate Decarboxylase (GAD) | 4.1.1.15 | Rat Brain | 0.27 µM | Competitive | [6][7] |
| Ornithine Decarboxylase (ODC) | 4.1.1.17 | Mouse Epidermis | 60 µM (0.06 mM) | Competitive | [6][7][8] |
Affected Signaling and Metabolic Pathways
By inhibiting PLP-dependent enzymes, 4-DPP disrupts critical biochemical pathways.
Neurotransmitter Synthesis: GABA Pathway
Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate. By competitively inhibiting GAD, 4-DPP can significantly reduce GABA production, which has implications for neurological function and is a key mechanism behind the convulsant effects observed with high doses of vitamin B6 antagonists.[5]
Cell Growth and Proliferation: Polyamine Synthesis
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine).[9] Polyamines are essential for cell growth, proliferation, and differentiation. Inhibition of ODC by 4-DPP depletes cellular polyamine levels, leading to cytostatic effects.[8] This makes ODC a target for anti-cancer and anti-parasitic drug development.[10]
Amino Acid Catabolism
The catabolism of several amino acids relies on PLP-dependent transaminases and other enzymes. For example, vitamin B6 deficiency (mimicked by 4-DPP) impairs the function of kynureninase, an enzyme in the tryptophan catabolic pathway, and tyrosine aminotransferase, affecting tyrosine and phenylalanine metabolism.[11][12]
Experimental Protocols
This section provides a detailed methodology for an enzyme inhibition assay to determine the Ki of 4-DPP for glutamate decarboxylase (GAD), based on established HPLC methods.[13][14]
Protocol: Determination of Ki for GAD Inhibition using HPLC
Objective: To determine the inhibition constant (Ki) of 4-DPP for GAD by measuring the production of GABA via HPLC with pre-column derivatization.
Materials:
-
Enzyme Source: Purified or partially purified GAD (e.g., from rat brain homogenate).
-
Substrate: L-Glutamic acid.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitor: this compound (4-DPP).
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.2).
-
Derivatization Agent: Dansyl chloride.
-
Reaction Stop Solution: Perchloric acid or methanol.
-
HPLC System: Reverse-phase C18 column with a suitable detector (e.g., DAD or fluorescence).
-
Standard laboratory equipment (pipettes, centrifuges, vials, etc.).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of L-glutamate, PLP, and 4-DPP in the assay buffer. A range of concentrations will be needed for both substrate and inhibitor.
-
Prepare the GAD enzyme solution at a suitable concentration in ice-cold assay buffer.
-
-
Enzyme Inhibition Assay:
-
Set up a series of microcentrifuge tubes. For a full kinetic analysis, you will need multiple concentrations of the substrate (L-glutamate) at several fixed concentrations of the inhibitor (4-DPP), including a zero-inhibitor control.
-
Pre-incubation: To each tube, add the assay buffer, GAD enzyme solution, PLP, and the desired concentration of 4-DPP. Allow this mixture to pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the L-glutamate substrate to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes) where the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution (e.g., ice-cold methanol) and vortexing.
-
Sample Preparation: Centrifuge the tubes to pellet precipitated protein. Collect the supernatant for analysis.
-
-
GABA Quantification by HPLC:
-
Derivatization: Take an aliquot of the supernatant and derivatize the GABA product with dansyl chloride according to a validated protocol to make it detectable.
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Analysis: Separate and quantify the dansyl-GABA derivative using a calibrated standard curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[Substrate]).
-
The resulting plot for a competitive inhibitor will show a series of lines with different slopes intersecting at the y-axis.
-
Determine the apparent Km for each inhibitor concentration.
-
A secondary plot of apparent Km vs. [Inhibitor] will yield a straight line. The Ki can be calculated from the x-intercept of this plot (-Ki).
-
References
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 5. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of pyridoxine deficiency on the metabolism of the aromatic amino acids by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of 4-deoxypyridoxine on the endogenous activity and induction of tyrosine-alpha-ketoglutarate transaminase by cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Cellular Function of 4-Deoxypyridoxine 5'-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine 5'-phosphate (dPNP) is the biologically active, phosphorylated metabolite of 4-deoxypyridoxine (dPN), a well-established vitamin B6 antagonist.[1][2] Within the cell, dPN is phosphorylated by the enzyme pyridoxal kinase (PdxK), the same enzyme responsible for the phosphorylation of natural vitamin B6 vitamers.[3][4] The resulting dPNP primarily functions as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][3] PLP is the active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism, including amino acid biosynthesis and one-carbon metabolism.[3][5] By antagonizing PLP, dPNP can induce a state of vitamin B6 deficiency, making it a valuable tool for studying PLP-dependent processes and a potential lead for therapeutic development.[2][4] This guide provides an in-depth overview of the cellular functions of dPNP, its impact on metabolic pathways, and detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of PLP-Dependent Enzymes
The primary molecular function of this compound is to act as a competitive inhibitor of pyridoxal 5'-phosphate (PLP) in the active sites of various enzymes. This inhibition disrupts essential metabolic pathways that rely on PLP as a cofactor.
The conversion of 4-deoxypyridoxine (dPN) to its active form, dPNP, is a critical step in its mechanism of action and is catalyzed by pyridoxal kinase (PdxK).[3][4]
Quantitative Inhibition Data
dPNP has been shown to inhibit several PLP-dependent enzymes. The inhibitory constants (Ki) for some of these enzymes are summarized below.
| Enzyme Target | Organism/Tissue | Inhibitor | Ki Value | Citation(s) |
| Ornithine Decarboxylase | Mouse Epidermis | This compound | 0.06 mM | [2] |
| Glutamate Apodecarboxylase | Not Specified | This compound | 0.27 µM | [3] |
Impact on Cellular Metabolism and Signaling
The inhibition of PLP-dependent enzymes by dPNP has significant downstream consequences for cellular metabolism and signaling.
Disruption of One-Carbon Metabolism and Coenzyme A/Thiamine Biosynthesis
In microorganisms such as Salmonella enterica, dPNP has been shown to inhibit serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP).[1] These enzymes are critical for generating one-carbon units, which are essential for the biosynthesis of various molecules, including purines, thymidine, and certain amino acids. The inhibition of GlyA and GcvP leads to a reduced flux towards the synthesis of coenzyme A (CoA) and thiamine.[1]
Interference with Sphingosine-1-Phosphate (S1P) Signaling
4-deoxypyridoxine (the precursor to dPNP) has been identified as an inhibitor of sphingosine-1-phosphate lyase (SPL), a PLP-dependent enzyme.[1] SPL is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell survival, proliferation, and migration.[1][6] By inhibiting SPL, dPN can lead to an accumulation of intracellular S1P, thereby modulating S1P signaling pathways.[1] This effect has been linked to lymphopenia, suggesting a role in immune modulation.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound.
General Experimental Workflow for Assessing dPNP Inhibition
A generalized workflow for investigating the inhibitory effects of dPNP on a target PLP-dependent enzyme is outlined below.
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is adapted from methods used to determine ODC activity and its inhibition.
-
Principle: ODC catalyzes the conversion of ornithine to putrescine and CO2. The activity can be measured by quantifying the amount of putrescine produced or CO2 released.
-
Reagents:
-
Assay Buffer: e.g., 100 mM citric acid and 100 mM potassium phosphate buffer, pH 5.2 at 37°C.[7]
-
Substrate: 100 mM L-Ornithine hydrochloride solution in Assay Buffer.[7]
-
Cofactor: 10 mM Pyridoxal 5'-phosphate (PLP) solution in Assay Buffer.[7]
-
Inhibitor: Stock solution of this compound (dPNP) in Assay Buffer.
-
Enzyme Source: Purified ODC or cell/tissue homogenate.[7]
-
-
Procedure (Colorimetric Method):
-
Prepare a reaction mixture containing Assay Buffer, L-ornithine, PLP, and varying concentrations of dPNP.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding acid).
-
The putrescine formed is then oxidized by a diamine oxidase, which produces H2O2.[8]
-
The amount of H2O2 is determined by a colorimetric reaction, for example, with 4-aminoantipyrine and phenol catalyzed by horseradish peroxidase, which produces a colored complex that absorbs at 505 nm.
-
-
Data Analysis: Determine the rate of reaction at each dPNP concentration and calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Glutamate Decarboxylase (GAD) Activity Assay
This protocol is based on methods for measuring GAD activity.
-
Principle: GAD catalyzes the decarboxylation of L-glutamate to γ-aminobutyric acid (GABA) and CO2. The activity is determined by measuring the amount of GABA produced.
-
Reagents:
-
Reaction Buffer: e.g., 50 mM Citric acid-Na2HPO4 buffer, pH 4.8.
-
Substrate: 100 mM L-glutamic acid in Reaction Buffer.
-
Cofactor: 0.15 mM PLP in Reaction Buffer.
-
Inhibitor: Stock solution of dPNP.
-
Enzyme Source: Purified GAD or brain homogenate.
-
-
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, L-glutamic acid, PLP, and varying concentrations of dPNP.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
Stop the reaction by adding 0.2 M borate buffer (pH 10.0) and boiling for 10 minutes.
-
Centrifuge to remove precipitated protein.
-
The supernatant containing GABA is analyzed by HPLC after derivatization (e.g., with dansyl chloride).
-
-
Data Analysis: Quantify GABA production at different dPNP concentrations to determine the inhibitory kinetics and calculate the Ki value.
Serine Hydroxymethyltransferase (SHMT) Activity Assay
This protocol is a spectrophotometric coupled assay.[2]
-
Principle: SHMT converts L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). The production of 5,10-CH2-THF is coupled to its oxidation by NADP+-dependent 5,10-CH2-tetrahydrofolate dehydrogenase (MTHFD), leading to an increase in absorbance at 375 nm.[2]
-
Reagents:
-
Procedure:
-
In a cuvette, combine Assay Buffer, L-serine, THF, NADP+, MTHFD, and varying concentrations of dPNP.
-
Initiate the reaction by adding SHMT.
-
Monitor the increase in absorbance at 375 nm over time at 25°C.[2]
-
-
Data Analysis: Calculate the initial reaction rates from the absorbance change and determine the inhibitory effect of dPNP.
Quantification of Coenzyme A (CoA) by HPLC
This protocol describes a method for the quantification of CoA in cellular extracts.[1]
-
Principle: Cellular thiols, including CoA, are derivatized with a fluorogenic reagent, separated by reverse-phase HPLC, and detected by fluorescence.
-
Sample Preparation:
-
Harvest bacterial cells and extract metabolites using a suitable method (e.g., cold methanol extraction).
-
Centrifuge to remove cell debris.
-
Dry the supernatant (e.g., by vacuum centrifugation).
-
-
Derivatization and HPLC Analysis:
-
Re-suspend the dried extract in buffer.
-
Add a thiol-derivatizing agent (e.g., a maleimide-based fluorophore).
-
Incubate to allow the reaction to complete.
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the analytes using a suitable gradient (e.g., with a mobile phase of potassium phosphate buffer and acetonitrile).[1]
-
Detect the fluorescently labeled CoA using a fluorescence detector (e.g., excitation at 387 nm, emission at 465 nm).[1]
-
-
Quantification: Use a standard curve of derivatized CoA of known concentrations to quantify the amount of CoA in the samples.
Quantification of Thiamine and its Phosphates by LC-MS/MS
This method allows for the sensitive quantification of thiamine pyrophosphate (TPP), the active form of thiamine.
-
Principle: Thiamine and its phosphate esters are extracted from whole blood or cells, separated by liquid chromatography, and detected by tandem mass spectrometry.
-
Sample Preparation:
-
Lyse whole blood or cell pellets.
-
Add an internal standard (e.g., deuterated TPP).
-
Precipitate proteins using an acid (e.g., trichloroacetic acid).
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC column suitable for polar analytes.
-
Separate the thiamine vitamers using an appropriate mobile phase.
-
Detect and quantify the analytes using a tandem mass spectrometer in positive electrospray ionization mode, monitoring specific mass transitions for each compound and the internal standard.
-
-
Quantification: Calculate the concentration of each vitamer based on the ratio of its peak area to that of the internal standard and by comparison to a calibration curve.
Sphingosine-1-Phosphate Lyase (SPL) Activity Assay
This protocol is based on a fluorescent assay for SPL activity.[2]
-
Principle: SPL activity is measured by monitoring the conversion of a fluorescently labeled S1P substrate to a fluorescent aldehyde product.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, the fluorescent S1P substrate, and varying concentrations of dPN.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction and extract the lipids into an organic phase.
-
Separate the fluorescent aldehyde product from the unreacted substrate by HPLC.
-
Quantify the product using a fluorescence detector.
-
-
Data Analysis: Determine the rate of product formation and the inhibitory effect of dPN.
Conclusion
This compound is a potent tool for investigating the roles of PLP-dependent enzymes in cellular metabolism. Its ability to competitively inhibit these enzymes provides a mechanism to probe the consequences of disrupting key metabolic pathways, including one-carbon metabolism and the biosynthesis of essential cofactors like CoA and thiamine. Furthermore, its inhibitory action on sphingosine-1-phosphate lyase connects the worlds of vitamin B6 antagonism and lipid signaling. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to explore the multifaceted cellular functions of dPNP and its potential as a modulator of these critical biological processes.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Responsiveness of sphingosine phosphate lyase insufficiency syndrome to vitamin B6 cofactor supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions | PLOS One [journals.plos.org]
- 9. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
4-Deoxypyridoxine 5'-Phosphate: A Technical Guide to its Function as a PLP Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Deoxypyridoxine 5'-phosphate (DOPP) as a potent competitive inhibitor of Pyridoxal 5'-phosphate (PLP) dependent enzymes. PLP is a vital cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. Understanding the mechanisms of PLP inhibition is paramount for the development of novel therapeutics and for elucidating fundamental biochemical pathways. This document details the mechanism of action of DOPP, its primary enzymatic targets, and the downstream metabolic consequences of its inhibitory effects. Furthermore, it furnishes detailed experimental protocols for the synthesis of DOPP and for conducting enzyme inhibition assays, supplemented with structured data and graphical representations to facilitate comprehension and application in a research setting.
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for over 160 distinct enzymatic activities in the human body, accounting for approximately 4% of all classified enzymatic reactions.[1] These enzymes, known as PLP-dependent enzymes, play critical roles in a wide range of metabolic processes, including amino acid biosynthesis and degradation, neurotransmitter synthesis, and one-carbon metabolism.[1] Given the central role of PLP, molecules that interfere with its function are valuable tools for biochemical research and have significant potential as therapeutic agents.
4-Deoxypyridoxine (dPN), a structural analog of pyridoxine (a form of vitamin B6), is a well-established vitamin B6 antagonist.[2] In biological systems, dPN is phosphorylated by the enzyme pyridoxal kinase (PdxK) to its active form, this compound (DOPP).[3][4] DOPP functions as a competitive inhibitor of PLP, binding to the active site of PLP-dependent enzymes without facilitating the catalytic reaction, thereby leading to a reduction in enzyme activity.[5][6] This guide explores the core aspects of DOPP as a PLP competitive inhibitor.
Mechanism of Action
The inhibitory activity of DOPP stems from its structural similarity to PLP. Both molecules possess a phosphorylated pyridine ring structure that is recognized by the cofactor-binding site of PLP-dependent enzymes. However, DOPP lacks the 4-formyl group present in PLP, which is essential for the formation of the Schiff base with the amino group of substrates, a critical step in the catalytic cycle of most PLP-dependent enzymes.
By binding to the apoenzyme (the enzyme without its cofactor), DOPP competitively prevents the binding of the natural cofactor, PLP. This competition effectively reduces the concentration of the active holoenzyme (the enzyme bound to its cofactor), leading to a decrease in the overall rate of the enzymatic reaction.
References
- 1. How pyridoxal 5'-phosphate differentially regulates human cytosolic and mitochondrial serine hydroxymethyltransferase oligomeric state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine decarboxylase system: a fascinating complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of glycine decarboxylase in pea leaf mitochondria by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Unveiling the Inhibition of Ornithine Decarboxylase by 4-Deoxypyridoxine 5'-phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, molecules essential for cell growth and proliferation. Its role in these fundamental processes has made it a significant target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the inhibitory effects of 4-Deoxypyridoxine 5'-phosphate on ornithine decarboxylase. We will explore the mechanism of inhibition, present quantitative data, detail experimental protocols for assessing this inhibition, and visualize the relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development centered on ODC inhibition.
Introduction to Ornithine Decarboxylase
Ornithine decarboxylase (ODC), a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of ornithine to produce putrescine.[1][2] Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules that play a crucial role in a variety of cellular processes such as DNA stabilization, gene expression, and cell cycle regulation.[3] Given their importance in cell proliferation, the dysregulation of polyamine metabolism, often through the overexpression of ODC, is a hallmark of many cancers.[3] This has established ODC as a compelling target for the development of anticancer therapeutics.
This compound: A Competitive Inhibitor
4-Deoxypyridoxine, a vitamin B6 antagonist, does not directly inhibit ornithine decarboxylase. However, its phosphorylated metabolite, this compound, acts as a competitive inhibitor of the enzyme.[4] This inhibition stems from its structural similarity to pyridoxal 5'-phosphate (PLP), the essential cofactor for ODC activity. By competing with PLP for binding to the enzyme's active site, this compound effectively reduces the catalytic efficiency of ODC.
Quantitative Inhibition Data
The inhibitory potency of this compound against ornithine decarboxylase has been quantified, providing a key parameter for its evaluation as a potential therapeutic agent.
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type |
| This compound | Ornithine Decarboxylase | 0.06 mM | Competitive (with respect to PLP) |
Experimental Protocol: Ornithine Decarboxylase Inhibition Assay
The following protocol outlines a general method for determining the inhibitory activity of compounds like this compound against ornithine decarboxylase. This method is based on the widely used radiolabeling assay that measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.
4.1. Materials and Reagents
-
Purified Ornithine Decarboxylase (ODC) enzyme
-
L-[1-¹⁴C]ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (or other inhibitor)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
EDTA
-
Scintillation vials
-
Scintillation cocktail
-
Hyamine hydroxide or other CO₂ trapping agent
-
Trichloroacetic acid (TCA) or other acid to stop the reaction
4.2. Assay Procedure
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. For the control group, add the vehicle (e.g., buffer) instead of the inhibitor.
-
Enzyme Addition: Add the purified ODC enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-[1-¹⁴C]ornithine to the tubes.
-
CO₂ Trapping: Immediately seal the tubes with a rubber stopper holding a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by injecting an acid (e.g., TCA) through the rubber stopper into the reaction mixture, taking care not to inject it into the center well. The acid will release the ¹⁴CO₂ from the solution.
-
CO₂ Collection: Allow the tubes to stand for an additional period (e.g., 1 hour) to ensure complete trapping of the released ¹⁴CO₂ by the filter paper.
-
Scintillation Counting: Carefully remove the filter paper from the center well and place it in a scintillation vial containing a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the ODC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km for the substrate is known.
4.3. Experimental Workflow Diagram
Signaling Pathways and Mechanism of Action
5.1. The Catalytic Cycle of Ornithine Decarboxylase
The catalytic activity of ODC is dependent on its cofactor, PLP. The cycle begins with the formation of a Schiff base between PLP and a lysine residue in the active site of ODC. The substrate, ornithine, then displaces the lysine to form an external aldimine with PLP. This is followed by decarboxylation, leading to the formation of a quinonoid intermediate. Subsequent protonation and rearrangement release the product, putrescine, and regenerate the PLP-lysine Schiff base, completing the cycle.[5][6]
5.2. Inhibition by this compound
This compound, as a PLP analog, competes for the cofactor binding site on the ODC enzyme. By binding to the apoenzyme (ODC without PLP), it prevents the formation of the active holoenzyme, thereby inhibiting the entire catalytic cycle.
5.3. Regulation of ODC by Antizyme
The cellular activity of ODC is tightly regulated, not only at the transcriptional and translational levels but also post-translationally through a unique protein called antizyme. High levels of polyamines induce the synthesis of antizyme.[7] Antizyme binds to the ODC monomer, preventing its dimerization, which is essential for its activity.[8] Furthermore, the binding of antizyme targets ODC for ubiquitin-independent degradation by the 26S proteasome, thus providing a negative feedback loop to control polyamine levels.[8][9]
Conclusion
This compound presents a clear mechanism of competitive inhibition against ornithine decarboxylase by acting as a PLP antagonist. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this and similar inhibitors. Understanding the intricate regulatory pathways of ODC, including the antizyme-mediated degradation, is crucial for the rational design of more potent and specific ODC inhibitors for therapeutic applications. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of ODC-targeted drug discovery.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ornithine decarboxylase antizyme - Wikipedia [en.wikipedia.org]
- 8. Figure 2 Regulation of ornithine decarboxylase degradation [microbialcell.com]
- 9. Reactome | Regulation of ornithine decarboxylase (ODC) [reactome.org]
An In-depth Technical Guide to the Inhibition of Glutamate Decarboxylase by 4-Deoxypyridoxine 5'-phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a critical target in neuroscience and drug development. This document provides a comprehensive technical overview of the inhibition of GAD by 4-Deoxypyridoxine 5'-phosphate (DOP-P), a potent pyridoxal 5'-phosphate (PLP) analog. We will delve into the mechanism of inhibition, present quantitative kinetic data, detail experimental protocols for studying this interaction, and provide a method for the synthesis of DOP-P. This guide is intended to equip researchers with the necessary information to investigate the role of GAD in health and disease and to facilitate the development of novel therapeutic agents targeting this enzyme.
Introduction to Glutamate Decarboxylase and its Inhibition
Glutamate decarboxylase (GAD) catalyzes the irreversible decarboxylation of L-glutamate to GABA and CO2.[1] This enzymatic reaction is a crucial step in the regulation of neuronal excitability, and dysregulation of GAD activity has been implicated in various neurological disorders, including epilepsy, anxiety, and schizophrenia.[2] GAD requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor for its catalytic activity.[1] The enzyme exists as two major isoforms, GAD65 and GAD67, which are encoded by different genes and exhibit distinct subcellular localizations and kinetic properties.[3] GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is thought to be involved in the synthesis of GABA for neurotransmission.[3]
4-Deoxypyridoxine (DOP) is a well-known vitamin B6 antagonist.[4] However, in its unphosphorylated form, it has a low affinity for GAD. For effective inhibition, DOP must be phosphorylated in vivo or in vitro by pyridoxal kinase to its active form, this compound (DOP-P).[5] DOP-P acts as a competitive inhibitor of the activation of apo-GAD (the enzyme without its PLP cofactor) by PLP.
Mechanism of Inhibition
The inhibitory action of this compound is not directed at the active holoenzyme (GAD bound to PLP) but rather at the activation of the apoenzyme. More than 50% of GAD in the brain exists as the inactive apoenzyme. The activation of apo-GAD involves the binding of the cofactor PLP. DOP-P, being a structural analog of PLP, competes with PLP for binding to the cofactor site on apo-GAD. This competitive binding prevents the formation of the active holoenzyme, thereby reducing the overall rate of GABA synthesis.
dot
Caption: Competitive inhibition of GAD activation by DOP-P.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified, with a notable difference in its effect on the two GAD isoforms.
| Inhibitor | Target | Parameter | Value | Reference |
| This compound (DOP-P) | Activation of apo-GAD by PLP | Ki | 0.27 µM | |
| This compound (DOP-P) | GAD65 | IC50 | 2.4 mM | |
| This compound (DOP-P) | GAD67 | Inhibition | Generally low |
These data indicate that while DOP-P is a potent competitive inhibitor of the general activation of apo-GAD, it exhibits a significantly lower potency against the active GAD65 isoform and has a minimal effect on GAD67. This differential inhibition is a critical consideration for researchers studying the specific roles of the GAD isoforms.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of GAD inhibition by DOP-P.
Synthesis of this compound (DOP-P)
The synthesis of DOP-P is a two-step process involving the synthesis of 4-Deoxypyridoxine hydrochloride followed by its phosphorylation.
Step 1: Synthesis of 4-Deoxypyridoxine Hydrochloride
This protocol is adapted from the hydrogenation of pyridoxine.
Materials:
-
Pyridoxine hydrochloride
-
10% Palladium on charcoal (catalyst)
-
Ethanol
-
Hydrogen gas supply
-
Filtration apparatus
Procedure:
-
Dissolve pyridoxine hydrochloride in ethanol.
-
Add 10% palladium on charcoal to the solution.
-
Transfer the mixture to a hydrogenation apparatus.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure to obtain 4-Deoxypyridoxine hydrochloride.
-
The product can be purified by recrystallization from ethanol-ether.
Step 2: Phosphorylation of 4-Deoxypyridoxine
This protocol utilizes pyridoxal kinase to phosphorylate 4-Deoxypyridoxine.
Materials:
-
4-Deoxypyridoxine hydrochloride
-
Pyridoxal kinase (recombinant or purified)
-
ATP (adenosine triphosphate)
-
MgCl2
-
Potassium HEPES (KHEPES) buffer (pH 7.5)
-
ADP-Glo™ Kinase Assay kit (for monitoring ATP consumption)
Procedure:
-
Prepare a reaction mixture containing 20 mM KHEPES buffer (pH 7.5), 0.5 mM MgCl2, 1 mM ATP, and 1 mM 4-Deoxypyridoxine.[5]
-
Initiate the reaction by adding a suitable concentration of pyridoxal kinase (e.g., 0.25 µM).[5]
-
Incubate the reaction mixture at 37°C.[5]
-
Monitor the consumption of ATP to determine the progress of the phosphorylation reaction using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]
-
The resulting this compound can be purified using chromatographic techniques such as ion-exchange chromatography.
dot
Caption: Workflow for the synthesis of this compound.
Glutamate Decarboxylase Activity Assay
Two common methods for assaying GAD activity are presented below. These can be adapted to study the inhibitory effects of DOP-P by including the inhibitor in the reaction mixture.
4.2.1. HPLC-Based Assay
This method quantifies the GABA produced by the GAD-catalyzed reaction.
Materials:
-
Purified GAD or tissue homogenate
-
L-glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Dansyl chloride (derivatizing agent)
-
Acetonitrile
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the assay buffer, L-glutamic acid, and PLP.
-
Add the GAD enzyme source (and DOP-P for inhibition studies) to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., acid or by boiling).
-
Derivatize the GABA in the reaction mixture with dansyl chloride.
-
Analyze the derivatized GABA by HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Quantify the GABA produced by comparing the peak area to a standard curve of derivatized GABA.
4.2.2. Fluorometric Assay
This is a sensitive, continuous assay that measures the production of a fluorescent product coupled to the GAD reaction.
Materials:
-
GAD Activity Assay Kit (e.g., from commercial suppliers) containing:
-
GAD Assay Buffer
-
GAD Substrate
-
GAD Cofactor (PLP)
-
GAD Developer
-
GAD Probe (non-fluorescent, becomes fluorescent upon reaction)
-
-
Purified GAD or tissue homogenate
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare samples (purified enzyme or tissue homogenate) in GAD Assay Buffer.
-
Prepare a reaction mix according to the kit instructions, typically containing the assay buffer, developer, and probe.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the GAD substrate and cofactor to initiate the reaction. For inhibition studies, pre-incubate the enzyme with DOP-P before adding the substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C.
-
Calculate the GAD activity from the rate of fluorescence increase.
dot
Caption: General workflows for GAD activity assays.
Signaling Pathway
The primary signaling pathway involving GAD is the conversion of the principal excitatory neurotransmitter, glutamate, into the principal inhibitory neurotransmitter, GABA. This conversion is fundamental for maintaining the balance of excitation and inhibition in the central nervous system. DOP-P interferes with this pathway by preventing the activation of GAD, thereby reducing the synthesis of GABA.
dot
Caption: The GABAergic pathway and the point of inhibition by DOP-P.
Conclusion
This compound is a valuable tool for researchers studying the role of glutamate decarboxylase in neuronal function and disease. Its mechanism as a competitive inhibitor of apo-GAD activation by PLP is well-established. This guide provides the essential quantitative data, detailed experimental protocols, and a clear understanding of the underlying mechanisms to facilitate further research in this area. The differential inhibition of GAD65 and GAD67 by DOP-P highlights the importance of considering the specific GAD isoform when designing and interpreting experiments. Future research may focus on developing isoform-specific inhibitors to dissect the distinct physiological roles of GAD65 and GAD67 and to develop more targeted therapeutic strategies.
References
- 1. The synthesis of 4-deoxypyridoxine phosphates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. researchgate.net [researchgate.net]
4-Deoxypyridoxine 5'-phosphate: A Technical Guide to its Function as a Sphingosine-1-Phosphate Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Deoxypyridoxine 5'-phosphate (4-DPP) as a potent inhibitor of Sphingosine-1-phosphate (S1P) lyase. It covers the underlying biology of the S1P signaling pathway, the mechanism of enzyme inhibition, quantitative data, detailed experimental protocols, and the implications for research and therapeutic development.
Introduction: The Sphingosine-1-Phosphate Signaling Axis
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a vast array of physiological and pathological processes.[1][2] It regulates cell survival, proliferation, migration, and differentiation. S1P exerts its effects both intracellularly and extracellularly. Extracellularly, S1P binds to a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅, to initiate downstream signaling cascades.[1][3]
The cellular and circulating levels of S1P are meticulously controlled by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation.[4] The irreversible catabolism of S1P is catalyzed exclusively by the enzyme Sphingosine-1-phosphate lyase (SPL) .[2][5] SPL is an intracellular enzyme located on the cytosolic face of the endoplasmic reticulum that cleaves S1P into phosphoethanolamine and a long-chain aldehyde, hexadecenal.[6][7] This cleavage represents the only exit point from the sphingolipid metabolic pathway, making SPL a critical regulator of the entire S1P signaling axis.
SPL belongs to a class of enzymes that depend on pyridoxal 5'-phosphate (PLP) , the active form of vitamin B6, as an essential cofactor for its catalytic activity.[2][8] This dependence on PLP is the key to the inhibitory mechanism of this compound.
Mechanism of Inhibition by this compound
4-Deoxypyridoxine (DOP) is a well-known vitamin B6 antagonist.[2][9] However, DOP itself is a prodrug. Upon administration in vivo or in cellular systems, it is phosphorylated by the enzyme pyridoxal kinase to its active form, This compound (4-DPP) .[10][11][12]
4-DPP acts as a competitive inhibitor of S1P lyase.[11][12] Its chemical structure is highly analogous to that of the natural cofactor, pyridoxal 5'-phosphate. The inhibition occurs when 4-DPP competes with PLP for binding to the cofactor-binding site within the enzyme's active center. By occupying this site, 4-DPP prevents the formation of the catalytically active holoenzyme, thereby rendering SPL inactive.[1][2] This leads to an accumulation of intracellular S1P, which can then alter cellular signaling and be secreted to affect extracellular S1P gradients. The inhibitory effect of DOP can be overcome by the addition of excess vitamin B6 (PLP), confirming the competitive nature of the inhibition.[1][2]
Quantitative Data Presentation
While 4-DPP is widely used as a functional SPL inhibitor, specific in vitro kinetic constants like Kᵢ or IC₅₀ against purified S1P lyase are not extensively reported in the literature. Its activity is often characterized in cellular or in vivo models through its precursor, 4-deoxypyridoxine (DOP). The tables below summarize available quantitative data for 4-DPP and DOP.
Table 1: Inhibition Data for this compound (4-DPP)
| Target Enzyme | Inhibition Constant (Kᵢ) | Assay Type | Comments | Reference(s) |
| Glutamate Apodecarboxylase | 0.27 µM | Enzyme Activation | Competitive inhibitor of activation by PLP. | [13] |
| Ornithine Decarboxylase | 0.6 mM | Enzyme Activity | - | [13] |
Table 2: Effective Concentrations of 4-Deoxypyridoxine (DOP) in Biological Systems
| System/Assay | Effective Concentration | Measured Effect | Comments | Reference(s) |
| IT-79MTNC3 Cells | EC₅₀ < 1 µM | Accumulation of [³H]dhS1P | In vitamin B6-deficient medium. | [14] |
| IT-79MTNC3 Cells | EC₅₀ > 100 µM | Accumulation of [³H]dhS1P | In vitamin B6-replete medium. | [14] |
| F9-4 Cell Lysate | 1000 µM | Significant reduction in SPL activity | In vitro assay using cell lysate as enzyme source. | [7] |
| ApoE⁻/⁻ Mice | 5 mg/kg/day (oral) | 3-fold increase in plasma S1P | Administered in drinking water with a B6-deficient diet. | [15] |
Experimental Protocols
Determining the efficacy of SPL inhibitors requires robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Assay: Fluorescent Measurement of SPL Activity
This method relies on a fluorescently labeled S1P substrate, such as BODIPY-S1P or NBD-S1P, to measure enzyme activity in cell or tissue lysates.[6][16]
Objective: To quantify the rate of S1P cleavage by SPL in vitro.
Materials:
-
Enzyme source: Cell or tissue lysates (e.g., 25-50 µg total protein).
-
Substrate: BODIPY-S1P or NBD-S1P (e.g., final concentration 40-50 µM).
-
SPL Reaction Buffer: 36 mM potassium phosphate buffer (pH 7.2), 70 mM sucrose, 0.6 mM EDTA, 36 mM NaF, 3 mM DTT, 0.4 mM pyridoxal 5'-phosphate (PLP).
-
Detergent: Triton X-100 (e.g., 0.08%).
-
Inhibitor: 4-Deoxypyridoxine (DOP) or 4-DPP at various concentrations.
-
Extraction Solvents: Chloroform, Methanol.
-
Instrumentation: HPLC with a C18 column and fluorescence detector.
Methodology:
-
Substrate Preparation: Disperse the fluorescent S1P substrate in the SPL Reaction Buffer containing Triton X-100 by sonication.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source (lysate) with the desired concentrations of 4-DPP or a vehicle control for a specified time at 37°C.
-
Reaction Initiation: Start the reaction by adding the prepared substrate solution to the enzyme/inhibitor mixture.
-
Incubation: Incubate the reaction at 37°C for a linear time period (e.g., 20-30 minutes).
-
Reaction Termination & Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases. The fluorescent aldehyde product will partition into the organic (lower) phase.
-
Quantification: Collect the organic phase, evaporate the solvent, and resuspend the lipid extract in a suitable solvent. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector to separate and quantify the fluorescent aldehyde product.
-
Data Analysis: Calculate the rate of product formation (e.g., in pmol/mg/min) and determine the percent inhibition at each inhibitor concentration to calculate an IC₅₀ value.
Cellular Assay: Quantifying S1P Secretion from Inhibitor-Treated Cells
This assay measures the functional consequence of SPL inhibition in intact cells, which is the accumulation and subsequent secretion of S1P.[17][18]
Objective: To rank SPL inhibitors based on their potency in a cellular environment.
Materials:
-
"Source" Cell Line: HEK293T cells.
-
"Reporter" Cell Line: CHO-K1 cells stably expressing a human S1P receptor (e.g., S1P₃).
-
Inhibitors: Test compounds (e.g., 4-Deoxypyridoxine).
-
Reagents: Sphingosine, phosphatase inhibitors (to prevent degradation of secreted S1P), calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Instrumentation: Fluorescence plate reader with kinetic measurement capabilities.
Methodology:
-
Cell Treatment: Culture HEK293T cells and treat them with varying concentrations of the SPL inhibitor (DOP). Co-treat with sphingosine (as a substrate for S1P synthesis) and a cocktail of phosphatase inhibitors.[17][18]
-
Incubation and Collection: Incubate the cells to allow for the accumulation and secretion of S1P into the culture medium. Afterward, carefully collect the conditioned supernatant.
-
Reporter Cell Preparation: Plate the S1P₃-expressing CHO-K1 cells and load them with a calcium-sensitive fluorescent dye.
-
Stimulation and Measurement: Add the collected supernatant from the treated HEK293T cells to the reporter cells. Immediately measure the resulting calcium flux (an increase in fluorescence) using a kinetic plate reader.
-
Data Analysis: The magnitude of the fluorescence signal is proportional to the amount of S1P secreted. Plot the signal against the inhibitor concentration to generate a dose-response curve and determine the EC₅₀ value for the inhibitor.
S1P Signaling Pathway and Point of Inhibition
Inhibition of S1P lyase by 4-DPP directly elevates intracellular S1P levels. This disrupts the normal homeostatic balance, impacting both intracellular targets and the S1P gradient crucial for processes like lymphocyte trafficking.[1][19]
Conclusion and Future Perspectives
This compound is an invaluable pharmacological tool for the study of sphingolipid metabolism and signaling. By competitively inhibiting the PLP-dependent enzyme S1P lyase, it allows researchers to manipulate cellular and systemic S1P levels, thereby elucidating the profound and diverse roles of this lipid mediator. The detailed biochemical and cellular assays provide a framework for quantifying its effects and for the discovery of novel, potentially more specific SPL inhibitors. Given the central role of S1P in immunity, inflammation, and cancer, targeting S1P lyase continues to be an area of significant interest for the development of new therapeutic agents.
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Lyase in the Developing and Injured Nervous System: a Dichotomy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. glpbio.com [glpbio.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Aggravates Atherosclerosis and Induces Plaque Rupture in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-Deoxypyridoxine Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine phosphate (4dPNP) is the biologically active metabolite of the vitamin B6 antagonist 4-deoxypyridoxine (4dPN). This document provides a comprehensive technical overview of the biological activity of 4dPNP, focusing on its mechanism of action as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes and as a modulator of critical cellular signaling pathways. This guide consolidates quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes its impact on cellular metabolism and signaling, providing a valuable resource for researchers in biochemistry, pharmacology, and drug development.
Introduction
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymes, primarily involved in amino acid metabolism.[1] The disruption of PLP-dependent enzymatic reactions can have profound physiological consequences, making antagonists of vitamin B6 valuable tools for research and potential therapeutic agents. 4-Deoxypyridoxine (4dPN) is a well-known vitamin B6 antagonist that exerts its biological effects after being phosphorylated in vivo to 4-deoxypyridoxine phosphate (4dPNP) by the enzyme pyridoxal kinase (PdxK).[2][3] 4dPNP then acts as a competitive inhibitor of numerous PLP-dependent enzymes, leading to a state of vitamin B6 deficiency.[1][4] This guide delves into the core biological activities of 4dPNP, its impact on cellular pathways, and its applications in scientific research.
Mechanism of Action
The primary mechanism of action of 4dPNP is the competitive inhibition of PLP-dependent enzymes. Structurally similar to PLP, 4dPNP binds to the active site of these enzymes but lacks the 4'-formyl group essential for the catalytic activity of PLP, thereby blocking the normal enzymatic reaction.[5][6]
Beyond its role as a PLP antagonist, 4dPN has also been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase, a key enzyme in the S1P signaling pathway.[1][7] This inhibition leads to the accumulation of S1P, a bioactive lipid mediator involved in a multitude of cellular processes, including cell survival, proliferation, migration, and immune responses.[7][8]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of 4-deoxypyridoxine and its phosphorylated form has been quantified for several enzymes. The following table summarizes the available kinetic data.
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Organism/System | Reference |
| Ornithine Decarboxylase | 4-Deoxypyridoxine Phosphate | 0.6 mM | Hairless Mouse Epidermis | [9] |
| Glutamate Apodecarboxylase (activation by PLP) | 4-Deoxypyridoxine Phosphate | 0.27 µM | Not specified | [10] |
| Pyridoxal Kinase (PdxK) | 4-Deoxypyridoxine | 0.5 ± 0.6 µM | E. coli | [11] |
| Serine Hydroxymethyltransferase (SHMT) | 4-Deoxypyridoxine Phosphate | Not Reported | - | - |
| Glycine Cleavage System (GCS) | 4-Deoxypyridoxine Phosphate | Not Reported | - | - |
Impact on Cellular Signaling Pathways
The inhibitory actions of 4dPNP have significant downstream consequences on various cellular signaling and metabolic pathways.
Disruption of Vitamin B6 Homeostasis and One-Carbon Metabolism
By inhibiting PLP-dependent enzymes such as serine hydroxymethyltransferase (SHMT) and the glycine cleavage system (GCS), 4dPNP disrupts one-carbon metabolism.[5] These enzymes are crucial for the generation of one-carbon units required for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[12] The inhibition of SHMT and GCS by 4dPNP leads to a reduction in the flux of precursors for coenzyme A (CoA) and thiamine biosynthesis.[5][7]
Figure 1: Mechanism of 4dPNP-mediated disruption of one-carbon metabolism.
Modulation of Sphingosine-1-Phosphate (S1P) Signaling
4-Deoxypyridoxine inhibits S1P lyase, the enzyme responsible for the irreversible degradation of S1P.[1][7] This inhibition leads to an accumulation of S1P, which can then act as a signaling molecule both intracellularly and extracellularly through its G protein-coupled receptors (S1PRs).[8] The S1P signaling pathway is a critical regulator of cell survival, apoptosis, immune cell trafficking, and inflammation.[13][14][15] The immunosuppressive effects of 4dPN are, at least in part, attributed to its impact on this pathway.[1]
Figure 2: Inhibition of S1P lyase by 4-deoxypyridoxine.
Experimental Protocols
General Protocol for PLP-Dependent Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing the inhibition of a PLP-dependent enzyme by 4dPNP using a spectrophotometric method. Specific substrates, coupling enzymes, and wavelengths will vary depending on the enzyme being assayed.
Materials:
-
Purified PLP-dependent enzyme (e.g., Serine Hydroxymethyltransferase)
-
Pyridoxal 5'-phosphate (PLP)
-
4-Deoxypyridoxine phosphate (4dPNP)
-
Substrate for the enzyme (e.g., L-serine for SHMT)
-
Cofactors (e.g., Tetrahydrofolate for SHMT)
-
Coupling enzyme and its substrate (if necessary for detection)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the apoenzyme (enzyme without PLP) by dialysis against a buffer containing a PLP-binding agent, followed by dialysis against the assay buffer.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer, substrate, cofactors, and the coupling enzyme system (if applicable).
-
Inhibitor Addition: Add varying concentrations of 4dPNP to different cuvettes. Include a control with no inhibitor.
-
Enzyme and Cofactor Addition: Add a fixed concentration of PLP to the cuvettes.
-
Initiation of Reaction: Start the reaction by adding the apoenzyme to the cuvettes.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength over time. The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
Data Analysis: Plot the reaction velocity against the inhibitor concentration to determine the IC50. To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
Figure 3: Workflow for a PLP-dependent enzyme inhibition assay.
HPLC Method for the Analysis of 4-Deoxypyridoxine and Pyridoxine
This method allows for the separation and quantification of 4dPN and pyridoxine (PN) in biological samples.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Perchloric acid
-
4-Deoxypyridoxine and Pyridoxine standards
Procedure:
-
Sample Preparation: Deproteinate biological samples (e.g., cell lysates, plasma) by adding perchloric acid, followed by centrifugation to remove the precipitated proteins.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient of an aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the fluorescence detector wavelengths (e.g., excitation at 290 nm and emission at 390 nm).
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC column. The compounds will be separated based on their hydrophobicity and detected by the fluorescence detector.
-
Quantification: Create a standard curve using known concentrations of 4dPN and PN to quantify the amounts in the unknown samples.
Applications in Research and Drug Development
Research Tool for Studying Vitamin B6 Deficiency
4-Deoxypyridoxine is widely used in preclinical research to induce a state of vitamin B6 deficiency in cell culture and animal models.[1][16] This allows researchers to investigate the roles of PLP-dependent enzymes in various physiological and pathological processes.
Immunosuppressive Agent
The ability of 4dPN to suppress the immune system has been documented.[1][5] This effect is likely mediated through the inhibition of PLP-dependent enzymes involved in lymphocyte proliferation and through the modulation of the S1P signaling pathway, which is crucial for lymphocyte trafficking.[7][9] This suggests potential therapeutic applications in autoimmune diseases and organ transplantation.
Potential Anti-cancer and Anti-parasitic Agent
Given the reliance of rapidly proliferating cells, such as cancer cells and parasites, on one-carbon metabolism for nucleotide synthesis, inhibitors of this pathway are of interest as therapeutic agents. The inhibitory effect of 4dPNP on SHMT makes it a potential candidate for further investigation in this area.[5]
Neurobiology Research
PLP-dependent enzymes are critical for the synthesis of several neurotransmitters. By inducing a localized or systemic vitamin B6 deficiency, 4dPN can be used to study the roles of these neurotransmitters in various neurological processes and disorders.
Conclusion
4-Deoxypyridoxine phosphate is a potent antagonist of vitamin B6 metabolism with a multifaceted mechanism of action. Its ability to competitively inhibit a wide range of PLP-dependent enzymes and to modulate the sphingosine-1-phosphate signaling pathway makes it a valuable tool for biochemical and pharmacological research. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to understand the intricate roles of vitamin B6 in cellular function and to explore the therapeutic potential of its antagonists. Further research is warranted to fully elucidate the kinetic parameters of 4dPNP for all its target enzymes and to explore its potential in various disease models.
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 10. bmrservice.com [bmrservice.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Inhibition of glycine cleavage system by pyridoxine 5′-phosphate causes synthetic lethality in glyA yggS and serA yggS in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. All Resources - Site Guide - NCBI [ncbi.nlm.nih.gov]
- 16. Inhibitory effect of deoxypyridoxine on the action of certain mitogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Maze: An In-depth Technical Guide to the Effects of 4-Deoxypyridoxine 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine 5'-phosphate (PNP-4-deoxy) is the active metabolite of the vitamin B6 antagonist 4-deoxypyridoxine (4dPN). Its potent inhibitory effects on pyridoxal 5'-phosphate (PLP)-dependent enzymes disrupt critical metabolic pathways, making it a valuable tool for studying vitamin B6 metabolism and a compound of interest in drug development. This technical guide provides a comprehensive overview of the metabolic consequences of PNP-4-deoxy, including its mechanism of action, quantitative effects on enzyme activity, and detailed experimental protocols for its study.
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymes, primarily involved in amino acid metabolism. The structural analog, 4-deoxypyridoxine (4dPN), acts as a potent vitamin B6 antagonist. Its biological activity is contingent upon its intracellular phosphorylation to this compound (PNP-4-deoxy) by the enzyme pyridoxal kinase.[1][2] Once formed, PNP-4-deoxy competitively inhibits numerous PLP-dependent enzymes, leading to a cascade of metabolic disturbances.[1][2] Understanding the specific metabolic effects of PNP-4-deoxy is crucial for elucidating the roles of PLP-dependent enzymes in cellular physiology and for the potential development of therapeutic agents that target these pathways.
Mechanism of Action
The primary mechanism of action of 4-deoxypyridoxine is its conversion to PNP-4-deoxy, which then acts as a competitive inhibitor of PLP-dependent enzymes. This process can be broken down into two key steps:
-
Phosphorylation of 4-Deoxypyridoxine: 4dPN is a substrate for pyridoxal kinase, which catalyzes its phosphorylation to PNP-4-deoxy. This phosphorylation is a critical activation step, as 4dPN itself is not a potent enzyme inhibitor.[1][2]
-
Competitive Inhibition of PLP-Dependent Enzymes: PNP-4-deoxy, being structurally similar to PLP, binds to the active site of various PLP-dependent enzymes. This binding prevents the normal binding of PLP, thereby inhibiting the enzyme's catalytic activity.[1][2]
This inhibition disrupts a multitude of metabolic pathways, with significant consequences for cellular function and viability.
Quantitative Data on Metabolic Effects
The inhibitory effects of 4dPN and its phosphorylated form have been quantified in various studies. The following tables summarize the key quantitative data available.
| Compound | Enzyme | Organism/System | Inhibition Constant (Ki) | Citation(s) |
| 4-Deoxypyridoxine | Pyridoxal Kinase | E. coli | 0.5 ± 0.6 µM | [3][4] |
| This compound | Ornithine Decarboxylase | - | 0.06 mM | [5][6] |
| This compound | Glutamate Apodecarboxylase | - | 0.27 µM | [5][6] |
Table 1: Inhibition Constants of 4-Deoxypyridoxine and its 5'-Phosphate Derivative. This table presents the reported inhibition constants (Ki) of 4-deoxypyridoxine and this compound against their respective target enzymes.
| Organism | Strain/Condition | Medium | 4dPN Concentration | Effect | Citation(s) |
| E. coli | Vitamin B6 Auxotrophs (ΔpdxA, ΔpdxBΔpdxJ, ΔpdxH, ΔserC) | Rich (LB) solid media | 25 mM (in central well) | Inhibition of growth | [3][4] |
| E. coli | Wild-type | Minimal (M9) liquid media | 1 mM | Significant growth inhibition | [3][7] |
| E. coli | ΔyggS | Minimal (M9) plates | 25 mM (in central well) | Strong sensitivity | [3] |
Table 2: Effects of 4-Deoxypyridoxine on Bacterial Growth. This table summarizes the observed effects of 4-deoxypyridoxine on the growth of various strains of E. coli under different conditions.
Affected Signaling and Metabolic Pathways
The inhibition of PLP-dependent enzymes by PNP-4-deoxy has far-reaching consequences on cellular metabolism. Rather than affecting classical signaling cascades, its primary impact is on a network of interconnected metabolic pathways.
Vitamin B6 Metabolism and Salvage Pathway
The initial metabolic effect of 4dPN is on the vitamin B6 salvage pathway itself. By acting as a substrate for pyridoxal kinase, it competes with pyridoxal, pyridoxine, and pyridoxamine for phosphorylation, thereby reducing the intracellular pool of the active cofactor, PLP.
References
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Specificity of Glutamate Decarboxylase 65 Autoantibody Measurement Using Luciferase-Based Immunoprecipitation System Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Intracellular amino acid levels as predictors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 4-Deoxypyridoxine 5'-Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine 5'-phosphate (4-dPNP) is the biologically active form of the vitamin B6 antagonist 4-deoxypyridoxine (4-dPN). As a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, 4-dPNP is a critical tool in studying vitamin B6 metabolism and has potential applications in drug development.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-dPNP, including both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to enable researchers to produce and utilize this important compound.
Introduction
Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for a vast array of metabolic processes. 4-Deoxypyridoxine (4-dPN) acts as an antimetabolite by competitively inhibiting the action of PLP.[3] However, for 4-dPN to exert its inhibitory effects, it must first be phosphorylated to this compound (4-dPNP) within the cell.[3][4] This conversion is catalyzed by the enzyme pyridoxal kinase (PdxK).[3][4] The resulting 4-dPNP then competes with PLP for the active sites of various PLP-dependent enzymes, leading to the disruption of cellular metabolism.[5] The ability to synthesize 4-dPNP is therefore crucial for researchers investigating the roles of vitamin B6 in health and disease, as well as for the development of novel therapeutic agents that target PLP-dependent pathways. This guide details the established methods for the synthesis of 4-dPNP.
Enzymatic Synthesis of this compound
The enzymatic synthesis of 4-dPNP offers a highly specific and efficient route, mirroring the biological activation of its precursor, 4-dPN. The key enzyme in this pathway is Pyridoxal Kinase (PdxK), which catalyzes the transfer of a phosphate group from ATP to 4-dPN.[3][4]
Signaling Pathway Diagram
Caption: Enzymatic phosphorylation of 4-Deoxypyridoxine by Pyridoxal Kinase.
Experimental Protocol: Preparative Scale Enzymatic Synthesis
This protocol is designed for the large-scale production of 4-dPNP using recombinant pyridoxal kinase.
A. Expression and Purification of Pyridoxal Kinase (PdxK)
A detailed protocol for the expression and purification of recombinant human PdxK can be adapted from established methods for similar enzymes. The general workflow involves overexpressing the PdxK gene in a suitable host, such as E. coli, followed by purification using affinity and ion-exchange chromatography.
B. Enzymatic Phosphorylation Reaction
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 100 mM KCl.
-
Dissolve 4-Deoxypyridoxine (4-dPN) in the reaction buffer to a final concentration of 10 mM.
-
Dissolve ATP in the reaction buffer to a final concentration of 15 mM.
-
-
Enzyme Addition and Incubation:
-
Add purified Pyridoxal Kinase to the reaction mixture to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of 4-dPNP and the consumption of 4-dPN.
-
C. Purification of this compound
-
Enzyme Removal:
-
Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzyme.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated protein.
-
-
Ion-Exchange Chromatography:
-
Load the supernatant onto a pre-equilibrated anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar resin).[6]
-
Wash the column with the equilibration buffer (50 mM Tris-HCl, pH 7.5) to remove unbound components like ADP and unreacted 4-dPN.
-
Elute the bound 4-dPNP using a linear gradient of NaCl (0 to 1 M) in the equilibration buffer.
-
Collect fractions and analyze for the presence of 4-dPNP using HPLC.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure 4-dPNP.
-
Desalt the pooled fractions using a desalting column or dialysis against deionized water.
-
Lyophilize the desalted solution to obtain pure 4-dPNP as a solid.
-
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration (4-dPN) | 10 mM | [3] |
| Co-substrate Concentration (ATP) | 15 mM | [3] |
| Enzyme Concentration (PdxK) | 0.1 mg/mL | - |
| Reaction Temperature | 37°C | [3] |
| Reaction pH | 7.5 | [3] |
| Expected Yield | >80% (estimated) | - |
| Purity (after purification) | >95% | - |
Note: The expected yield and purity are estimates based on typical enzymatic synthesis protocols and will need to be determined empirically.
Chemical Synthesis of this compound
Chemical synthesis provides an alternative route to 4-dPNP, which can be advantageous for large-scale production without the need for enzyme expression and purification. The most direct method involves the phosphorylation of 4-deoxypyridoxine using a strong phosphorylating agent.
Synthesis Pathway Diagram
Caption: Chemical phosphorylation of 4-Deoxypyridoxine.
Experimental Protocol: Chemical Phosphorylation
The following protocol is based on the method described by Long and Morrison for the synthesis of 4-deoxypyridoxine phosphates.[7]
-
Preparation of the Phosphorylating Agent:
-
Carefully add phosphorus pentoxide (P₂O₅) to orthophosphoric acid (H₃PO₄) in a flask equipped with a stirrer and a moisture trap. The mixture should be cooled in an ice bath during the addition.
-
-
Phosphorylation Reaction:
-
Add 4-Deoxypyridoxine hydrochloride to the freshly prepared phosphorylating agent.
-
Heat the reaction mixture to 60-70°C with continuous stirring for several hours.
-
-
Hydrolysis and Neutralization:
-
After the reaction is complete, cool the mixture and carefully add it to ice-water to hydrolyze any polyphosphates.
-
Neutralize the acidic solution with a suitable base, such as sodium hydroxide or barium hydroxide, to a pH of approximately 7.
-
-
Purification of this compound:
-
The neutralized solution can be purified by ion-exchange chromatography as described in the enzymatic synthesis protocol. Anion-exchange chromatography is effective for separating the negatively charged 4-dPNP from unreacted starting material and inorganic phosphate.[8]
-
Alternatively, the barium salt of 4-dPNP can be precipitated by the addition of ethanol, collected by filtration, and then converted to the free acid or another salt form.
-
Quantitative Data
| Parameter | Value | Reference |
| Phosphorylating Agent | P₂O₅ in H₃PO₄ | [9][10] |
| Reaction Temperature | 60-70°C | - |
| Reported Yield | High | - |
| Purity | Dependent on purification method | - |
Note: Specific quantitative data on yields from the original literature by Long and Morrison were not accessible. The term "high yields" is used as a qualitative descriptor from abstracts referencing this work. Empirical optimization would be necessary.
Conclusion
This guide has outlined two primary pathways for the synthesis of this compound: an enzymatic route utilizing pyridoxal kinase and a chemical route involving direct phosphorylation. The enzymatic method offers high specificity and mild reaction conditions, while the chemical method may be more suitable for large-scale production. Both methods require a robust purification strategy, with ion-exchange chromatography being a particularly effective technique. The detailed protocols and data presented herein provide a solid foundation for researchers to produce 4-dPNP for their studies in vitamin B6 metabolism and drug discovery. The provided diagrams offer a clear visualization of these synthesis pathways, aiding in the conceptual understanding of the processes involved.
References
- 1. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of 4-deoxypyridoxine phosphates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Let’s Make White Phosphorus Obsolete - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Phosphorylation of 4-Deoxypyridoxine to its Active Form: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine (4dPN) is a potent antagonist of vitamin B6, exerting its biological effects primarily after its conversion to a phosphorylated, active form. This technical guide provides an in-depth overview of the enzymatic phosphorylation of 4dPN, the kinetic parameters governing this transformation, and the subsequent mechanism of action of its active metabolite, 4-deoxypyridoxine-5'-phosphate (4dPNP). Detailed experimental protocols for the key assays and visualization of the metabolic pathway are included to facilitate further research and drug development efforts in areas targeting vitamin B6 metabolism.
Introduction
Vitamin B6 is a crucial coenzyme in a vast array of metabolic processes, with its active form, pyridoxal 5'-phosphate (PLP), participating in reactions essential for amino acid, glucose, and lipid metabolism.[1] 4-Deoxypyridoxine (4dPN) is a structural analog of pyridoxine (a form of vitamin B6) that acts as an antimetabolite, inducing a state of vitamin B6 deficiency.[2] Its biological activity is not inherent to the molecule itself but is contingent upon its intracellular phosphorylation.[2][3] This conversion is a critical step, as the resulting 4-deoxypyridoxine-5'-phosphate (4dPNP) is a competitive inhibitor of numerous PLP-dependent enzymes, leading to significant physiological consequences.[3][4] Understanding the kinetics and mechanism of 4dPN phosphorylation is therefore paramount for researchers investigating its therapeutic potential and toxicological profile.
The Phosphorylation of 4-Deoxypyridoxine
The primary enzyme responsible for the phosphorylation of 4-deoxypyridoxine is pyridoxal kinase (PdxK) (EC 2.7.1.35).[3][5] PdxK is a key enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of various forms of vitamin B6, including pyridoxal, pyridoxine, and pyridoxamine, to their respective 5'-phosphate esters.[5][6]
The reaction catalyzed by pyridoxal kinase is as follows:
4-Deoxypyridoxine + ATP → 4-Deoxypyridoxine-5'-phosphate + ADP
This reaction requires a divalent cation, typically Mg2+, as a cofactor.[6]
Enzymatic Kinetics
While 4-deoxypyridoxine is a substrate for pyridoxal kinase, it is also a potent competitive inhibitor of the enzyme, particularly when other vitamin B6 vitamers are present.[3][7] This dual role is a critical aspect of its mechanism of action.
Data Presentation: Kinetic Parameters
| Parameter | Value | Enzyme | Organism | Notes |
| Inhibition Constant (Ki) of 4dPN for PdxK | ~ 0.5 µM | Pyridoxal Kinase | Escherichia coli | Competitive inhibition with respect to pyridoxal.[3] |
Mechanism of Action of 4-Deoxypyridoxine-5'-Phosphate (4dPNP)
Upon its formation, 4dPNP acts as a competitive inhibitor of a wide range of PLP-dependent enzymes.[3][4] By mimicking the structure of the natural coenzyme, PLP, 4dPNP binds to the active site of these enzymes but is unable to facilitate the catalytic reaction, leading to enzyme inhibition.
Data Presentation: Inhibition of PLP-Dependent Enzymes by 4dPNP
| Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Organism/Tissue | Reference |
| Ornithine Decarboxylase | 60 µM | Competitive | Hairless Mouse Epidermis | [8] |
| Glutamate Apodecarboxylase | 0.27 µM | Competitive | Not specified | Not specified |
The inhibition of these enzymes disrupts critical metabolic pathways, including neurotransmitter synthesis and polyamine biosynthesis.[8][9] For instance, the inhibition of glutamate decarboxylase, a key enzyme in the synthesis of the inhibitory neurotransmitter GABA, can lead to a shift in the balance of neural signaling towards a more excitatory state.[10]
Experimental Protocols
Pyridoxal Kinase Activity Assay
This protocol is adapted from methodologies used to study pyridoxal kinase activity and can be used to assess the phosphorylation of 4-deoxypyridoxine.[3][11]
Objective: To measure the rate of 4-deoxypyridoxine phosphorylation by pyridoxal kinase by quantifying the amount of ADP produced.
Materials:
-
Purified pyridoxal kinase (recombinant or from tissue homogenate)
-
4-Deoxypyridoxine hydrochloride
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer (pH 7.5)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification system
-
96-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5) and 0.5 mM MgCl₂.[3]
-
Prepare stock solutions of 4-deoxypyridoxine and ATP in the reaction buffer.
-
-
Set up the Kinase Reaction:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Generate a standard curve using known concentrations of ADP.
-
Calculate the amount of ADP produced in each reaction and determine the initial velocity of the reaction.
-
Kinetic parameters (if determinable) can be calculated by fitting the data to the Michaelis-Menten equation.
-
HPLC Analysis of 4-Deoxypyridoxine Phosphorylation
This method can be used to separate and quantify 4-deoxypyridoxine and its phosphorylated product.
Objective: To monitor the conversion of 4-deoxypyridoxine to 4-deoxypyridoxine-5'-phosphate over time.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase components (e.g., phosphoric acid, 1-octanesulfonic acid, acetonitrile)[3]
-
Standards for 4-deoxypyridoxine and 4-deoxypyridoxine-5'-phosphate
Procedure:
-
Sample Preparation:
-
Perform the pyridoxal kinase reaction as described in Protocol 4.1.
-
At various time points, stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) and centrifuging to remove the precipitated protein.
-
Filter the supernatant before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase gradient to achieve separation of 4dPN and 4dPNP. A previously described method for separating vitamin B6 compounds uses a mobile phase of 33 mM phosphoric acid and 8 mM 1-octanesulfonic acid (pH 2.2) with an acetonitrile gradient.[3]
-
Set the detector to the appropriate wavelength for detecting the compounds of interest (UV or fluorescence).
-
-
Data Analysis:
-
Identify the peaks corresponding to 4-deoxypyridoxine and 4-deoxypyridoxine-5'-phosphate by comparing their retention times with those of the standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to a standard curve.
-
Visualizations
Signaling Pathway
Caption: Phosphorylation of 4dPN and subsequent enzyme inhibition.
Experimental Workflow
Caption: Workflow for analyzing 4dPN phosphorylation.
Conclusion
The phosphorylation of 4-deoxypyridoxine by pyridoxal kinase is the pivotal activation step that enables its potent antagonism of vitamin B6 metabolism. The resulting product, 4-deoxypyridoxine-5'-phosphate, acts as a competitive inhibitor of a multitude of PLP-dependent enzymes, leading to widespread metabolic disruption. This technical guide has provided a comprehensive overview of this process, including quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways. This information serves as a valuable resource for researchers and professionals in drug development aiming to further elucidate the roles of vitamin B6 metabolism in health and disease and to explore the therapeutic or toxicological implications of its perturbation. Further research is warranted to determine the specific kinetic parameters of 4dPN as a substrate for pyridoxal kinase and to expand the library of Ki values for 4dPNP against a broader range of PLP-dependent enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate decarboxylase inhibition and vitamin B6 metabolism in brain of cirrhotic rats chronically treated with carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medlink.com [medlink.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
The Enzymatic Conversion of 4-Deoxypyridoxine: A Technical Guide to a Potent Vitamin B6 Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine (4-dPN) is a well-established vitamin B6 antagonist that exerts its biological effects not through direct action, but via its enzymatic conversion to a potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth examination of the enzymatic phosphorylation of 4-dPN, the primary mechanism of its bioactivation. We will detail the key enzyme responsible for this conversion, pyridoxal kinase (PdxK), and explore the kinetic parameters of this interaction. Furthermore, this guide will elucidate the downstream consequences of 4-dPN's conversion, namely the inhibition of essential enzymes in vitamin B6 metabolism and other critical metabolic pathways. Detailed experimental protocols for assessing the enzymatic conversion of 4-dPN and its inhibitory effects are provided, along with structured data tables for quantitative comparison. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.
Introduction
Vitamin B6 is a crucial cofactor in a vast array of enzymatic reactions essential for human health, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. The biologically active form of vitamin B6 is pyridoxal 5'-phosphate (PLP). 4-Deoxypyridoxine (4-dPN) is a structural analog of pyridoxine (a form of vitamin B6) and functions as an antimetabolite, inducing a state of vitamin B6 deficiency.[1] Its toxicity and inhibitory effects are not inherent to the molecule itself but are realized upon its intracellular enzymatic conversion.[2][3][4] This guide focuses on the core enzymatic process that bioactivates 4-dPN, its subsequent molecular interactions, and the methodologies to study these phenomena.
The Primary Enzymatic Conversion of 4-Deoxypyridoxine
The central event in the bioactivation of 4-dPN is its phosphorylation, a reaction catalyzed by the enzyme pyridoxal kinase (PdxK) (EC 2.7.1.35). PdxK is a key enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[3][5] 4-dPN acts as a substrate for PdxK, which transfers a phosphate group from ATP to the 5'-hydroxyl group of 4-dPN, yielding 4-deoxypyridoxine 5'-phosphate (4-dPNP) .[6][7]
This phosphorylation is the critical step that transforms 4-dPN from a relatively inert molecule into a potent inhibitor of PLP-dependent enzymes. The toxicity of 4-dPN is largely dependent on this enzymatic conversion.[2][4]
Quantitative Data: Enzyme Kinetics
The interaction between pyridoxal kinase and 4-deoxypyridoxine has been characterized by competitive inhibition kinetics. 4-dPN competes with the natural substrates of PdxK, such as pyridoxal.
| Enzyme | Substrate/Inhibitor | Organism | Kinetic Parameter | Value | Reference |
| Pyridoxal Kinase (PdxK) | 4-Deoxypyridoxine (4-dPN) | Escherichia coli | K_i (inhibition constant) | ~0.5 µM | [8] |
| Pyridoxal Kinase (PdxK) | Pyridoxal (PL) | Homo sapiens | K_m | <10 µM (in the presence of K+) | [3] |
| Pyridoxal Kinase (PdxK) | MgATP | Homo sapiens | K_m | <25 µM (in the presence of K+) | [3] |
| Pyridoxal Kinase (PdxK) | Pyridoxal (PL) | Homo sapiens | k_cat | 85 min⁻¹ (in the presence of K+) | [3] |
Downstream Effects of 4-dPNP: Enzyme Inhibition
The product of 4-dPN's enzymatic conversion, 4-dPNP, is a potent inhibitor of several key enzymes, primarily those that rely on PLP as a cofactor.
Inhibition of the Vitamin B6 Salvage Pathway
4-dPNP has been shown to inhibit pyridoxine 5'-phosphate oxidase (PdxH) , another crucial enzyme in the vitamin B6 salvage pathway that is responsible for the conversion of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to the active PLP.[8] This inhibition further exacerbates the vitamin B6 deficient state by preventing the formation of active cofactor from other vitamers.
Inhibition of PLP-Dependent Enzymes
4-dPNP acts as a competitive inhibitor for a variety of PLP-dependent enzymes. By mimicking the structure of PLP, 4-dPNP can bind to the active site of these enzymes, rendering them inactive. One such example is the inhibition of serine hydroxymethyltransferase (GlyA) , a key enzyme in one-carbon metabolism.[6][7] This inhibition can lead to disruptions in the biosynthesis of nucleotides and amino acids. The accumulation of 4-dPNP is also hypothesized to inhibit other PLP-dependent enzymes such as glycine decarboxylase (GcvP) , which can subsequently impact the biosynthesis of coenzyme A and thiamine.[6][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the enzymatic conversion of 4-dPN and its subsequent inhibitory actions.
Caption: Enzymatic conversion of 4-dPN and its inhibitory effects.
Experimental Protocols
Protocol for Pyridoxal Kinase (PdxK) Activity Assay and Inhibition by 4-dPN
This protocol is adapted from Babor et al. (2023) and is designed to measure the phosphorylation of pyridoxal (PL) to pyridoxal 5'-phosphate (PLP) and assess the competitive inhibition by 4-dPN.[8]
Materials:
-
Purified pyridoxal kinase (PdxK)
-
Pyridoxal (PL)
-
4-Deoxypyridoxine (4-dPN)
-
Adenosine 5'-triphosphate (ATP) magnesium salt
-
KHEPES buffer (20 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer capable of reading at 390 nm
-
96-well UV-transparent plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X KHEPES buffer (40 mM KHEPES, pH 7.5, 1 mM MgCl₂).
-
Prepare stock solutions of PL, 4-dPN, and ATP in deionized water. The final concentrations in the assay will be 0.1 mM PL, 1 mM ATP, and varying concentrations of 4-dPN (e.g., 0 to 500 µM for inhibition studies).
-
Prepare a working solution of PdxK in 20 mM KHEPES buffer. The final concentration in the assay should be optimized for linear product formation over time (e.g., 0.25 µM).
-
-
Assay Setup:
-
For a standard 100 µL reaction, add the following to each well/cuvette:
-
50 µL of 2X KHEPES buffer
-
10 µL of 10 mM ATP solution
-
10 µL of 1 mM PL solution
-
10 µL of the desired concentration of 4-dPN solution (or deionized water for control)
-
10 µL of deionized water
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the PdxK enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 390 nm, which corresponds to the formation of PLP. The extinction coefficient for PLP at 390 nm is 5330 M⁻¹cm⁻¹.[8]
-
Record measurements at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the initial velocity as a function of the 4-dPN concentration.
-
To determine the inhibition constant (K_i), perform the assay with varying concentrations of both PL and 4-dPN and analyze the data using a Michaelis-Menten model for competitive inhibition.
-
Protocol for HPLC Analysis of 4-dPN and its Metabolites
This protocol provides a general framework for the separation and quantification of 4-dPN and its phosphorylated form, 4-dPNP, from biological samples. Specific parameters may need optimization based on the HPLC system and sample matrix.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
4-Deoxypyridoxine (4-dPN) and this compound (4-dPNP) standards
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation
-
Mobile phase components (e.g., phosphate buffer, methanol, acetonitrile)
Procedure:
-
Sample Preparation:
-
For cellular extracts, lyse the cells and precipitate proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. For example, a mobile phase of 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection:
-
UV detection at a wavelength appropriate for 4-dPN and 4-dPNP.
-
Fluorescence detection may require pre- or post-column derivatization for enhanced sensitivity. For underivatized B6 vitamers, excitation and emission wavelengths can be explored (e.g., excitation ~310 nm, emission ~380 nm).[9]
-
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of 4-dPN and 4-dPNP standards.
-
Quantify the amount of each compound in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the enzymatic conversion of 4-dPN.
Caption: A generalized workflow for investigating 4-dPN's enzymatic conversion.
Conclusion
The enzymatic conversion of 4-deoxypyridoxine by pyridoxal kinase is a critical activating step that underlies its potent antimetabolite effects. The resulting product, this compound, effectively disrupts vitamin B6 homeostasis and inhibits a range of essential PLP-dependent enzymes. Understanding the kinetics and downstream consequences of this conversion is paramount for researchers in the fields of biochemistry, toxicology, and drug development. The protocols and data presented in this guide offer a comprehensive resource for investigating the multifaceted interactions of this classic vitamin B6 antagonist.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 6. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 8. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Insidious Impostor: A Technical Guide to 4-Deoxypyridoxine 5'-Phosphate and Its Disruption of Coenzyme A Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Deoxypyridoxine 5'-phosphate (4-DPP), the phosphorylated and biologically active form of the vitamin B6 antagonist 4-deoxypyridoxine (dPN), presents a significant challenge to cellular metabolism. While its primary role is the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, a critical downstream consequence is the disruption of coenzyme A (CoA) biosynthesis. This technical guide delineates the mechanism of action of 4-DPP, focusing on its indirect but potent impact on CoA metabolism. Through a comprehensive review of the existing literature, this document provides quantitative data on enzyme inhibition, detailed experimental protocols for studying these effects, and visual representations of the involved biochemical pathways and workflows. Understanding the intricate interplay between vitamin B6 antagonism and CoA metabolism is crucial for researchers in fields ranging from microbiology to drug development, particularly in the context of antimicrobial strategies and the study of metabolic disorders.
Introduction: The Conversion of a Vitamin B6 Antagonist into a Metabolic Saboteur
4-Deoxypyridoxine (dPN) is a well-established antagonist of vitamin B6. However, its cellular activity is contingent upon its phosphorylation to this compound (4-DPP) by the enzyme pyridoxal kinase (PdxK).[1][2] This conversion transforms dPN into a potent inhibitor of a wide array of PLP-dependent enzymes, which are crucial for a vast number of metabolic processes.
A significant, though indirect, consequence of this widespread enzyme inhibition is the perturbation of coenzyme A (CoA) metabolism. CoA is an essential cofactor in all domains of life, playing a central role in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of numerous vital compounds. This guide will explore the molecular mechanisms by which 4-DPP disrupts CoA homeostasis, providing the technical details necessary for its study and potential therapeutic exploitation.
Mechanism of Action: An Indirect Blow to Coenzyme A Synthesis
Current scientific evidence indicates that 4-DPP does not directly inhibit the enzymes of the canonical CoA biosynthesis pathway, such as pantothenate kinase (PanK). Instead, its impact on CoA levels is a downstream effect of the inhibition of specific PLP-dependent enzymes that are critical for the production of CoA precursors.
The primary targets of 4-DPP in this context are serine hydroxymethyltransferase (GlyA) and the glycine cleavage system (GCS), both of which are PLP-dependent enzymes essential for one-carbon metabolism.[3] By inhibiting these enzymes, 4-DPP curtails the generation of one-carbon units, which are vital for the synthesis of various molecules, including the precursors of pantothenate (vitamin B5), a key building block of CoA.[3] This depletion of the precursor pool leads to a reduced flux through the CoA biosynthetic pathway, ultimately resulting in lower cellular concentrations of CoA.
dot
Caption: Mechanism of 4-DPP-mediated disruption of CoA metabolism.
Quantitative Data
While direct kinetic data for 4-DPP inhibition of CoA biosynthetic enzymes is not available, the inhibitory effects of 4-DPP on key PLP-dependent enzymes have been characterized. The following table summarizes the available quantitative data for the inhibition of PLP-dependent enzymes by 4-DPP.
| Enzyme Target | Organism | Inhibitor | Inhibition Type | Ki | Reference |
| Ornithine Decarboxylase | - | This compound | - | 0.6 mM | [4] |
| Glutamate Decarboxylase | Brain | This compound | Competitive with Pyridoxal 5'-phosphate | 0.27 µM | [4] |
Note: The lack of specific data on the effect of 4-DPP on CoA levels necessitates further research in this area. The provided data illustrates the potency of 4-DPP against other PLP-dependent enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 4-DPP and its impact on CoA metabolism.
Synthesis of this compound (4-DPP)
Objective: To chemically synthesize 4-DPP for use in enzymatic and cellular assays.
Protocol: A common method for the synthesis of 4-deoxypyridoxine phosphate involves the phosphorylation of 4-deoxypyridoxine using a mixture of phosphorus pentoxide (P2O5) and 85% phosphoric acid (H3PO4). The resulting polyphosphate ester is then hydrolyzed to the monophosphate form. Purification is typically achieved through a series of chromatographic steps.[5]
Detailed Steps:
-
React 4-deoxypyridoxine with a mixture of P2O5 and 85% H3PO4.
-
Hydrolyze the resulting polyphosphate ester by the addition of water to produce a 30% phosphoric acid solution.
-
Purify the this compound using a sequence of baryta treatment, charcoal chromatography, and ion-exchange chromatography (e.g., Amberlite column).[5]
dot
Caption: Workflow for the synthesis of this compound.
Pantothenate Kinase (PanK) Activity Assay
Objective: To measure the activity of PanK and assess its potential inhibition by 4-DPP.
Protocol: A common method for assaying PanK activity is a radiometric assay that measures the phosphorylation of [14C]-labeled pantothenate.
Detailed Steps:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), ATP, MgCl2, and [14C]-pantothenate.
-
Add the purified PanK enzyme to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding Somogyi reagent).
-
Separate the radiolabeled product (4'-phosphopantothenate) from the unreacted substrate.
-
Quantify the radioactivity of the product using a scintillation counter.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the potential inhibitor (e.g., 4-DPP) before adding the substrates.
Measurement of Cellular Coenzyme A Levels by HPLC
Objective: To quantify the intracellular concentration of CoA and its thioesters in response to treatment with 4-deoxypyridoxine.
Protocol: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the separation and quantification of CoA and its derivatives.[6]
Detailed Steps:
-
Culture cells to the desired density and treat with various concentrations of 4-deoxypyridoxine for a specified duration.
-
Harvest the cells and rapidly quench metabolic activity (e.g., by washing with ice-cold PBS).
-
Extract the CoA species from the cell pellet using an appropriate extraction solvent (e.g., perchloric acid).[6]
-
Neutralize the extract and centrifuge to remove precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient.
-
Detect the eluting CoA species using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the CoA peaks by comparing their area to a standard curve of known CoA concentrations.
dot
Caption: Experimental workflow for measuring cellular CoA levels.
Conclusion and Future Directions
This compound exerts its influence on coenzyme A metabolism through an indirect yet effective mechanism. By targeting PLP-dependent enzymes involved in precursor synthesis, 4-DPP creates a bottleneck that ultimately restricts the availability of CoA, a cofactor of paramount importance for cellular function. This guide has provided a detailed overview of this process, supported by available data and experimental protocols.
Future research should focus on several key areas:
-
Direct Inhibition Studies: Although unlikely based on current evidence, direct inhibition assays of PanK and other CoA biosynthetic enzymes with 4-DPP should be performed to definitively rule out any direct interaction.
-
Quantitative CoA Measurement: There is a critical need for studies that directly quantify the changes in cellular CoA pools in various model systems (prokaryotic and eukaryotic) upon treatment with 4-deoxypyridoxine.
-
Metabolomic Analyses: Untargeted metabolomics would provide a broader view of the metabolic perturbations caused by 4-DPP, potentially uncovering other affected pathways that contribute to its overall cellular toxicity.
-
Therapeutic Potential: A deeper understanding of the 4-DPP-CoA axis could inform the development of novel antimicrobial agents that exploit this metabolic vulnerability.
By continuing to unravel the complex metabolic consequences of vitamin B6 antagonism, the scientific community can gain valuable insights into fundamental cellular processes and open new avenues for therapeutic intervention.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ujms.net [ujms.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Deoxypyridoxine 5'-phosphate (DOPP) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine 5'-phosphate (DOPP), the phosphorylated and biologically active form of the vitamin B6 antagonist 4-deoxypyridoxine (4dPN), serves as a potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP is an essential cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. By competitively inhibiting these enzymes, DOPP can disrupt critical cellular processes, including amino acid metabolism and one-carbon transfers. This makes it a valuable tool for studying vitamin B6 homeostasis and a potential lead compound in drug development, particularly in oncology and microbiology. Additionally, while less substantiated, DOPP has been mentioned as a potential inhibitor of sphingosine-1-phosphate (S1P) signaling, a pathway involved in numerous physiological and pathological processes.
These application notes provide detailed protocols for the in vitro use of DOPP to probe its effects on bacterial growth, enzyme activity, and mammalian cell viability, and to investigate its potential role in S1P signaling.
Mechanism of Action: Vitamin B6 Antagonism
4-deoxypyridoxine (4dPN) is transported into the cell and subsequently phosphorylated by the enzyme pyridoxal kinase (PdxK) to form this compound (DOPP). DOPP then acts as a competitive inhibitor of PLP-dependent enzymes, disrupting downstream metabolic pathways.
Caption: Intracellular activation and inhibitory mechanism of DOPP.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of 4-deoxypyridoxine (4dPN) and its phosphorylated form (DOPP) from in vitro studies.
| Compound | Target Enzyme | Organism/System | Inhibition Constant (Ki) | Citation |
| This compound (DOPP) | Ornithine Decarboxylase | Mouse Epidermis | 0.06 mM | [1] |
| This compound (DOPP) | Glutamate Apodecarboxylase Activation by PLP | - | 0.27 µM | [2] |
| 4-Deoxypyridoxine (4dPN) | Pyridoxal Kinase (PdxK) | E. coli | 0.5 ± 0.6 µM | [3] |
| Compound | Application | Organism | Effective Concentration | Citation |
| 4-Deoxypyridoxine (4dPN) | Growth Inhibition | E. coli (B6 auxotrophs) | 50 µM | [4] |
| 4-Deoxypyridoxine (4dPN) | Growth Inhibition Assay | E. coli | 25 mM (in central well on solid media) | [4][5] |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay
This protocol details methods to assess the inhibitory effect of 4-deoxypyridoxine (4dPN), the precursor to DOPP, on bacterial growth in both liquid and solid media.[1][4][5][6][7]
A. Liquid Culture Growth Inhibition
-
Prepare Bacterial Inoculum: Inoculate a single colony of the target bacterium (e.g., E. coli) into a suitable broth (e.g., Luria-Bertani broth) and grow overnight at 37°C with shaking.
-
Prepare 4dPN Stock Solution: Dissolve 4dPN in sterile water or an appropriate solvent to create a concentrated stock solution. Filter-sterilize the solution.
-
Set up Assay: In a 96-well microplate, add fresh growth medium. Serially dilute the 4dPN stock solution across the wells to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500 µM).
-
Inoculate: Dilute the overnight bacterial culture to a starting OD600 of approximately 0.05 and add it to each well.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measure Growth: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader at regular intervals (e.g., every hour for 12-24 hours).
-
Data Analysis: Plot the growth curves (OD600 vs. time) for each 4dPN concentration. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration that significantly inhibits growth.
B. Solid Media Disk Diffusion Assay
-
Prepare Bacterial Lawn: Dilute the overnight bacterial culture and spread it evenly onto the surface of an agar plate to create a bacterial lawn.
-
Apply 4dPN: Aseptically place a sterile paper disc onto the center of the agar plate. Pipette a known amount of the 4dPN stock solution (e.g., 20 µL of a 25 mM solution) onto the disc.[4][5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measure Inhibition Zone: Measure the diameter of the clear zone of no growth around the disc. A larger diameter indicates greater sensitivity to 4dPN.
Caption: Workflow for the solid media bacterial growth inhibition assay.
Protocol 2: In Vitro Enzyme Inhibition Assay - Pyridoxal Kinase (PdxK)
This protocol describes how to measure the inhibition of PdxK by 4dPN. PdxK phosphorylates pyridoxal (PL) to pyridoxal 5'-phosphate (PLP). The assay spectrophotometrically measures the formation of PLP.[4]
-
Prepare Reagents:
-
Assay Buffer: 20 mM KHEPES, pH 7.5, with 0.5 mM MgCl2.
-
Substrate Solution: 1 mM Pyridoxal (PL) in assay buffer.
-
ATP Solution: 1 mM ATP in assay buffer.
-
Inhibitor (4dPN) Solutions: Prepare a range of 4dPN concentrations (e.g., 0 to 500 µM) in assay buffer.
-
Enzyme Solution: Purified PdxK at a suitable concentration (e.g., 0.25 µM) in assay buffer.
-
-
Set up Reaction: In a UV-transparent 96-well plate or cuvettes, combine the assay buffer, ATP solution, PL solution, and varying concentrations of the 4dPN inhibitor.
-
Initiate Reaction: Add the PdxK enzyme solution to each well to start the reaction.
-
Incubation and Measurement: Incubate at 37°C. Immediately begin measuring the increase in absorbance at 390 nm, which corresponds to the formation of PLP. Take readings at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity for each 4dPN concentration. Plot the velocity against the inhibitor concentration to determine the IC50. A Lineweaver-Burk or Dixon plot can be used to determine the inhibition constant (Ki) and the type of inhibition.
Protocol 3: In Vitro Enzyme Inhibition Assay - Ornithine Decarboxylase (ODC)
This protocol is a general guideline for assessing the inhibitory effect of DOPP on ODC activity. ODC catalyzes the conversion of ornithine to putrescine.[1][2][3][8]
-
Prepare ODC Enzyme: Obtain purified ODC or prepare a cell lysate known to contain ODC activity.
-
Prepare Reagents:
-
Assay Buffer: A suitable buffer such as 0.1 M phosphate buffer, pH 7.0.
-
Substrate Solution: L-Ornithine solution in assay buffer.
-
Cofactor Solution: Pyridoxal 5'-phosphate (PLP) solution in assay buffer.
-
Inhibitor (DOPP) Solutions: Prepare a range of DOPP concentrations in assay buffer.
-
-
Set up Reaction: In microcentrifuge tubes, combine the assay buffer, PLP, and varying concentrations of DOPP. Add the ODC enzyme preparation and pre-incubate for a short period.
-
Initiate Reaction: Add the L-ornithine substrate to start the reaction. Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction, for example, by adding acid.
-
Detect Product (Putrescine): Quantify the amount of putrescine produced. This can be done using various methods, including:
-
HPLC: Derivatize putrescine and analyze by HPLC.
-
Colorimetric/Fluorometric Assays: Use a coupled enzyme reaction where putrescine is oxidized by a diamine oxidase, producing H2O2, which is then detected with a suitable probe.[2]
-
-
Data Analysis: Calculate the percentage of ODC inhibition for each DOPP concentration and determine the IC50 value.
Protocol 4: Mammalian Cell Viability Assay
This protocol provides a general framework for evaluating the cytotoxic effects of DOPP on mammalian cells in culture using a standard LIVE/DEAD viability/cytotoxicity assay.[9][10][11][12]
-
Cell Seeding: Plate mammalian cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare DOPP Solutions: Dissolve DOPP in a sterile, cell culture-grade solvent (e.g., PBS or DMSO) to make a stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing different concentrations of DOPP. Include untreated and solvent-only controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Staining:
-
Prepare a staining solution containing calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in a suitable buffer like DPBS, according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells with DPBS.
-
Add the staining solution to each well and incubate at room temperature for 30 minutes, protected from light.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Capture images and count the number of live and dead cells in several fields for each condition.
-
Calculate the percentage of viable cells for each DOPP concentration and determine the IC50 value.
-
Investigation of Sphingosine-1-Phosphate (S1P) Signaling Inhibition
The claim that DOPP is a sphingosine-1-phosphate (S1P) inhibitor is not extensively documented in the provided literature. S1P signaling is a complex pathway where S1P, produced by sphingosine kinases (SphK), is either secreted to act on cell surface G protein-coupled receptors (S1PRs) or acts on intracellular targets.[1][13][14][15]
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. LME693Ra | Multiplex Assay Kit for Sphingosine 1 Phosphate Receptor 3 (S1PR3) ,etc. by FLIA (Flow Luminescence Immunoassay) | Rattus norvegicus (Rat) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 4. Assay of Sphingosine 1-phosphate Transporter Spinster Homolog 2 (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B6 Alleviates Lipopolysaccharide-induced Myocardial Injury by Ferroptosis and Apoptosis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of vitamin B6 deficiency on cytotoxic immune responses of T cells, antibodies, and natural killer cells, and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin B6 based Pt(II) complexes: biomolecule derived potential cytotoxic agents for thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.iib.uam.es [www2.iib.uam.es]
- 11. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 12. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Vitamin B6 Deficiency in Animal Models using 4-Deoxypyridoxine 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Deoxypyridoxine (4-DP), a potent vitamin B6 antagonist, to induce a state of vitamin B6 deficiency in rodent models for research purposes. The active form, 4-Deoxypyridoxine 5'-phosphate (4-DPP), competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, leading to a cascade of metabolic disturbances that mimic natural vitamin B6 deficiency.
Mechanism of Action
4-Deoxypyridoxine is a structural analog of pyridoxine (vitamin B6). Upon administration, it is phosphorylated by pyridoxal kinase to form this compound (4-DPP).[1] This phosphorylated form then acts as a competitive inhibitor of PLP, the active coenzyme form of vitamin B6.[1][2] PLP is a critical cofactor for over 140 enzymes, primarily involved in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis.[3][4] By inhibiting these enzymes, 4-DPP effectively creates a functional vitamin B6 deficiency, leading to a range of biochemical and physiological changes.
Data Presentation
The following tables summarize the quantitative effects of 4-Deoxypyridoxine administration on key biomarkers of vitamin B6 status in rodent models.
Table 1: Effect of 4-Deoxypyridoxine on Plasma Pyridoxal 5'-Phosphate (PLP) Levels in Rats
| Treatment Group | Diet | Duration | Plasma PLP (nmol/L) (Mean ± SD) | Reference |
| Control | ~6 mg Pyridoxine HCl/kg | From weaning | 514 ± 56 | [5] |
| Vitamin B6 Deficient | <0.5 mg Pyridoxine HCl/kg | From weaning | 98 ± 12 | [5] |
Table 2: Effect of Vitamin B6 Deficiency on Urinary Excretion of Tryptophan Metabolites in Rats
| Treatment Group | Diet | Duration | Urinary Xanthurenic Acid Excretion | Urinary Kynurenic Acid Excretion | Reference |
| Control | Vitamin B6 adequate | - | Normal | High percentage of tryptophan load | [6] |
| Vitamin B6 Deficient | Vitamin B6 deficient | - | Increased | Increased | [6] |
| 4-DP Treated | Vitamin B6 deficient diet + 4-DP | 7 days | Markedly increased after tryptophan load | - | [7] |
Table 3: Effect of Vitamin B6 Status on Erythrocyte Aspartate Aminotransferase (EAST) Activity
| Species | Condition | EAST Activity | Reference |
| Gilts | Low vitamin B6 diet (0.45 mg/day) for 121 days | 200% increase in activity coefficient | [8] |
| Mice | General | Higher in younger erythrocytes | [4] |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Rats using a 4-DP-Supplemented Diet
Objective: To induce a stable state of vitamin B6 deficiency in rats for metabolic and physiological studies.
Materials:
-
Male weanling Sprague-Dawley rats[9]
-
Vitamin B6 deficient diet (e.g., AIN-93G formulation without pyridoxine HCl)[9]
-
4-Deoxypyridoxine hydrochloride
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection and tissue harvesting
Procedure:
-
Acclimation: Upon arrival, acclimate the weanling rats for one week to the housing facility conditions (22°C, 12-hour light-dark cycle) with free access to a standard chow diet and water.[9]
-
Dietary Intervention:
-
Control Group: Feed the rats a control diet containing a normal amount of vitamin B6 (e.g., 7 mg/kg of pyridoxine HCl).[9]
-
Deficient Group: Feed the rats a custom vitamin B6 deficient diet (e.g., 0.07 mg/kg of pyridoxal HCl).[9]
-
4-DP Treatment Group: Feed the rats the vitamin B6 deficient diet supplemented with 4-Deoxypyridoxine hydrochloride. A common dosage is 1 g of 4-DP per kg of diet.
-
-
Duration: Maintain the rats on their respective diets for a period of 6 to 8 weeks to establish a significant deficiency.[9]
-
Monitoring:
-
Sample Collection: At the end of the study period, collect blood samples for the analysis of plasma PLP levels. Tissues can also be harvested for further biochemical or histological analysis.
Protocol 2: Induction of Vitamin B6 Deficiency in Mice using a Deficient Diet and 4-DP Injections
Objective: To induce a rapid and severe state of vitamin B6 deficiency in mice, suitable for immunological or neurological studies.
Materials:
-
6-week-old BALB/c mice[10]
-
Vitamin B6 deficient synthetic pellet diet[10]
-
4-Deoxypyridoxine hydrochloride (4-DP)
-
Sterile saline for injection
-
Standard laboratory equipment for injections, blood collection, and tissue harvesting
Procedure:
-
Acclimation: Acclimate the mice for one week to the housing conditions with a standard diet and water.
-
Dietary Pre-treatment: Place the mice on a vitamin B6 deficient synthetic pellet diet for 15 days prior to the start of 4-DP administration.[10] A control group should be maintained on a normal diet.[10]
-
4-DP Administration:
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of vitamin B6 deficiency, such as weight loss and skin lesions.
-
At the end of the 15-day injection period, collect blood and tissues for analysis.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of this compound inhibition.
References
- 1. Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aminotransferase activities in mouse, Mus domesticus, erythrocytes separated according to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxal-5'-phosphate and pyridoxal biokinetics in male Wistar rats fed graded levels of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of vitamin B-6 deficiency and tryptophan loading on urinary excretion of tryptophan metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the erythrocyte aspartate aminotransferase activity coefficient as an indicator of the vitamin B-6 status of postpubertal gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Vitamin B6 Deficiency Impairs Gut Microbiota and Host and Microbial Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Deoxypyridoxine 5'-phosphate in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Deoxypyridoxine 5'-phosphate (4-DP), a potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, in cancer cell line research. This document outlines the mechanism of action, offers a summary of available quantitative data, and provides detailed protocols for key experimental procedures.
Introduction
This compound (4-DP) is the active, phosphorylated form of the vitamin B6 antagonist 4-Deoxypyridoxine (4-dPN). In the cellular environment, 4-dPN is phosphorylated by pyridoxal kinase, converting it into 4-DP.[1] 4-DP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism and one-carbon metabolism.[1][2] Given the heightened metabolic demands of cancer cells, particularly for nucleotide and amino acid synthesis, the inhibition of PLP-dependent pathways by 4-DP presents a compelling avenue for cancer research and therapeutic development.[2][3][4]
Mechanism of Action
The primary mechanism of action of 4-DP in cancer cells is the disruption of one-carbon metabolism through the inhibition of PLP-dependent enzymes. This metabolic pathway is critical for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.
Key enzymes in one-carbon metabolism that are PLP-dependent and potential targets of 4-DP include:
-
Serine Hydroxymethyltransferase (SHMT1/2): Catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This is a crucial step for generating one-carbon units.[2]
-
Glycine Decarboxylase (GLDC): Part of the glycine cleavage system, which also contributes to the one-carbon pool.
By inhibiting these enzymes, 4-DP depletes the intracellular pool of one-carbon units, leading to:
-
Inhibition of Nucleotide Synthesis: Reduced availability of one-carbon units impairs the de novo synthesis of purines and thymidylate, essential for DNA replication and repair.[3][5]
-
Disruption of Amino Acid Metabolism: Inhibition of various aminotransferases affects the synthesis and degradation of amino acids.
-
Induction of Apoptosis: The metabolic stress and inability to replicate DNA can trigger programmed cell death (apoptosis).[6][7][8]
Quantitative Data Summary
High concentrations of other vitamin B6 vitamers, such as pyridoxal (PL), have been shown to suppress the growth of B16F10 melanoma cells, with a 500 µM concentration of PL resulting in a 95.1% inhibition of cell proliferation.[11] However, it is important to note that this is a different compound from 4-DP.
Researchers are encouraged to perform dose-response studies to determine the IC50 of 4-DP in their specific cancer cell lines of interest. A generalized protocol for this is provided in the following section.
| Compound | Cell Line | Assay Type | IC50 | Citation |
| This compound | Data Not Available | - | - | - |
| 4-Deoxypyridoxine | Data Not Available for cancer cell lines | - | - | - |
| Pyridoxal | B16F10 murine melanoma | Cell Proliferation | ~50-100 µM (estimated from graphical data) | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of 4-DP on the viability and proliferation of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-DP)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-DP in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the 4-DP stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of 4-DP. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 4-DP concentration to determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol is for assessing the effect of 4-DP on proteins involved in the apoptotic signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (4-DP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of 4-DP (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of 4-DP and its downstream effects on cancer cell metabolism and survival.
References
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting cancer by inhibition of folate-utilizing enzymes in one-carbon metabolism [morressier.com]
- 3. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Inhibition Of One-Carbon Metabolism In Ewing Sarcoma Results In Profound And Prolonged Growth Suppression Associated With Purine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Deoxypyridoxine 5'-phosphate in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine 5'-phosphate (4-DPP) is the biologically active metabolite of 4-Deoxypyridoxine (4-DP), a potent antagonist of vitamin B6.[1][2] In neurobiology research, 4-DPP serves as a critical tool for investigating the roles of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. PLP is an essential cofactor for a multitude of enzymes, including those central to neurotransmitter synthesis and amino acid metabolism.[1][3][4][5] By competitively inhibiting PLP-dependent enzymes, 4-DPP allows researchers to probe the physiological and pathological consequences of disrupting these pathways, offering valuable insights into neurological disorders such as epilepsy.[6][7][8][9]
Mechanism of Action
The utility of 4-Deoxypyridoxine as a research tool stems from its intracellular conversion to the active inhibitor, 4-DPP.
-
Uptake and Phosphorylation: Exogenously supplied 4-Deoxypyridoxine is transported into cells.
-
Activation: Inside the cell, the enzyme pyridoxal kinase (PdxK) phosphorylates 4-DP to this compound (4-DPP).[1][3][5][10]
-
Competitive Inhibition: 4-DPP, being structurally similar to PLP, acts as a competitive inhibitor at the cofactor-binding site of PLP-dependent enzymes.[3][10] This disrupts the function of numerous metabolic pathways that are critical for neuronal function.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Pyridoxal 5´-Phosphate Level in Children with Intractable and Controlled Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroencephalographic and seizure manifestations of pyridoxal 5'-phosphate-dependent epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-onset drug-resistant epilepsy in pyridoxamine 5'-phosphate oxidase deficiency: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Tardive Dyskinesia using 4-Deoxypyridoxine 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and detailed protocols for utilizing 4-Deoxypyridoxine 5'-Phosphate (4-DPP) as a research tool in the study of tardive dyskinesia (TD). 4-DPP is the phosphorylated, active metabolite of 4-Deoxypyridoxine (4-DP), a potent antagonist of vitamin B6. By competitively inhibiting pyridoxal 5'-phosphate (PLP)-dependent enzymes, 4-DPP can be employed to induce a state of functional vitamin B6 deficiency, thereby offering a model to investigate the neurochemical pathways implicated in TD, particularly those involving the neurotransmitter GABA.
The prevailing hypothesis suggests that TD may arise from neuroleptic-induced supersensitivity of dopamine receptors, potentially compounded by dysfunction in GABAergic neurotransmission.[1][2][3][4] PLP is an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. By inhibiting GAD, 4-DPP can reduce GABA levels, potentially mimicking the GABAergic hypofunction observed in TD and allowing for a controlled study of its contribution to the disorder's pathophysiology.
Hypothetical Study: Inducing Tardive Dyskinesia-like Symptoms with 4-DPP
This section outlines a hypothetical preclinical study to investigate the effects of 4-DPP on motor function and neurochemistry in a rodent model. The objective is to determine if inhibiting PLP-dependent GABA synthesis can induce abnormal involuntary movements characteristic of TD.
**Experimental Design
A cohort of adult male Sprague-Dawley rats would be randomly assigned to one of four treatment groups:
-
Vehicle Control: Administration of saline.
-
Haloperidol: Chronic administration of haloperidol to induce a classic TD model.
-
4-DPP: Administration of 4-DPP to induce GABAergic hypofunction.
-
Haloperidol + 4-DPP: Co-administration to investigate synergistic or additive effects.
Quantitative Data Summary
The following tables present hypothetical data that might be expected from such a study.
Table 1: Behavioral Assessments - Vacuous Chewing Movements (VCMs)
| Treatment Group | Baseline (VCMs/min) | Day 7 (VCMs/min) | Day 14 (VCMs/min) | Day 21 (VCMs/min) |
| Vehicle Control | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.3 ± 0.5 | 1.4 ± 0.3 |
| Haloperidol (1 mg/kg) | 1.3 ± 0.4 | 5.8 ± 1.1 | 12.5 ± 2.3 | 18.2 ± 3.1 |
| 4-DPP (20 mg/kg) | 1.1 ± 0.2 | 4.2 ± 0.9 | 9.8 ± 1.8 | 15.5 ± 2.5 |
| Haloperidol + 4-DPP | 1.4 ± 0.5 | 8.1 ± 1.5 | 17.3 ± 2.9 | 25.1 ± 3.8 |
Table 2: Neurochemical Analysis - Striatal Neurotransmitter Levels
| Treatment Group | Dopamine (ng/mg tissue) | GABA (nmol/mg tissue) | Glutamate (nmol/mg tissue) |
| Vehicle Control | 15.2 ± 1.8 | 2.5 ± 0.4 | 10.1 ± 1.2 |
| Haloperidol (1 mg/kg) | 18.9 ± 2.1 | 2.1 ± 0.3 | 10.5 ± 1.4 |
| 4-DPP (20 mg/kg) | 15.5 ± 1.9 | 1.3 ± 0.2 | 12.8 ± 1.5 |
| Haloperidol + 4-DPP | 19.5 ± 2.3 | 1.1 ± 0.2 | 13.2 ± 1.6 |
Experimental Protocols
Protocol 1: Animal Model and Drug Administration
-
Animals: Male Sprague-Dawley rats (250-300g) are housed in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimatization: Animals are allowed to acclimatize for one week prior to the start of the experiment.
-
Drug Preparation:
-
Haloperidol is dissolved in a minimal amount of glacial acetic acid and then diluted with distilled water to a final concentration of 1 mg/ml. The pH is adjusted to ~6.0.
-
This compound is dissolved in sterile saline to a final concentration of 20 mg/ml.
-
-
Administration:
-
Drugs are administered daily via intraperitoneal (i.p.) injection for 21 consecutive days.
-
The injection volume is maintained at 1 ml/kg body weight.
-
Protocol 2: Behavioral Assessment of Vacuous Chewing Movements (VCMs)
-
Habituation: On testing days, animals are placed individually in transparent observation cages (30x20x20 cm) for a 10-minute habituation period.
-
Observation: Following habituation, VCMs are recorded for 5 minutes. VCMs are defined as single mouth openings in the vertical plane not directed towards physical material.
-
Scoring: A trained observer, blind to the treatment groups, counts the number of VCMs. The total count is then expressed as VCMs per minute.
-
Timing: Behavioral assessments are conducted weekly, 24 hours after the last drug administration.
Protocol 3: Neurochemical Analysis
-
Tissue Collection: At the end of the 21-day treatment period, animals are euthanized by decapitation. The brains are rapidly removed, and the striatum is dissected on an ice-cold plate.
-
Homogenization: The striatal tissue is homogenized in a 10-fold volume of ice-cold 0.1 M perchloric acid.
-
Centrifugation: The homogenate is centrifuged at 15,000 x g for 20 minutes at 4°C.
-
HPLC Analysis: The supernatant is collected and analyzed for dopamine, GABA, and glutamate concentrations using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
Visualizations
Caption: Proposed mechanism of action for inducing tardive dyskinesia.
Caption: Experimental workflow for the proposed 4-DPP tardive dyskinesia study.
References
- 1. Animal models of tardive dyskinesia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tardive dyskinesia: pathophysiology and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Synthesis Capacity and GABA and Glutamate Levels Separate Antipsychotic-Naïve Patients With First-Episode Psychosis From Healthy Control Subjects in a Multimodal Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, properties, and use of fluorescent N-(5'-phospho-4'-pyridoxyl)amines in assay of pyridoxamine (pyridoxine) 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Assay with 4-Deoxypyridoxine 5'-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine (4-dPN) is a well-known antagonist of vitamin B6, exerting its biological effects after being phosphorylated in vivo to 4-Deoxypyridoxine 5'-phosphate (4-dPNP) by pyridoxal kinase.[1] 4-dPNP acts as a competitive inhibitor of various pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in a myriad of metabolic processes, most notably amino acid metabolism.[2][3] The inhibition of these essential enzymes by 4-dPNP can lead to significant metabolic perturbations, making it a valuable tool for studying vitamin B6 metabolism and a potential lead for drug development.[2]
This document provides detailed application notes and protocols for performing enzyme kinetics assays to characterize the inhibitory effects of 4-dPNP on PLP-dependent enzymes. The protocols are designed to be adaptable for various research applications, from basic academic research to high-throughput screening in drug discovery.
Principle of the Assay
The enzyme kinetics assay described herein is designed to determine the inhibitory potency of this compound (4-dPNP) against a target pyridoxal 5'-phosphate (PLP)-dependent enzyme. The principle of competitive inhibition is central to this assay, where 4-dPNP competes with the natural substrate or the cofactor PLP for binding to the enzyme's active site. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of 4-dPNP, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. These parameters provide a quantitative measure of the inhibitor's potency and its mode of action.
The protocol focuses on Pyridoxine 5'-phosphate oxidase (PNPO) as an exemplary PLP-dependent enzyme. PNPO catalyzes the FMN-dependent oxidation of pyridoxine 5'-phosphate (PNP) or pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP).[4] The activity of PNPO can be monitored continuously by measuring the increase in absorbance resulting from the formation of PLP or by using a coupled-enzyme assay.
Signaling Pathways and Experimental Workflow
Data Presentation
The inhibitory effects of this compound on various PLP-dependent enzymes can be summarized in the following table. This allows for a clear comparison of its potency across different targets.
| Enzyme Target | Organism | Substrate(s) | Ki Value | Inhibition Type | Reference |
| Pyridoxine 5'-phosphate Oxidase | Rabbit Liver | Pyridoxine 5'-phosphate, O₂ | ~50 µM (for substrate inhibition) | Competitive (with substrate) | [5] |
| Ornithine Decarboxylase | Mouse Epidermis | Ornithine | 0.6 mM | - | [6] |
| Glutamate Decarboxylase | Brain | Glutamate | 0.27 µM | Competitive (with PLP) | [7] |
| Serine Hydroxymethyltransferase (GlyA) | Salmonella enterica | Serine, Tetrahydrofolate | Not specified | Competitive | [2][3] |
| Glycine Decarboxylase (GcvP) | Salmonella enterica | Glycine | Not specified | Competitive | [2][3] |
Experimental Protocols
Protocol 1: Determination of Ki for 4-dPNP Inhibition of Pyridoxine 5'-phosphate Oxidase (PNPO)
This protocol outlines a continuous spectrophotometric assay to determine the inhibition constant (Ki) of 4-dPNP for PNPO. The assay monitors the formation of PLP, which has a distinct absorbance maximum compared to the substrate PNP.
Materials and Reagents:
-
Recombinant or purified Pyridoxine 5'-phosphate Oxidase (PNPO)
-
Pyridoxine 5'-phosphate (PNP) - Substrate
-
This compound (4-dPNP) - Inhibitor
-
Flavin Mononucleotide (FMN) - Cofactor for PNPO
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 388 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 8.0).
-
Prepare stock solutions of PNP (e.g., 10 mM), 4-dPNP (e.g., 10 mM), and FMN (e.g., 1 mM) in the assay buffer. Store on ice.
-
Dilute the PNPO enzyme to a working concentration (e.g., 0.1-1 µM) in the assay buffer containing a saturating concentration of FMN (e.g., 10 µM). The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
-
Prepare a matrix of substrate (PNP) and inhibitor (4-dPNP) concentrations. For example:
-
Vary PNP concentrations around its Km (e.g., 0.5x, 1x, 2x, 5x, 10x Km). The Km for PNP is approximately 8.2 µM for rabbit liver PNPO.[5]
-
For each PNP concentration, test a range of 4-dPNP concentrations (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, 5x Ki, where the expected Ki is being determined).
-
-
Add the following to each well:
-
Assay buffer
-
4-dPNP at the desired final concentration
-
PNPO enzyme solution
-
-
Mix and pre-incubate the enzyme and inhibitor for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the PNP substrate to each well.
-
Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 388 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.
-
Plot the data using a Michaelis-Menten plot (V₀ vs. [PNP]) for each inhibitor concentration.
-
To determine the Ki, a Lineweaver-Burk plot (1/V₀ vs. 1/[PNP]) is often used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines or by using non-linear regression analysis software.
-
Protocol 2: Coupled Enzyme Assay for PLP-dependent Transaminases
This protocol describes a general method for assaying PLP-dependent transaminases, where the product of the transamination reaction is coupled to a dehydrogenase reaction that can be monitored spectrophotometrically.
Materials and Reagents:
-
Purified PLP-dependent transaminase (e.g., Aspartate Aminotransferase)
-
Amino acid substrate (e.g., L-aspartate)
-
α-keto acid substrate (e.g., α-ketoglutarate)
-
Coupling enzyme (e.g., Malate Dehydrogenase)
-
NADH
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (4-dPNP)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Principle:
-
The transaminase converts L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate.
-
Malate dehydrogenase then reduces oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the transaminase activity.
-
-
Assay Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-aspartate, α-ketoglutarate, NADH, malate dehydrogenase, and PLP.
-
Prepare serial dilutions of 4-dPNP in the assay buffer.
-
In a 96-well plate, add the reaction mixture and the desired concentrations of 4-dPNP.
-
Pre-incubate for 5 minutes at the desired temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the transaminase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the IC50 value of 4-dPNP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki, follow a similar data analysis procedure as described in Protocol 1, varying the concentration of one of the substrates while keeping the other constant at different fixed concentrations of the inhibitor.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Check enzyme storage and handling. Use a fresh batch of enzyme. |
| Incorrect buffer pH or composition | Verify the pH and composition of all buffers. | |
| Missing cofactor (PLP or FMN) | Ensure the cofactor is added at a saturating concentration. | |
| Non-linear reaction rates | Substrate depletion | Use a lower enzyme concentration or monitor the reaction for a shorter period. |
| Enzyme instability | Perform the assay at a lower temperature or add stabilizing agents (e.g., glycerol). | |
| Product inhibition | Analyze only the initial linear phase of the reaction. | |
| High background signal | Non-enzymatic reaction | Run a control reaction without the enzyme. |
| Contaminants in reagents | Use high-purity reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Use a temperature-controlled microplate reader or water bath. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the assay conditions for their specific enzyme and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for Measuring the Ki of 4-Deoxypyridoxine 5'-phosphate (DOPP) for PLP-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and a crucial coenzyme for a vast array of enzymatic reactions essential for life. PLP-dependent enzymes catalyze diverse transformations, primarily in amino acid and one-carbon metabolism. Consequently, inhibitors of these enzymes are of significant interest in drug discovery and for studying metabolic pathways.
4-Deoxypyridoxine (dPN) is a well-known vitamin B6 antagonist. Inside the cell, it is phosphorylated by pyridoxal kinase to its active form, 4-deoxypyridoxine 5'-phosphate (DOPP). DOPP is a structural analog of PLP and acts as a competitive inhibitor of PLP-dependent enzymes by binding to the cofactor site.[1][2] Understanding the inhibitory potency of DOPP, quantified by the inhibition constant (Ki), is critical for its use as a research tool and for the development of novel therapeutics targeting PLP-dependent enzymes.
These application notes provide a detailed protocol for determining the Ki of DOPP for PLP-dependent enzymes, along with relevant quantitative data and visualizations to facilitate experimental design and data interpretation.
Mechanism of Inhibition
DOPP acts as a competitive inhibitor of PLP-dependent enzymes. Due to its structural similarity to the natural cofactor PLP, DOPP binds to the apoenzyme (the enzyme without the cofactor) at the PLP binding site. This prevents the formation of the active holoenzyme, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible and can be overcome by increasing the concentration of PLP.
dot
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing Cell Viability Following 4'-Deoxypyridoxine 5'-phosphate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B6, in its biologically active coenzyme form, Pyridoxal 5'-phosphate (PLP), is essential for a vast array of metabolic processes.[1][2] PLP serves as a critical cofactor for over 140 enzymes, primarily involved in amino acid synthesis, catabolism, and interconversion.[3][4][5] Given the central role of these pathways in cellular growth and proliferation, targeting PLP-dependent enzymes presents a viable strategy in drug development, particularly in oncology.[6][7][8]
4'-Deoxypyridoxine (4-DP) is a well-established Vitamin B6 antagonist.[1][2] Upon cellular uptake, 4-DP is phosphorylated by the enzyme pyridoxal kinase (PdxK) to form 4'-Deoxypyridoxine 5'-phosphate (4-DPP).[2][9] This phosphorylated form, 4-DPP, acts as a competitive inhibitor of PLP-dependent enzymes, disrupting cellular metabolism and leading to cytotoxicity.[2]
This application note provides a detailed protocol for assessing the cytotoxic effects of 4-DP treatment on cultured cells using a resazurin-based cell viability assay. The resazurin assay is a sensitive, reliable, and homogeneous method that measures the metabolic capacity of viable cells.[10][11][12] In living cells, mitochondrial dehydrogenases reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin, providing a quantitative measure of cell viability.[13][14]
Mechanism of Action of 4'-Deoxypyridoxine (4-DP)
The toxicity of 4-DP is primarily mediated through its conversion to 4-DPP. The pyridoxal kinase enzyme, which is responsible for phosphorylating natural B6 vitamers like pyridoxine and pyridoxal to their active forms, also phosphorylates 4-DP.[2][9] The resulting 4-DPP then competes with the natural cofactor, PLP, for the active sites of various essential enzymes. This competitive inhibition disrupts numerous metabolic pathways, including amino acid metabolism, which is crucial for cell survival and proliferation.[3][15][16] The disruption of these vital cellular functions ultimately leads to a decrease in metabolic activity and cell death.
Caption: Mechanism of 4-DP cytotoxicity via competitive inhibition of PLP-dependent enzymes.
Experimental Workflow
The overall experimental process involves seeding cells, treating them with a range of 4-DP concentrations for a defined period, adding the resazurin reagent to assess metabolic activity, and finally measuring the fluorescent signal to quantify cell viability.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridoxine 5â²-phosphate oxidase is correlated with human breast invasive ductal carcinoma development | Aging [aging-us.com]
- 7. Pharmacologic modulation of 5-fluorouracil by folinic acid and pyridoxine for treatment of patients with advanced breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Serum Pyridoxal-5'-Phosphate, Pyridoxal, and PAr with Colorectal Cancer Risk: A Large-Scale Case-Control Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. labbox.es [labbox.es]
- 14. tipbiosystems.com [tipbiosystems.com]
- 15. Frontiers | A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]
- 16. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 4-Deoxypyridoxine 5'-phosphate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine (4-DPD) is a potent antagonist of vitamin B6, exerting its biological effects through its phosphorylated form, 4-Deoxypyridoxine 5'-phosphate (dPNP). In vivo, 4-DPD is readily phosphorylated by the enzyme pyridoxal kinase to dPNP.[1] This active metabolite then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for a vast array of metabolic processes, including amino acid biosynthesis and neurotransmitter synthesis.[1][2] Consequently, the administration of 4-DPD provides a robust method for studying vitamin B6 deficiency and the roles of PLP-dependent enzymes in various physiological and pathological conditions in mice.
These application notes provide a comprehensive overview of the in vivo administration of 4-DPD to achieve systemic levels of dPNP in mice, including detailed protocols, quantitative data from published studies, and a visualization of the underlying mechanism of action.
Mechanism of Action
The primary mechanism of 4-Deoxypyridoxine's action is its conversion to this compound, which then interferes with the function of PLP-dependent enzymes.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Deoxypyridoxine 5'-phosphate in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine 5'-phosphate (4-DPP), the phosphorylated derivative of the vitamin B6 antagonist 4-Deoxypyridoxine (4-dPN), is a valuable tool in microbiology research. It serves as a potent competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for numerous metabolic pathways in bacteria, including amino acid biosynthesis and one-carbon metabolism.[1][2][3] This property makes 4-DPP an effective agent for studying vitamin B6 homeostasis, identifying essential PLP-dependent enzymes, and investigating potential antibacterial targets.
4-dPN is readily transported into microbial cells and subsequently phosphorylated to its active form, 4-DPP, by the enzyme pyridoxal kinase (PdxK).[2][3][4] The accumulation of 4-DPP leads to the inhibition of various PLP-dependent enzymes and can also interfere with the uptake of natural vitamin B6 forms like pyridoxine (PN).[1][2] This dual mechanism of action disrupts vitamin B6 homeostasis, ultimately leading to growth inhibition.[1][2]
These application notes provide an overview of the use of 4-DPP in microbiology, including its mechanism of action, target enzymes, and detailed protocols for key experiments.
Mechanism of Action
The primary mechanism of action of 4-DPP involves the competitive inhibition of enzymes that rely on pyridoxal 5'-phosphate (PLP) as a cofactor. PLP is the catalytically active form of vitamin B6 and is essential for a wide range of enzymatic reactions.[1][2][3] 4-dPN, a structural analog of vitamin B6, enters the bacterial cell and is a substrate for pyridoxal kinase (PdxK), which phosphorylates it to 4-DPP.[2][3][4] 4-DPP then competes with PLP for the active site of PLP-dependent enzymes, leading to a reduction in their catalytic activity. This inhibition disrupts critical metabolic pathways, such as amino acid synthesis and the generation of one-carbon units.[3][4] Additionally, 4-dPN has been shown to inhibit the cumulative uptake of pyridoxine.[1][2]
Target Enzymes and Inhibition Data
4-DPP has been shown to inhibit several key PLP-dependent enzymes in microorganisms. The following table summarizes the known target enzymes and their corresponding inhibition constants (Ki).
| Target Enzyme | Organism/System | Inhibitor | Ki Value | Reference |
| Ornithine Decarboxylase | Mouse Epidermis | 4-DPP | 0.6 mM | [5] |
| Glutamate Apodecarboxylase (activation) | Brain | 4-DPP | 0.27 µM | [5] |
| Serine Hydroxymethyltransferase (GlyA) | Salmonella enterica | 4-DPP (inferred) | Not specified | [3][4] |
| Glycine Decarboxylase (GcvP) | Salmonella enterica | 4-DPP (inferred) | Not specified | [3][4] |
Experimental Protocols
Protocol 1: Bacterial Growth Inhibition Assay (Solid Media)
This protocol is used to assess the sensitivity of bacterial strains to 4-deoxypyridoxine (4-dPN).
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. enterica)
-
Luria-Bertani (LB) agar plates or minimal medium plates
-
4-deoxypyridoxine (4-dPN) solution (e.g., 25 mM in sterile water or appropriate solvent)
-
Sterile paper discs or sterile pipette tips
-
Bacterial culture grown to a specific optical density (e.g., OD600 = 0.006)
-
Incubator
Procedure:
-
Prepare a lawn of the bacterial culture on the agar plates by spreading a diluted culture evenly across the surface.
-
Aseptically place a sterile paper disc in the center of the plate or create a central well.
-
Apply a known volume and concentration of the 4-dPN solution to the paper disc or into the well (e.g., 20 µl of 25 mM 4-dPN).[6]
-
Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
Measure the diameter of the zone of inhibition around the paper disc or well. A larger zone of inhibition indicates greater sensitivity to 4-dPN.
Protocol 2: Bacterial Growth Inhibition Assay (Liquid Media)
This protocol is used to determine the minimum inhibitory concentration (MIC) of 4-dPN in a liquid culture.
Materials:
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth or minimal medium
-
4-deoxypyridoxine (4-dPN) stock solution
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the 4-dPN stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final OD600 of approximately 0.05.
-
Include a positive control (no 4-dPN) and a negative control (no bacteria).
-
Incubate the plate at the optimal growth temperature with shaking.
-
Measure the optical density (e.g., at 600 nm) of each well at regular intervals (e.g., every hour) for 24 hours.
-
Plot the growth curves (OD600 vs. time) for each 4-dPN concentration.
-
The MIC is the lowest concentration of 4-dPN that completely inhibits visible growth after 24 hours of incubation.
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of 4-DPP on a purified PLP-dependent enzyme.
Materials:
-
Purified PLP-dependent enzyme
-
This compound (4-DPP)
-
Substrate for the enzyme
-
Reaction buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the purified enzyme, reaction buffer, and varying concentrations of 4-DPP.
-
Pre-incubate the enzyme with 4-DPP for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate over time.
-
Calculate the initial reaction velocities for each 4-DPP concentration.
-
Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
Signaling and Metabolic Pathway Connections
Research in Salmonella enterica has revealed a connection between the metabolic perturbations caused by 4-DPP and the biosynthesis of coenzyme A (CoA) and thiamine.[3][4] The inhibition of PLP-dependent enzymes like serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP) by 4-DPP is thought to reduce the flux of one-carbon units.[3][4] This, in turn, can lead to a decreased synthesis of CoA precursors and thiamine, highlighting the interconnectedness of these metabolic pathways.[3][4]
Applications in Drug Development
The essential role of PLP-dependent enzymes in bacteria makes them attractive targets for the development of novel antimicrobial agents. The use of 4-dPN and 4-DPP in research helps to:
-
Validate enzyme targets: By observing the physiological effects of inhibiting specific PLP-dependent enzymes, researchers can assess their potential as drug targets.
-
Screen for new inhibitors: Understanding the mechanism of 4-DPP can aid in the design of more potent and selective inhibitors.
-
Study mechanisms of resistance: Investigating how bacteria develop resistance to 4-dPN can provide insights into potential resistance mechanisms for future drugs targeting PLP-dependent pathways.
While 4-deoxypyridoxine itself has been derivatized to create compounds with antibacterial activity, particularly against Gram-positive bacteria, its primary utility in a research setting is as a tool to probe the function and importance of vitamin B6 metabolism.[7][8]
Conclusion
This compound is a powerful research tool for microbiologists and drug development professionals. Its ability to competitively inhibit a wide range of essential PLP-dependent enzymes allows for the detailed investigation of bacterial metabolism and the identification of novel antibacterial targets. The protocols and information provided here serve as a guide for the effective application of 4-DPP in a research setting.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating PLP-Dependent Pathways with 4-Deoxypyridoxine 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal 5'-phosphate (PLP) is the active form of vitamin B6 and a crucial cofactor for a vast array of enzymes involved in essential metabolic processes, including amino acid biosynthesis and neurotransmitter synthesis. The study of PLP-dependent pathways is critical for understanding cellular metabolism and for the development of novel therapeutics. 4'-Deoxypyridoxine (4-DPN) is a well-established vitamin B6 antagonist.[1] In vivo, 4-DPN is phosphorylated by pyridoxal kinase to its active form, 4'-Deoxypyridoxine 5'-phosphate (4-DP5P).[2][3] 4-DP5P acts as a competitive inhibitor of PLP-dependent enzymes, making it an invaluable tool for investigating the roles of these enzymes in biological systems.[2][4] These application notes provide detailed protocols and data for utilizing 4-DP5P in the study of PLP-dependent pathways.
Mechanism of Action
The inhibitory effect of 4-DP5P stems from its structural similarity to the natural cofactor, PLP. 4-DPN enters the cell and is converted to 4-DP5P by the enzyme pyridoxal kinase.[2][3] 4-DP5P then competes with PLP for the cofactor binding site on PLP-dependent enzymes.[5] By binding to the apoenzyme (the enzyme without its cofactor), 4-DP5P prevents the formation of the active holoenzyme, thereby inhibiting its catalytic activity. This competitive inhibition allows for the targeted disruption of specific PLP-dependent pathways, enabling researchers to elucidate their physiological functions. Furthermore, studies in Escherichia coli have shown that 4-DPN can also disrupt vitamin B6 homeostasis by inhibiting the uptake of pyridoxine (PN), another form of vitamin B6.[2][6]
Applications in Research and Drug Development
The ability of 4-DP5P to selectively inhibit PLP-dependent enzymes makes it a powerful tool in various research areas:
-
Pathway Elucidation: By observing the physiological or metabolic effects of inhibiting a specific PLP-dependent enzyme with 4-DP5P, researchers can better understand the role of that enzyme and its associated pathway in cellular function.
-
Target Validation: In drug development, 4-DP5P can be used to mimic the effect of a potential drug candidate that targets a PLP-dependent enzyme. This allows for the validation of the enzyme as a therapeutic target before investing in extensive drug discovery efforts.
-
Enzyme Kinetics: 4-DP5P is used in in vitro enzyme assays to study the kinetics of PLP-dependent enzymes and to determine their inhibition constants, providing insights into their mechanism of action.
-
Antimicrobial Research: As PLP-dependent pathways are essential for the survival of many microorganisms, 4-DP5P and its precursor 4-DPN are investigated as potential antimicrobial agents.[2][6]
Quantitative Data Summary
The following tables summarize the inhibitory potency of 4-Deoxypyridoxine 5'-phosphate (4-DP5P) against various PLP-dependent enzymes.
| Enzyme | Organism/Tissue | Ki (μM) | Inhibition Type | Reference(s) |
| Ornithine Decarboxylase | Mouse Epidermis | 60 | Competitive | [4][7] |
| Glutamate Apodecarboxylase | - | 0.27 | Competitive | [4] |
Visualizing Pathways and Protocols
To facilitate a deeper understanding of the concepts and procedures described, the following diagrams illustrate key pathways and experimental workflows.
Caption: Metabolic activation of 4-DPN and inhibition of a PLP-dependent enzyme.
Caption: Workflow for assessing bacterial growth inhibition by 4-Deoxypyridoxine.
Caption: Logical diagram of the dual toxic mechanisms of 4-Deoxypyridoxine.
Experimental Protocols
Herein are detailed protocols for the preparation of apoenzymes and for conducting in vitro and in vivo inhibition studies using 4-DP5P and its precursor, 4-DPN.
Protocol 1: Preparation of Apoenzyme from Holoenzyme
This protocol describes the removal of the PLP cofactor from a purified PLP-dependent enzyme to generate the apoenzyme, which is essential for in vitro inhibition studies.
Materials:
-
Purified PLP-dependent holoenzyme
-
Hydroxylamine hydrochloride
-
Potassium phosphate buffer (0.5 M, pH 6.9)
-
Dialysis buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4)
-
Dialysis tubing with appropriate molecular weight cut-off
-
Spectrophotometer
Procedure:
-
Incubation with Hydroxylamine:
-
To your purified holoenzyme solution, add hydroxylamine hydrochloride to a final concentration of 5 mM. The reaction is typically carried out in a buffer such as 0.5 M potassium phosphate, pH 6.9.
-
Incubate the mixture at room temperature for 3 hours. Hydroxylamine will react with the PLP cofactor, displacing it from the enzyme's active site.
-
-
Dialysis:
-
Transfer the enzyme solution to a dialysis bag.
-
Perform an overnight dialysis against a large volume of dialysis buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4) at 4°C to remove the hydroxylamine and the displaced PLP.
-
Change the dialysis buffer at least twice during this period.
-
A second dialysis for an additional 5 hours in fresh buffer can be performed to ensure complete removal of small molecules.
-
-
Verification of Apoenzyme Formation:
-
The conversion of holoenzyme to apoenzyme can be verified by measuring the enzyme's activity in the presence and absence of exogenously added PLP. The apoenzyme should exhibit minimal to no activity without added PLP.
-
Spectrophotometric analysis can also be used. The characteristic absorbance peak of the internal aldimine bond between PLP and the enzyme (around 410-430 nm) should be absent in the apoenzyme preparation.[8]
-
Protocol 2: In Vitro Enzyme Inhibition Assay for a PLP-dependent Enzyme
This protocol provides a general framework for determining the inhibitory effect of 4-DP5P on a purified PLP-dependent enzyme. The example of glutamate decarboxylase (GAD) is used for specific concentrations.
Materials:
-
Purified apo-GAD enzyme
-
L-glutamic acid (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (4-DP5P)
-
Reaction buffer (e.g., 50 mM Citric-Na2HPO4 buffer, pH 4.8)[4]
-
Stop solution (e.g., 0.2 M borate buffer, pH 10.0)[4]
-
Detection system (e.g., HPLC for product quantification)
-
Microplate reader or spectrophotometer (depending on the detection method)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of L-glutamic acid, PLP, and 4-DP5P in the reaction buffer. The concentrations should be high enough to allow for the desired final concentrations in the assay.
-
-
Enzyme Reconstitution and Inhibition:
-
In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture. A typical reaction mixture (final volume of 400 µL) contains:[4]
-
100 mM L-glutamic acid
-
50 mM Citric-Na2HPO4 buffer (pH 4.8)
-
A fixed, subsaturating concentration of PLP (e.g., 0.15 mM)
-
Varying concentrations of 4-DP5P (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 µM, bracketing the expected Ki)
-
-
-
Initiation of the Reaction:
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a specific amount of the apo-GAD enzyme.
-
-
Incubation and Termination:
-
Product Quantification:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme (e.g., 12,000 x g for 10 minutes).
-
Analyze the supernatant for the amount of product (e.g., GABA for GAD) formed using a suitable method like HPLC.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of product formation) against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis or a Lineweaver-Burk plot to determine the type of inhibition and to calculate the inhibition constant (Ki).
-
Protocol 3: Bacterial Growth Inhibition Assay using 4-Deoxypyridoxine
This protocol describes how to assess the inhibitory effect of 4-deoxypyridoxine (4-DPN) on the growth of a bacterial strain, such as E. coli.
Materials:
-
Bacterial strain (e.g., E. coli K12)
-
Rich medium (e.g., Luria-Bertani, LB) and minimal medium (e.g., M9 medium with 0.4% glucose)[9]
-
4-Deoxypyridoxine (4-DPN) stock solution
-
Sterile culture tubes or a 96-well microplate
-
Incubator with shaking capabilities
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Overnight Culture:
-
Inoculate a single colony of the bacterial strain into a sterile tube containing 5 mL of rich medium (e.g., LB).
-
Incubate overnight at 37°C with shaking.
-
-
Inoculation of Experimental Cultures:
-
The next day, measure the optical density at 600 nm (OD600) of the overnight culture.
-
Dilute the overnight culture into fresh minimal medium (e.g., M9 with 0.4% glucose) to a starting OD600 of approximately 0.05.
-
-
Addition of Inhibitor:
-
Dispense the diluted culture into sterile culture tubes or the wells of a 96-well plate.
-
Add 4-DPN to the cultures at a range of final concentrations. For E. coli, concentrations can range from 0 µM (control) up to 500 µM or higher, depending on the strain's sensitivity.[9] It is also common to test the effect of 4-DPN in the presence of varying concentrations of pyridoxine (PN) to study the competitive nature of the inhibition.[9]
-
-
Incubation and Growth Monitoring:
-
Incubate the cultures at 37°C with shaking.
-
Monitor the bacterial growth by measuring the OD600 at regular intervals (e.g., every hour for 8-12 hours) using a spectrophotometer or a microplate reader.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves for each concentration of 4-DPN.
-
From the growth curves, determine parameters such as the lag phase, exponential growth rate, and maximum cell density.
-
The concentration of 4-DPN that causes a 50% reduction in growth (IC50) can be calculated to quantify its inhibitory potency.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase E... [protocols.io]
- 3. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid | PLOS One [journals.plos.org]
- 5. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
4-Deoxypyridoxine 5'-Phosphate: A Versatile Tool for Elucidating Enzyme Reaction Mechanisms
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine 5'-phosphate (4-DPP) is a potent antagonist of vitamin B6 metabolism and serves as a valuable tool for the investigation of pyridoxal 5'-phosphate (PLP)-dependent enzyme reaction mechanisms. As the phosphorylated and active form of the vitamin B6 analog 4-deoxypyridoxine (4-DPN), 4-DPP acts as a competitive inhibitor of a wide array of PLP-dependent enzymes, which are crucial for a vast range of metabolic processes, including amino acid biosynthesis, neurotransmitter synthesis, and one-carbon metabolism. This document provides detailed application notes on the use of 4-DPP as an enzymatic tool, comprehensive experimental protocols for enzyme inhibition assays, and a summary of its known inhibitory constants. Furthermore, it includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of its application in research and drug development.
Introduction
Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and functions as an essential cofactor for a multitude of enzymes that catalyze a wide variety of chemical reactions, primarily in amino acid metabolism[1][2]. The versatility of PLP stems from its ability to form a Schiff base with the ε-amino group of a lysine residue in the enzyme's active site, which then facilitates a diverse range of transformations of amino acid substrates[1].
4-Deoxypyridoxine (4-DPN) is a well-known vitamin B6 antagonist[3]. In vivo and in vitro, 4-DPN is phosphorylated by pyridoxal kinase to its active form, this compound (4-DPP)[4][5]. 4-DPP is a structural analog of PLP and acts as a competitive inhibitor of PLP-dependent enzymes by binding to the cofactor site, thereby preventing the binding of the natural cofactor, PLP[5][6]. This inhibitory action makes 4-DPP a powerful tool for studying the kinetics and reaction mechanisms of PLP-dependent enzymes, as well as for probing the physiological roles of these enzymes in various metabolic pathways.
Mechanism of Action
The inhibitory effect of 4-DPP is rooted in its structural similarity to PLP. The key difference is the absence of the hydroxyl group at the 4-position of the pyridine ring. This modification does not prevent its phosphorylation by pyridoxal kinase but renders the molecule catalytically inactive when bound to the apoenzyme[4][5]. By competing with PLP for the same binding site on the apoenzyme, 4-DPP effectively reduces the concentration of the active holoenzyme, leading to the inhibition of the enzymatic reaction.
The inhibition of PLP-dependent enzymes by 4-DPP can have significant downstream metabolic consequences. For instance, the inhibition of serine hydroxymethyltransferase (SHMT) and glycine decarboxylase (GcvP), two PLP-dependent enzymes involved in one-carbon metabolism, can lead to reduced flux towards coenzyme A (CoA) and thiamine biosynthesis[7]. This highlights the interconnectedness of metabolic pathways and the utility of 4-DPP in dissecting these complex networks.
Applications in Research and Drug Development
-
Elucidation of Enzyme Mechanisms: By acting as a competitive inhibitor, 4-DPP can be used in kinetic studies to determine the Michaelis-Menten constants (Km) for PLP and to understand the binding dynamics of the cofactor to the apoenzyme.
-
Probing Metabolic Pathways: The specific inhibition of PLP-dependent enzymes by 4-DPP allows researchers to investigate the physiological roles of these enzymes in cellular metabolism and to identify potential metabolic vulnerabilities.
-
Target Validation in Drug Discovery: Many PLP-dependent enzymes are potential drug targets for various diseases, including cancer, infectious diseases, and neurological disorders[8]. 4-DPP can be used as a tool to validate these enzymes as targets and to aid in the development of more specific and potent inhibitors.
-
Studying Vitamin B6 Homeostasis: 4-DPP is instrumental in studies aimed at understanding the regulation of vitamin B6 metabolism and the consequences of its disruption[5][9].
Quantitative Data: Inhibition Constants of 4-DPP
The inhibitory potency of 4-DPP is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The following table summarizes the known Ki values for the inhibition of several PLP-dependent enzymes by 4-DPP.
| Enzyme | Organism/Tissue | Ki Value | Inhibition Type | Reference(s) |
| Ornithine Decarboxylase | - | 0.06 mM | Competitive | [10][11][12] |
| Glutamate Apodecarboxylase | Brain | 0.27 µM | Competitive | [3][10][12] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Inhibition Constant (Ki) of 4-DPP for a PLP-Dependent Enzyme
This protocol provides a general framework for determining the Ki of 4-DPP for a target PLP-dependent enzyme. Specific conditions such as substrate concentrations, buffer composition, and detection methods will need to be optimized for each specific enzyme.
Materials:
-
Purified apoenzyme of the PLP-dependent enzyme of interest
-
Pyridoxal 5'-phosphate (PLP) solution
-
This compound (4-DPP) solution
-
Substrate for the enzyme
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the apoenzyme in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare a series of dilutions of PLP in the assay buffer. The concentrations should span a range around the known or estimated Km for PLP.
-
Prepare a series of dilutions of 4-DPP in the assay buffer. The concentrations should span a range that produces a measurable inhibition (e.g., 20-80%).
-
Prepare a stock solution of the substrate at a concentration that is saturating (e.g., 5-10 times the Km for the substrate).
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Assay buffer
-
A fixed concentration of the apoenzyme
-
A varying concentration of PLP
-
A varying concentration of 4-DPP (including a no-inhibitor control)
-
-
Pre-incubate the enzyme, PLP, and 4-DPP for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer. The wavelength and detection method will depend on the specific assay for the enzyme's activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each reaction.
-
Plot the initial velocities against the substrate (PLP) concentration for each concentration of the inhibitor (4-DPP).
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition.
-
A Lineweaver-Burk plot (1/V₀ vs. 1/[PLP]) can be used to visualize the type of inhibition and to calculate the apparent Km in the presence of the inhibitor.
-
The Ki can be determined from the relationship between the apparent Km and the inhibitor concentration using the following equation for competitive inhibition: Apparent Km = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor (4-DPP).
-
Protocol 2: Synthesis of this compound (Conceptual)
A detailed, readily available protocol for the synthesis of 4-DPP is not prevalent in the recent literature. However, the synthesis can be conceptually approached in two main ways:
A. Enzymatic Synthesis:
This method utilizes the enzyme pyridoxal kinase (PdxK) to phosphorylate 4-deoxypyridoxine (4-DPN).
Materials:
-
4-Deoxypyridoxine (4-DPN)
-
Purified pyridoxal kinase (PdxK)
-
ATP (adenosine triphosphate)
-
MgCl₂
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure (Conceptual):
-
Dissolve 4-DPN in the reaction buffer.
-
Add ATP and MgCl₂ to the solution.
-
Initiate the reaction by adding pyridoxal kinase.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the progress of the reaction by HPLC or other analytical methods to detect the formation of 4-DPP.
-
Purify the 4-DPP from the reaction mixture using chromatographic techniques.
B. Chemical Synthesis:
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of action of this compound (4-DPP).
Figure 2: Experimental workflow for determining the Ki of 4-DPP.
Conclusion
This compound is an indispensable tool for researchers studying the vast and complex family of PLP-dependent enzymes. Its ability to act as a specific competitive inhibitor allows for the detailed kinetic characterization of these enzymes and the elucidation of their roles in intricate metabolic networks. The protocols and data presented in this application note provide a foundation for the effective use of 4-DPP in both basic research and the early stages of drug discovery. Further research to expand the library of known inhibition constants for 4-DPP against a wider range of PLP-dependent enzymes will undoubtedly enhance its utility as a powerful biochemical probe.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PathWhiz [smpdb.ca]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility of 4-Deoxypyridoxine 5'-phosphate in different solvents
Welcome to the technical support center for 4-Deoxypyridoxine 5'-phosphate (4-DPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analogue of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. It primarily acts as a competitive inhibitor of enzymes that require PLP as a cofactor. Notably, it is an inhibitor of sphingosine-1-phosphate (S1P) lyase and can also inhibit ornithine decarboxylase and glutamate decarboxylase.[1] Its antagonistic effect on vitamin B6-dependent pathways is central to its biological activity.
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
For a high-concentration stock solution, DMSO is the recommended solvent. To prepare a 100 mg/mL stock solution, add the appropriate amount of DMSO to your vial of this compound. The compound may not dissolve immediately and may require sonication to achieve a clear solution. For aqueous solutions, while a precise maximum solubility is not defined, it is described as soluble in water. You can prepare aqueous solutions by dissolving the compound in purified water or a buffer of your choice.
Q4: I'm having trouble dissolving this compound in DMSO. What should I do?
If you are experiencing difficulty dissolving the compound in DMSO, gentle warming to 37°C and vortexing or ultrasonication in a water bath for a short period can aid in dissolution.[1] Ensure you are using high-purity, anhydrous DMSO, as the presence of water can affect the solubility of many organic compounds.
Q5: How should I store stock solutions of this compound?
Proper storage of stock solutions is crucial to maintain the stability and activity of the compound.
-
DMSO Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Aqueous Solutions: It is generally recommended to prepare aqueous solutions fresh for each experiment. If you need to store them, do so at -20°C for a very limited time, though stability data for aqueous solutions of the phosphate form is not extensively documented. For the related non-phosphorylated hydrochloride form, it is advised not to store aqueous solutions for more than one day.
Q6: Is this compound stable in solution?
DMSO stock solutions are stable for up to 6 months when stored at -80°C.[1] The stability of aqueous solutions is less characterized and, as a precaution, they should be prepared fresh. The stability of the compound can be compromised by exposure to light and multiple freeze-thaw cycles.
Data Presentation
Solubility Data for this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 429 mM | Sonication may be required for complete dissolution.[1] |
| Water | Soluble | Not specified | Quantitative data not available. |
| Ethanol | Not available | Not available | Data not found in the literature. |
| Methanol | Not available | Not available | Data not found in the literature. |
Molecular Weight of this compound: 233.16 g/mol
Experimental Protocols
Protocol for Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial. For example, for 1 mL of a 100 mM stock solution, you will need 23.32 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid does not completely dissolve, proceed to the next step.
-
Sonication (if necessary): Place the vial in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution becomes clear. Gentle warming to 37°C can also be applied.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
Experimental Workflow: Preparing a Working Solution from a DMSO Stock
Caption: Workflow for preparing a working solution of 4-DPP.
Troubleshooting Guide for Solubility Issues
Caption: Troubleshooting steps for 4-DPP dissolution.
References
stability of 4-Deoxypyridoxine 5'-phosphate in cell culture media
Welcome to the technical support center for 4-Deoxypyridoxine 5'-phosphate (4-DPNP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of 4-DPNP in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (4-DPNP) is the active, phosphorylated form of 4-Deoxypyridoxine (4-DP), a vitamin B6 antagonist.[1] In cell culture, 4-DP is taken up by cells and then intracellularly converted to 4-DPNP by the enzyme pyridoxal kinase.[2][3] 4-DPNP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for a wide range of metabolic processes.[2][3] This inhibition of essential enzymatic pathways ultimately leads to the observed biological effects, such as suppression of the immune system.[1] 4-DPNP is also known to be an inhibitor of sphingosine-1-phosphate (S1P) lyase.[1][4]
Q2: How should I store solid this compound and its stock solutions?
A2: Proper storage is critical to maintain the stability and activity of 4-DPNP. For the solid form and prepared stock solutions, please refer to the manufacturer's instructions. General storage recommendations are summarized in the table below.
Q3: What is the recommended procedure for preparing solutions for cell culture experiments?
A3: It is recommended to prepare fresh aqueous solutions of 4-Deoxypyridoxine and its phosphate form for each experiment due to their limited stability in aqueous environments.[5] For 4-Deoxypyridoxine hydrochloride, it is not recommended to store aqueous solutions for more than one day.[5] If a stock solution in an organic solvent like DMSO is prepared, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7] When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is not toxic to your cells (typically <0.1%).
Q4: What is the stability of this compound in cell culture media?
A4: There is limited direct data on the stability of 4-DPNP in cell culture media. However, based on the instability of its parent compound, 4-DP, in aqueous solutions and the known sensitivities of the related compound, Pyridoxal 5'-phosphate (PLP), it is reasonable to assume that 4-DPNP may also be unstable in cell culture media over extended periods.[5][8] Factors such as exposure to light, elevated temperatures, and the chemical composition of the media can contribute to its degradation.[9][10][11] For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.
Q5: What factors could potentially affect the stability of this compound in my experiments?
A5: Several factors can influence the stability of 4-DPNP in cell culture media:
-
Light: Vitamin B6 analogs are known to be sensitive to light.[9][12][13][14] It is recommended to handle solutions containing 4-DPNP in low-light conditions and store them in light-protected containers.
-
Temperature: Higher temperatures can accelerate the degradation of vitamin B6 compounds.[15][16][17][18][19] Therefore, it is best to keep stock solutions frozen and minimize the time that media containing 4-DPNP is kept at 37°C before and during the experiment.
-
pH: The stability of vitamin B6 analogs can be pH-dependent.[9] While cell culture media are buffered, significant pH shifts should be avoided.
-
Media Components: Some components of cell culture media, such as other vitamins and amino acids, could potentially interact with and degrade 4-DPNP.[20]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lack of biological effect | Degradation of 4-DPNP in stock solution or cell culture medium. | Prepare fresh solutions for each experiment. Minimize exposure of solutions to light and elevated temperatures. Perform a stability test of 4-DPNP in your specific cell culture medium (see Experimental Protocols section). |
| Low cellular uptake or phosphorylation of 4-DP. | Ensure that the cell line used has sufficient pyridoxal kinase activity to convert 4-DP to its active form, 4-DPNP. Consider using 4-DPNP directly if uptake of the phosphorylated form is possible for your cell type. | |
| High background or off-target effects | Presence of degradation products. | Use freshly prepared solutions. If stability is a concern, consider a time-course experiment to determine the optimal incubation time before significant degradation occurs. |
| Interaction with media components. | If using a serum-free medium, be aware that the stability of vitamin analogs can differ from serum-containing media. If possible, test different basal media to see if the issue persists.[21] |
Quantitative Data Summary
Table 1: Recommended Storage and Handling of 4-Deoxypyridoxine and this compound
| Compound Form | Storage of Solid | Stock Solution Solvent | Storage of Stock Solution | Aqueous Solution Stability |
| 4-Deoxypyridoxine Hydrochloride | -20°C[5] | DMSO[5] or PBS (pH 7.2)[5] | -20°C for up to 1 month, -80°C for up to 6 months (in DMSO)[7] | Not recommended for storage longer than one day[5] |
| This compound | -20°C[4][6] | Water[4] or DMSO[6] | -20°C for up to 1 month, -80°C for up to 6 months (in DMSO)[6] | Data not available, but assumed to be limited. Prepare fresh. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol provides a framework for determining the stability of 4-DPNP in a specific cell culture medium over time.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- HPLC system with a UV or fluorescence detector
- Reversed-phase C18 HPLC column
- Appropriate mobile phase (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile)
- Filtration units (0.22 µm)
- Incubator (37°C, 5% CO2)
- Light-protected tubes
2. Procedure:
- Preparation of 4-DPNP solution: Prepare a concentrated stock solution of 4-DPNP in a suitable solvent (e.g., water or DMSO).
- Spiking the medium: Dilute the 4-DPNP stock solution into the cell culture medium to the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
- Incubation: Aliquot the 4-DPNP-containing medium into sterile, light-protected tubes. Place the tubes in a cell culture incubator at 37°C and 5% CO2.
- Time points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be collected immediately after preparation.
- Sample processing: At each time point, remove an aliquot and filter it through a 0.22 µm filter to remove any potential precipitates. Store the samples at -80°C until analysis.
- HPLC analysis: Analyze the samples by HPLC. The concentration of 4-DPNP is determined by comparing the peak area to a standard curve of known concentrations.
- Data analysis: Plot the concentration of 4-DPNP versus time to determine the degradation kinetics.
Visualizations
Caption: Intracellular activation and inhibitory action of 4-Deoxypyridoxine.
Caption: Experimental workflow for determining the stability of 4-DPNP.
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. search.lib.uconn.edu [search.lib.uconn.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photosensitivity from pyridoxine hydrochloride (vitamin B6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxine-induced photosensitivity and hypophosphatasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin B6 deficient plants display increased sensitivity to high light and photo-oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model [journalwjarr.com]
- 18. researchgate.net [researchgate.net]
- 19. books.google.cn [books.google.cn]
- 20. researchgate.net [researchgate.net]
- 21. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Deoxypyridoxine 5'-phosphate (DOP-5'-P) Cellular Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxypyridoxine (4-dPN) and its active metabolite, 4-Deoxypyridoxine 5'-phosphate (DOP-5'-P).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Deoxypyridoxine (4-dPN) and DOP-5'-P?
A1: 4-dPN is a vitamin B6 antagonist. It is transported into the cell and then phosphorylated by the enzyme Pyridoxal Kinase (PdxK) to its active form, this compound (DOP-5'-P).[1][2] The toxicity and inhibitory effects of 4-dPN are largely dependent on this phosphorylation.[1][2] DOP-5'-P exerts its effects through two primary mechanisms:
-
Competitive Inhibition of PLP-dependent enzymes: DOP-5'-P acts as a competitive inhibitor for enzymes that require Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[1][2]
-
Inhibition of Vitamin B6 Uptake: 4-dPN competitively inhibits the cellular uptake of pyridoxine (PN), a form of vitamin B6.[1][2][3]
Q2: How does 4-dPN enter the cell?
A2: 4-dPN is transported into various cell types, including bacterial and mammalian cells.[2][3] It is recognized by the cell's vitamin B6 uptake systems and competitively inhibits the transport of other B6 vitamers like pyridoxine.[2][3] While specific transporters for vitamin B6 are still being fully characterized in all organisms, it's understood that 4-dPN leverages these existing pathways.[4]
Q3: Is DOP-5'-P taken up directly by cells?
A3: Generally, no. DOP-5'-P is the intracellular, phosphorylated metabolite of 4-dPN.[1][2] Due to the charged nature of the phosphate group, its direct transport across the cell membrane is limited. Experiments are typically conducted by administering the unphosphorylated precursor, 4-dPN, which is more readily transported into cells and then converted to DOP-5'-P.[1][2]
Q4: What are the known species-specific differences in 4-dPN metabolism?
A4: There are notable differences in the metabolism of 4-dPN among different species. For instance, the dog, cat, and chicken primarily produce 4'-deoxypyridoxine-3-sulfate as the major metabolite, similar to the rat. In contrast, the guinea pig, rabbit, pig, and chimpanzee metabolize 4-dPN in a manner more similar to humans.[5] These differences should be considered when designing and interpreting animal studies.
Troubleshooting Guides
Problem 1: No observable cellular effect after 4-dPN administration.
| Possible Cause | Troubleshooting Step |
| Insufficient intracellular phosphorylation | The conversion of 4-dPN to the active DOP-5'-P is critical.[1][2] Verify the expression and activity of Pyridoxal Kinase (PdxK) in your cell model. In some systems, overexpression of PdxK may be necessary to potentiate the effects of 4-dPN. |
| Media composition | The presence of high concentrations of vitamin B6 (e.g., pyridoxine) in the culture medium can outcompete 4-dPN for cellular uptake and binding to PdxK.[2][3] Use a defined minimal medium with controlled levels of B6 vitamers for sensitivity assays.[3][6] |
| Cell type resistance | The specific vitamin B6 transporters and metabolic pathways can vary between cell types, potentially leading to differences in uptake and activation of 4-dPN.[4] Consider using a positive control cell line known to be sensitive to 4-dPN. |
| Incorrect dosage | The effective concentration of 4-dPN can vary significantly depending on the cell type and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your system. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent media supplements | Small variations in the concentration of B6 vitamers or other nutrients can impact the antagonistic effect of 4-dPN.[6] Ensure precise and consistent preparation of all media and supplements. |
| Cell passage number and health | Cellular metabolism, including kinase activity and transporter expression, can change with cell passage number and overall health. Use cells within a consistent and low passage number range and ensure high viability before starting experiments. |
| Timing of treatment | The effects of 4-dPN and the subsequent depletion of PLP can be time-dependent.[7] Standardize the duration of exposure to 4-dPN across all experiments. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound (DOP-5'-P)
| Target Enzyme | Inhibitor | Ki Value | Organism/System | Reference |
| Ornithine Decarboxylase | DOP-5'-P | 0.06 mM | Mouse Epidermis | [7][8] |
| Glutamate Apodecarboxylase | DOP-5'-P | 0.27 µM | Brain | [8] |
Table 2: Example Experimental Conditions for 4-dPN Sensitivity Assays in E. coli
| Parameter | Condition | Purpose | Reference |
| Medium | M9 minimal medium with 0.4% glucose | To control for competing B6 vitamers often found in rich media. | [3] |
| 4-dPN Concentration | 25 mM (in a central well for plate assays) | To establish a concentration gradient and assess sensitivity. | [3] |
| PN Supplementation | 1 µM to 5 µM | To test the competitive nature of 4-dPN's effect. | [3] |
| 4-dPN:PN Ratios (Liquid Culture) | 2.5x, 5x, 12.5x, 250x | To quantify the fitness decrease in the presence of the antagonist. | [3] |
Experimental Protocols
Protocol 1: General 4-dPN Sensitivity Assay in E. coli (Plate-Based)
-
Strain Preparation: Grow precultures of the desired E. coli strains overnight at 37°C in LB medium.
-
Plating: Dilute the overnight cultures to an OD600 of 0.006 in saline or minimal medium. Spread-plate the diluted cells onto M9 minimal medium agar plates.
-
Treatment Application: Create a central well in the agar plate. Add a defined volume (e.g., 20 µL) of a concentrated 4-dPN solution (e.g., 25 mM) into the well.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the diameter of the zone of growth inhibition around the central well. A larger zone indicates greater sensitivity to 4-dPN.
Protocol 2: In Vitro Kinase Assay for 4-dPN Phosphorylation by PdxK
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM KHEPES buffer pH 7.5) containing 0.5 mM MgCl2, 1 mM ATP, and 1 mM of the substrate (pyridoxal, pyridoxine, or 4-dPN).
-
Enzyme Addition: Add purified PdxK enzyme (e.g., 0.25 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: Measure the consumption of ATP over time using a commercial kit, such as the ADP-Glo™ Kinase Assay (Promega). The rate of ATP consumption is proportional to the kinase activity on the given substrate.[3]
Visualizations
Caption: Cellular uptake and metabolic activation of 4-Deoxypyridoxine (4-dPN).
Caption: General workflow for a 4-dPN cellular sensitivity experiment.
References
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Technical Support Center: 4-Deoxypyridoxine 5'-phosphate (dPNP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxypyridoxine 5'-phosphate (dPNP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (dPNP) and what is its primary mechanism of action?
A1: this compound (dPNP) is the phosphorylated, active form of the vitamin B6 antagonist 4-Deoxypyridoxine (dPN). Its primary mechanism of action is the competitive inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP is the biologically active form of vitamin B6 and serves as an essential cofactor for a wide range of metabolic enzymes, particularly those involved in amino acid metabolism. The toxicity of dPN is largely dependent on its phosphorylation to dPNP by pyridoxal kinase (PdxK).[1][2][3][4]
Q2: What are the known off-target effects of dPNP?
A2: Besides its primary role as a competitive inhibitor of PLP-dependent enzymes, dPNP has been identified to have several off-target effects. These include the inhibition of cumulative pyridoxine (PN) uptake and potential disruption of sphingosine-1-phosphate (S1P) signaling.[1][4][5] The unphosphorylated precursor, 4-deoxypyridoxine, has been shown to inhibit sphingosine-1-phosphate lyase.[6][7]
Q3: What are some of the specific PLP-dependent enzymes known to be inhibited by dPNP?
A3: dPNP has been shown to inhibit several PLP-dependent enzymes, including:
-
Potentially serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP)[9]
-
Human pyridoxine 5'-phosphate oxidase (PdxH)[7]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect observed in my cellular assay.
-
Possible Cause 1: Insufficient intracellular conversion of dPN to dPNP.
-
Solution: The phosphorylation of dPN to its active form, dPNP, is catalyzed by pyridoxal kinase (PdxK).[1][2][3][4] Ensure that your cell line expresses sufficient levels of PdxK. You can verify PdxK expression by Western blot or qPCR. If PdxK levels are low, consider using a cell line with higher expression or overexpressing PdxK.
-
-
Possible Cause 2: Degradation of dPNP.
-
Solution: dPNP, like other phosphate esters, can be susceptible to degradation by phosphatases. Prepare fresh solutions of dPNP for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. When preparing working solutions, use buffers that are free of phosphatases.
-
-
Possible Cause 3: High intracellular concentrations of the natural substrate, PLP.
-
Solution: dPNP acts as a competitive inhibitor of PLP. High endogenous levels of PLP can outcompete dPNP for binding to target enzymes. Consider using a vitamin B6-depleted growth medium for a period before and during the experiment to lower intracellular PLP levels. However, be aware that prolonged vitamin B6 deficiency can have its own effects on cellular physiology.[10]
-
Problem 2: Observing unexpected cellular phenotypes that do not seem related to the inhibition of known PLP-dependent enzymes.
-
Possible Cause 1: Off-target effects on the sphingosine-1-phosphate (S1P) signaling pathway.
-
Solution: dPNP has been reported to be an S1P inhibitor.[5][8] The S1P pathway is involved in a multitude of cellular processes, including cell survival, proliferation, and migration.[11][12] To investigate if the observed phenotype is due to S1P pathway inhibition, you can perform rescue experiments by adding exogenous S1P. Additionally, you can measure the activity of key enzymes in the S1P pathway, such as sphingosine kinases (SphK1 and SphK2), in the presence of dPNP.
-
-
Possible Cause 2: General toxicity due to disruption of vitamin B6 homeostasis.
-
Solution: As a vitamin B6 antagonist, dPNP can lead to a state of vitamin B6 deficiency, which can have widespread and pleiotropic effects on cellular metabolism.[7][10] It is crucial to include appropriate controls, such as rescue experiments with pyridoxal (PL) or pyridoxine (PN), to confirm that the observed effects are specifically due to the antagonistic action on PLP-dependent pathways.
-
Problem 3: High background or artifacts in in vitro enzyme inhibition assays.
-
Possible Cause 1: Interference with the assay detection system.
-
Solution: Some detection methods, particularly those that are spectrophotometric or fluorometric, can be prone to interference from the test compound. Run a control experiment with dPNP and the assay components in the absence of the enzyme to check for any direct interaction with the detection reagents.
-
-
Possible Cause 2: Contamination of enzyme preparations.
-
Solution: If you are using purified enzymes, ensure their purity and the absence of any contaminating enzymatic activities that might interfere with the assay. For coupled enzyme assays, consider the possibility that dPNP might inhibit one of the coupling enzymes, leading to false-positive results for the primary target.[13]
-
Quantitative Data
Table 1: Known Inhibition Constants (Ki) for this compound (dPNP)
| Target Enzyme | Inhibition Constant (Ki) | Reference(s) |
| Ornithine Decarboxylase | 0.06 mM | [5][8] |
| Glutamate Apodecarboxylase (activation by PLP) | 0.27 µM | [5][8] |
Note: There is currently a lack of publicly available broad-panel kinase screening data (IC50 values) for dPNP.
Experimental Protocols
Protocol 1: In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol is adapted from methods described for measuring ODC activity and inhibition.[13]
-
Prepare the ODC reaction mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA):
-
Purified ODC enzyme
-
50 µM Pyridoxal 5'-phosphate (PLP)
-
Varying concentrations of dPNP (or vehicle control)
-
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction: Add the substrate, L-[1-¹⁴C]ornithine, to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The reaction is typically carried out in a sealed vial containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).
-
Stop the reaction: Stop the reaction by adding an acid (e.g., 10% trichloroacetic acid). This will release the ¹⁴CO₂ from the solution.
-
Quantify ¹⁴CO₂: Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional 60 minutes. Remove the filter paper and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each dPNP concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: General Workflow for Identifying Off-Target Effects of dPNP
This is a generalized workflow for characterizing the off-target profile of a small molecule inhibitor.
-
In Silico Prediction:
-
Use computational tools and databases to predict potential off-target interactions of dPNP based on its chemical structure. This can help to prioritize experimental validation.
-
-
Biochemical Screening:
-
Kinase Profiling: Screen dPNP against a broad panel of purified kinases at a fixed concentration (e.g., 10 µM) to identify potential kinase targets. For any hits, perform dose-response studies to determine IC50 values.
-
Other Enzyme Panels: Depending on the in silico predictions or observed cellular phenotypes, screen dPNP against other relevant enzyme families (e.g., phosphatases, proteases).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with dPNP and then heat them to various temperatures. Target engagement by dPNP can stabilize the protein, leading to a higher melting temperature. This can be assessed by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
-
Phenotypic Screening and Rescue Experiments:
-
Use high-content imaging or other phenotypic assays to characterize the cellular effects of dPNP.
-
For unexpected phenotypes, design rescue experiments to identify the affected pathway. For example, if you suspect inhibition of the S1P pathway, try to rescue the phenotype by adding exogenous S1P.
-
-
Validation of Off-Targets:
-
For any validated off-targets, confirm the interaction using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to measure binding affinity directly.
-
Use genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the putative off-target, to see if it phenocopies the effect of dPNP treatment.
-
Visualizations
Caption: Vitamin B6 Metabolism and the Mechanism of Action of dPNP.
Caption: Overview of the Sphingosine-1-Phosphate (S1P) Signaling Pathway and a Potential Point of Inhibition by dPNP.
Caption: Experimental Workflow for Identifying and Validating Off-Target Effects of dPNP.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. file.glpbio.com [file.glpbio.com]
- 9. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the sphingosine kinase/sphingosine 1-phosphate pathway in disease: review of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Errors and artifacts in coupled spectrophotometric assays of enzyme activity. | Department of Biology [biology2.web.ox.ac.uk]
Technical Support Center: 4-Deoxypyridoxine 5'-phosphate (4-DP) in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Deoxypyridoxine 5'-phosphate (4-DP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxicity of 4-DP in your cell culture experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is 4-Deoxypyridoxine (4-DP) and why is it cytotoxic?
A1: 4-Deoxypyridoxine (4-DP) is a vitamin B6 antagonist. Its cytotoxicity stems from its conversion within the cell to this compound (4-dPNP) by the enzyme pyridoxal kinase (PdxK).[1][2][3] 4-dPNP then competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for numerous metabolic processes, including amino acid biosynthesis and one-carbon metabolism.[1][2][3] This disruption of essential metabolic pathways leads to cell growth inhibition and, at higher concentrations, cell death. 4-DP is often used to create a vitamin B6-deficient environment in cell culture models.
Q2: I am observing higher-than-expected cytotoxicity with 4-DP. What are the common causes?
A2: Several factors can contribute to excessive cytotoxicity:
-
High Concentration: The concentration of 4-DP may be too high for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 4-DP.
-
Low Vitamin B6 in Media: The basal medium may have low levels of vitamin B6, exacerbating the antagonistic effects of 4-DP.
-
Extended Exposure Time: Prolonged incubation with 4-DP can lead to increased cell death.
-
Off-Target Effects: At very high concentrations, 4-DP may have off-target effects unrelated to vitamin B6 antagonism.
Q3: How can I minimize the cytotoxicity of 4-DP while still achieving my experimental goals?
A3: The primary strategy is to provide the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), to rescue the cells from the antagonistic effects of 4-DP. This is because 4-dPNP competes with PLP for binding to PLP-dependent enzymes. Supplementing the culture medium with PLP can help restore the function of these essential enzymes. Additionally, you can optimize the concentration of 4-DP and the duration of treatment.
Q4: Can I use other vitamin B6 vitamers, like pyridoxine or pyridoxal, to rescue cytotoxicity?
A4: Yes, supplementation with pyridoxine has been shown to reverse the inhibitory effects of 4-DP on lymphocyte proliferation.[4] However, using PLP is a more direct approach as it is the active coenzyme form and bypasses the enzymatic steps required to convert other vitamers to PLP.
Q5: What is the mechanism of 4-DP's action on cellular pathways?
A5: 4-DP is taken up by cells and phosphorylated by pyridoxal kinase (PdxK) to its active form, 4-dPNP. 4-dPNP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This inhibition disrupts critical metabolic pathways that rely on PLP, such as the synthesis of amino acids and nucleotides, and one-carbon metabolism. The disruption of these pathways can lead to an arrest of the cell cycle and induction of apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Excessive Cell Death/Low Viability | 4-DP concentration is too high for the cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration and titrate up. |
| Cell line is highly sensitive to vitamin B6 depletion. | Co-treat with a low concentration of pyridoxal 5'-phosphate (PLP) to partially rescue the cells. | |
| Prolonged exposure to 4-DP. | Reduce the incubation time. A time-course experiment can help determine the optimal exposure duration. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent 4-DP or PLP concentrations. | Prepare fresh stock solutions of 4-DP and PLP for each experiment and verify concentrations. | |
| Lot-to-lot variability in serum or media. | Test new lots of serum and media before use in critical experiments. | |
| 4-DP Treatment Has No Effect | 4-DP concentration is too low. | Increase the concentration of 4-DP. Confirm the activity of your 4-DP stock. |
| Cell line is resistant to 4-DP. | Some cell lines may have altered vitamin B6 metabolism or uptake that confers resistance. Consider using a different cell line. | |
| Inactive 4-DP. | Purchase 4-DP from a reputable supplier and store it correctly. |
Quantitative Data
| Parameter | Concentration Range | Cell System | Observed Effect |
| Inhibition of DNA Synthesis | Systemic treatment | Hairless mouse epidermis | Significant reduction in DNA synthesis.[5] |
| Inhibition of Ornithine Decarboxylase (ODC) | Ki of ~0.06 mM (for 4-dPNP) | In vitro enzyme assay | Inhibition of ODC activity.[5] |
| Inhibition of Lymphocyte Proliferation | Not specified | Human lymphocytes | Inhibition of DNA synthesis and proliferation.[4] |
| General Vitamin B6 Antagonism | 25 mM (in agar plate assays) | E. coli | Growth inhibition in B6 auxotrophs.[1][6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of 4-Deoxypyridoxine using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 4-DP in a mammalian cell line using a colorimetric MTT assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
4-Deoxypyridoxine (4-DP)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
4-DP Treatment:
-
Prepare a series of dilutions of 4-DP in complete culture medium. A typical starting range might be from 0.1 µM to 1000 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 4-DP. Include a vehicle control (medium without 4-DP).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 4-DP concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Pyridoxal 5'-Phosphate (PLP) Rescue Experiment
This protocol is designed to confirm that the cytotoxicity of 4-DP is due to its antagonistic effect on vitamin B6 metabolism by rescuing the cells with PLP.
Materials:
-
Same as Protocol 1
-
Pyridoxal 5'-phosphate (PLP)
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Co-treatment with 4-DP and PLP:
-
Prepare solutions of 4-DP at a fixed concentration (e.g., at or near the IC50 value determined in Protocol 1).
-
Prepare a series of dilutions of PLP in the medium containing the fixed concentration of 4-DP. A typical PLP concentration range might be from 1 µM to 100 µM.
-
Include the following controls:
-
Vehicle control (medium only)
-
4-DP only
-
PLP only (at the highest concentration used)
-
-
Remove the medium from the wells and add 100 µL of the respective treatment and control solutions.
-
Incubate for the same duration as in the cytotoxicity assay.
-
-
MTT Assay and Data Analysis:
-
Follow steps 3-5 of Protocol 1.
-
Plot the percentage of cell viability against the concentration of PLP. A dose-dependent increase in cell viability with increasing PLP concentration would indicate a successful rescue.
-
Visualizations
Signaling Pathway of 4-DP Cytotoxicity
Caption: Mechanism of 4-Deoxypyridoxine (4-DP) induced cytotoxicity.
Experimental Workflow for Determining 4-DP Cytotoxicity and PLP Rescue
Caption: Workflow for assessing 4-DP cytotoxicity and PLP rescue.
Troubleshooting Logic for High Cytotoxicity
Caption: Troubleshooting guide for unexpected high cytotoxicity with 4-DP.
References
- 1. researchgate.net [researchgate.net]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
determining the optimal working concentration of 4-Deoxypyridoxine 5'-phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxypyridoxine 5'-phosphate (DOPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DOPP) and what is its mechanism of action?
A1: this compound (DOPP) is the phosphorylated, active form of the vitamin B6 antagonist, 4-Deoxypyridoxine (4-dPN). It functions as a competitive inhibitor of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is a critical cofactor for a vast number of enzymes, primarily those involved in amino acid metabolism. By competing with PLP, DOPP inhibits the activity of these essential enzymes, thereby disrupting cellular metabolism and proliferation.
Q2: What are the primary cellular processes affected by DOPP?
A2: DOPP primarily impacts metabolic pathways that are heavily reliant on PLP-dependent enzymes. These include:
-
Amino Acid Metabolism: Transamination, decarboxylation, and racemization of amino acids.
-
One-Carbon Metabolism: Crucial for the synthesis of nucleotides and methylation reactions.
-
Neurotransmitter Synthesis: Production of key signaling molecules in neuronal cells.
-
Glycogenolysis: Breakdown of glycogen for energy.
Due to the fundamental role of these pathways in cell growth and division, DOPP can exhibit cytostatic or cytotoxic effects, particularly in cells with high metabolic rates, such as cancer cells.
Q3: What is a recommended starting concentration for my experiments?
A3: The optimal working concentration of DOPP is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on available literature for the precursor, 4-deoxypyridoxine (4-dPN), a broad starting range can be suggested. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
| Model System | Compound | Suggested Starting Concentration Range for Dose-Response | Reference |
| E. coli | 4-Deoxypyridoxine | 10 µM - 25 mM | [1][2] |
| B16 Melanoma Cells | Pyridoxal | 0.5 mM | [3] |
| Human Lymphocytes | 4-Deoxypyridoxine | Titration studies performed, specific range not detailed | [4] |
| General Cancer Cell Lines | 4-Deoxypyridoxine/DOPP | 1 µM - 10 mM | Inferred starting point for optimization |
Note: Since DOPP is the active form, its effective concentration may be lower than its precursor, 4-dPN. Always initiate experiments with a wide range of concentrations to establish a dose-response curve.
Troubleshooting Guide
Issue 1: Determining the Optimal Working Concentration
Question: How do I determine the optimal working concentration of DOPP for my cell line?
Answer: The most effective method is to perform a dose-response experiment coupled with a cell viability assay. This will allow you to determine key parameters such as the IC50 (half-maximal inhibitory concentration).
Experimental Protocol: Dose-Response Cell Viability Assay
This protocol outlines a general procedure using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DOPP)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on DOPP's solvent)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.
-
Incubate the plate overnight to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of DOPP in an appropriate solvent (e.g., sterile water or DMSO). Note the final concentration of the solvent in your culture medium and include a vehicle-only control.
-
Perform a serial dilution of the DOPP stock solution to create a range of working concentrations. A 10-point dilution series is recommended to generate a robust curve.
-
Carefully remove the old media from the cells and add the media containing the different concentrations of DOPP or the vehicle control. It is recommended to test each concentration in triplicate.
-
-
Incubation:
-
Incubate the treated plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the DOPP concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
-
Issue 2: Solubility and Stability
Question: I am having trouble dissolving DOPP, or I am seeing precipitation in my culture medium. What should I do?
Answer: 4-Deoxypyridoxine hydrochloride is reported to be soluble in water, DMSO, and ethanol.[5] If you are using DOPP, its solubility characteristics should be similar.
-
Initial Dissolution: Prepare a high-concentration stock solution in an appropriate solvent like sterile water or DMSO. Gentle warming or sonication may aid dissolution.
-
Working Dilution: When preparing your working concentrations in cell culture medium, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Precipitation in Media: If you observe precipitation upon dilution in media, it may be due to interactions with components in the serum or the buffer. Try preparing your dilutions in a serum-free medium first and then adding it to the cells. Alternatively, you can test different sterile-filtered buffers for dilution. Always visually inspect your solutions for any precipitation before adding them to the cells.
Issue 3: Unexpected or Off-Target Effects
Question: I am observing effects that are not consistent with the known mechanism of action of DOPP. What could be the cause?
Answer: While DOPP is a targeted inhibitor of PLP-dependent enzymes, off-target effects are always a possibility, especially at higher concentrations.
-
Concentration: High concentrations of any compound can lead to non-specific effects. Ensure you are working within a concentration range that is relevant to the IC50 determined for your specific endpoint.
-
Vitamin B6 Levels in Media: The concentration of pyridoxine in your cell culture medium can influence the efficacy of DOPP. Standard media formulations contain varying levels of vitamin B6, which can compete with DOPP. For more controlled experiments, consider using a custom medium with a defined and lower concentration of vitamin B6.
-
Control Experiments: To confirm that the observed effects are due to the inhibition of PLP-dependent enzymes, you can perform rescue experiments by co-treating the cells with an excess of pyridoxal 5'-phosphate (PLP). If the effects of DOPP are reversed by PLP, it provides stronger evidence for on-target activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the optimal working concentration of DOPP.
Caption: Inhibition of PLP-dependent pathways by DOPP.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro inhibition of B16 melanoma growth by vitamin B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Intracellular Delivery of Phosphorylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering phosphorylated compounds into cells.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My phosphorylated compound shows high potency in biochemical assays but has no effect in cell-based assays.
-
Question: Why is my potent phosphorylated inhibitor inactive in my cell culture experiments?
-
Answer: The most common reason for this discrepancy is the poor cell permeability of phosphorylated compounds. At physiological pH, the phosphate group is negatively charged, which prevents the molecule from passively diffusing across the negatively charged cell membrane.[1] This results in a very low intracellular concentration of your compound, even at high concentrations in the culture medium.
-
Troubleshooting Steps:
-
Confirm Poor Permeability: If not already done, perform a cell permeability assay to quantify the extent of the problem.
-
Consider a Prodrug Strategy: Masking the negative charge of the phosphate group with lipophilic moieties can significantly improve cell penetration.[1]
-
Explore Nanoparticle Encapsulation: Encapsulating your compound in liposomes or other nanoparticles can facilitate its entry into cells.[2]
-
Cell Line Specificity: Be aware that the expression of uptake transporters and activating enzymes can vary between different cell lines, potentially affecting the intracellular concentration and activation of your compound.[3]
-
-
Issue 2: My prodrug of a phosphorylated compound is not showing the expected increase in cellular activity.
-
Question: I've synthesized a prodrug of my phosphorylated compound, but it's still not active in my cellular assays. What could be the issue?
-
Answer: While prodrugs are designed to enhance cell permeability, their success depends on several factors. The prodrug might not be efficiently cleaved back to the active phosphorylated form inside the cell, or it could be unstable in the culture medium.
-
Troubleshooting Steps:
-
Assess Prodrug Stability: First, check the stability of your prodrug in the cell culture medium. Premature degradation outside the cells will prevent it from reaching its intracellular target.
-
Verify Intracellular Cleavage: The enzymes required to cleave the prodrug moiety might be absent or have low activity in your chosen cell line.[4] You may need to screen different cell lines or use a different prodrug strategy.
-
Optimize the Prodrug Moiety: The choice of the masking group is critical. Different ester, amidate, or ProTide moieties have different cleavage kinetics and cell permeability profiles.[5] It may be necessary to synthesize and test several prodrug variants.
-
Check for Efflux: The prodrug itself, or the active compound once released, might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
-
Issue 3: I'm having issues with my nanoparticle formulation for delivering a phosphorylated compound.
-
Question: My nanoparticle-encapsulated phosphorylated compound is not effective. What are the common pitfalls?
-
Answer: Nanoparticle-based delivery is a powerful technique but comes with its own set of challenges, often related to the formulation's physical and chemical properties.
-
Troubleshooting Steps:
-
Characterize Your Nanoparticles: Ensure that the size, surface charge, and encapsulation efficiency of your nanoparticles are within the desired range and are reproducible between batches.[6] Nanoparticles should ideally be less than 200 nm for efficient cellular uptake.[7]
-
Assess Drug Leakage: The encapsulated compound might be leaking out of the nanoparticles prematurely in the culture medium. Perform a stability study to measure the release rate of your compound from the nanoparticles over time.[8]
-
Prevent Aggregation: Nanoparticles can aggregate in culture medium, which will hinder their uptake by cells. This can often be mitigated by adjusting the nanoparticle concentration or using blocking agents like BSA or PEG.[9]
-
Address Non-Specific Binding: Nanoparticles can bind non-specifically to proteins in the culture medium or to the cell surface, which can affect their delivery to the intended intracellular target.[9]
-
Consider the Uptake Mechanism: The mechanism of nanoparticle uptake (e.g., endocytosis) can influence the intracellular fate of your compound. If the nanoparticles are trapped in endosomes, the compound may not reach its cytosolic or nuclear target.
-
-
II. Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary challenge in delivering phosphorylated compounds to cells?
-
A1: The primary challenge is the inherent negative charge of the phosphate group at physiological pH. This charge results in poor permeability across the lipophilic cell membrane, leading to low intracellular concentrations of the compound.[1]
-
-
Q2: What are the main strategies to overcome the poor cell permeability of phosphorylated compounds?
-
A2: The two main strategies are:
-
Prodrug Approach: This involves chemically modifying the phosphate group with lipophilic moieties to neutralize the charge and enhance passive diffusion across the cell membrane. Once inside the cell, these moieties are cleaved by intracellular enzymes to release the active phosphorylated compound.[1]
-
Nanoparticle-Based Delivery: This strategy involves encapsulating the hydrophilic phosphorylated compound within a nanocarrier, such as a liposome or a polymeric nanoparticle. The nanocarrier then facilitates the transport of the compound across the cell membrane.[2]
-
-
Prodrug-Specific Questions
-
Q3: What are the different types of prodrug strategies for phosphorylated compounds?
-
A3: Common prodrug strategies include:
-
Ester Prodrugs: Such as pivaloyloxymethyl (POM) and alkoxycarbonyloxyalkyl (POC) esters, which are cleaved by intracellular esterases.[5]
-
Amidate Prodrugs: Where the phosphate is linked to an amino acid.
-
ProTide Technology: A phosphoramidate-based approach that has been very successful for nucleoside analogues. It involves masking the phosphate with an amino acid ester and an aryl group.[10]
-
-
-
Q4: How do I choose the best prodrug strategy for my compound?
-
A4: The optimal prodrug strategy is compound-specific and often requires empirical testing. Factors to consider include the chemical nature of your parent compound, the target cell type (and its enzymatic profile), and the desired pharmacokinetic properties. It is often necessary to synthesize and evaluate a small library of different prodrugs to identify the most effective one.[5]
-
Nanoparticle-Specific Questions
-
Q5: What are the advantages of using nanoparticles for delivering phosphorylated compounds?
-
Q6: What is the difference between passive and active targeting with nanoparticles?
-
A6:
-
Passive targeting relies on the physicochemical properties of the nanoparticles (e.g., size) and the characteristics of the target tissue (e.g., the enhanced permeability and retention (EPR) effect in tumors) to achieve accumulation at the desired site.[12][13]
-
Active targeting involves modifying the surface of the nanoparticles with ligands (e.g., antibodies, peptides) that bind to specific receptors on the surface of the target cells, leading to more specific delivery.[12][13]
-
-
III. Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Adefovir and Tenofovir with Their Prodrugs.
| Compound | Prodrug Moiety | cLogP | Oral Bioavailability (%) | Species | Reference |
| Adefovir | - | -1.29 | 4.0 | Monkey | [1] |
| Adefovir Dipivoxil | bis-POM | 1.77 | 22.2 | Monkey | [1] |
| Tenofovir | - | -1.01 | 17.1 | Dog | [1] |
| Tenofovir Dipivoxil | bis-POM | 2.03 | 37.8 | Dog | [1] |
| Tenofovir Disoproxil | bis-POC | N/A | 25 (fasted) | Human | [14] |
| Brincidofovir | C16 ether-ester | 3.94 | 88 | N/A | [1] |
Table 2: Comparison of Oral Bioavailability of a Parent Drug with its Phosphate and Glycine-Based Prodrugs in Dogs.
| Compound | Oral Bioavailability (%) | Reference |
| Parent Drug | Low (not specified) | [15] |
| Phosphate Prodrug | ~50 | [15] |
| Glycine Prodrug | ~100 | [15] |
IV. Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal absorption of drugs.
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high permeability and a low permeability standard)
-
LC-MS/MS or other suitable analytical method for compound quantification
-
-
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound (dissolved in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Protocol 2: Liposome Encapsulation of Hydrophilic Compounds (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating water-soluble compounds like phosphorylated molecules into liposomes.[12]
-
Materials:
-
Lipids (e.g., DSPC, cholesterol)
-
Organic solvent (e.g., chloroform)
-
Round-bottom flask
-
Rotary evaporator
-
Phosphorylated compound
-
Ultrapure water or buffer
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm)
-
-
Methodology:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., 7 mmol DSPC, 3 mmol cholesterol) in chloroform in a round-bottom flask.[12] b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum to remove any residual solvent.
-
Hydration: a. Dissolve the hydrophilic phosphorylated compound in ultrapure water or a suitable buffer. b. Add the aqueous solution of the compound to the lipid film. c. Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for at least 30 minutes. This will form multilamellar vesicles (MLVs).[12]
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).[12] Repeat the extrusion process for a specified number of passes (e.g., 11-21 times) to ensure a homogenous liposome population.
-
Characterization: a. Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the free compound from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the amount of encapsulated compound.
-
V. Mandatory Visualizations
Caption: Intracellular activation pathway of a ProTide prodrug.
Caption: Mechanisms of nanoparticle-mediated drug delivery to tumor cells.
Caption: A logical workflow for troubleshooting poor cellular activity.
References
- 1. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciensage.info [sciensage.info]
- 4. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Based Drug Delivery for Vascular Applications [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.curapath.com [blog.curapath.com]
- 11. Active Cellular and Subcellular Targeting of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nanoparticle targeting: Review of passive and active methods - Inside Therapeutics [insidetx.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming 4-Deoxypyridoxine (4-DP) Resistance in E. coli
Welcome to the technical support center for researchers utilizing 4-deoxypyridoxine (4-DP) in experiments with Escherichia coli. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate and overcome challenges related to 4-DP resistance.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the mechanism of 4-DP and the development of resistance in E. coli.
Q1: What is 4-Deoxypyridoxine (4-DP) and how does it inhibit E. coli growth?
A1: 4-Deoxypyridoxine is a vitamin B6 antagonist, also known as an anti-metabolite.[1][2] Its inhibitory action is not direct; it requires intracellular activation. Within the E. coli cell, 4-DP is phosphorylated by the enzyme Pyridoxal Kinase (PdxK) to form 4'-deoxypyridoxine 5'-phosphate (4dPNP).[1][2][3] This phosphorylated compound, 4dPNP, is the active toxin. It competitively inhibits various essential enzymes that depend on Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[1][2][4] This disruption of PLP-dependent enzymatic reactions ultimately halts critical metabolic processes, such as amino acid biosynthesis, leading to growth inhibition.[1][2][4][5]
Q2: What are the primary mechanisms of 4-DP resistance in E. coli?
A2: The primary mechanism of resistance to 4-DP is linked to its activation pathway. Since 4-DP must be phosphorylated by Pyridoxal Kinase (PdxK) to become toxic, mutations that reduce or eliminate the activity of PdxK can lead to high levels of resistance. Without a functional PdxK, the cell cannot convert 4-DP into its toxic 4dPNP form, rendering the compound ineffective. Other potential, though less characterized, mechanisms could include alterations in 4-DP uptake or active efflux of the compound from the cell.
Q3: Why does the sensitivity of wild-type E. coli to 4-DP vary with media composition?
A3: The toxicity of 4-DP is highly dependent on the metabolic state of the cell, which is influenced by the growth medium.[1] In rich media like Luria-Bertani (LB), which contains ample amino acids and other metabolites, the cell's reliance on PLP-dependent biosynthetic pathways is reduced. Consequently, the inhibitory effect of 4dPNP is less pronounced. Conversely, in minimal media where the cell must synthesize its own amino acids and other essential molecules, the demand for active PLP-dependent enzymes is high. This makes the cells far more sensitive to 4-DP's inhibitory effects.[1][3]
Q4: My E. coli culture has developed resistance to 4-DP. What are the first troubleshooting steps?
A4: If you observe resistance, consider the following initial steps:
-
Sequence the pdxK gene: The most common cause of resistance is a mutation in the pyridoxal kinase gene (pdxK). Sequencing this gene in your resistant isolates can quickly identify any functional mutations.
-
Increase 4-DP Concentration: Depending on the level of resistance, a simple increase in the concentration of 4-DP may be sufficient to restore growth inhibition.
-
Use a Vitamin B6 Auxotroph: Employ E. coli strains with mutations in the de novo PLP synthesis pathway (e.g., ΔpdxA, ΔpdxB). These strains are forced to rely on the vitamin B6 salvage pathway (which includes PdxK) and are often more sensitive to 4-DP.[1][6]
-
Consider a ΔyggS Mutant: Strains lacking the yggS gene, which is involved in PLP homeostasis, show increased sensitivity to 4-DP and may be a useful genetic background for your experiments.[1][2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with 4-DP.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| T-01 | Unexpectedly High MIC | Spontaneous mutations in the pdxK gene. | 1. Isolate single colonies and re-screen for 4-DP sensitivity.2. Sequence the pdxK gene of the resistant strain to check for mutations.3. Use a fresh culture from a frozen stock that has not been exposed to 4-DP. |
| (Minimum Inhibitory Concentration) | Incorrect media formulation (e.g., using rich media instead of minimal media). | 1. Confirm that you are using a minimal medium (e.g., M9 with glucose). Wild-type E. coli can be insensitive to 4-DP in rich media.[1][3]2. Ensure all media components are correctly prepared and at the proper pH. | |
| T-02 | Inconsistent Results in Susceptibility Assays | Variation in inoculum density. | Standardize the cell density (e.g., OD600=0.006 for plating) for all experiments to ensure reproducibility.[3][6] |
| Degradation of 4-DP stock solution. | Prepare fresh 4-DP solutions regularly. Store stock solutions in small aliquots at -20°C and protect from light. | ||
| T-03 | Failure to Potentiate a Second Drug's Effect | The second drug's mechanism is independent of PLP metabolism. | 4-DP works by disrupting PLP homeostasis. Its synergistic effects will be most pronounced with drugs that are also involved in or affected by metabolic pathways requiring PLP. Review the mechanism of your second drug. |
| The E. coli strain has a pre-existing resistance mechanism (e.g., impaired PdxK). | Confirm the 4-DP sensitivity of your baseline E. coli strain before conducting synergy experiments. |
Key Experimental Data
Quantitative data is crucial for designing experiments. The following tables summarize key parameters for 4-DP usage.
Table 1: Recommended 4-DP Concentrations for Sensitivity Assays
| Assay Type | E. coli Strain Type | Medium | Recommended Concentration | Reference |
| Solid Media (Disc Diffusion) | Vitamin B6 Auxotrophs (e.g., ΔpdxA) | LB | 20 µL of 25 mM | [6] |
| Solid Media (Disc Diffusion) | ΔyggS Mutant | M9 + Glucose | 20 µL of 25 mM | [3] |
| Liquid Broth (Growth Curves) | Wild-Type | M9 + Glucose | 0.5 mM - 4 mM | [3] |
| Liquid Broth (Growth Curves) | Vitamin B6 Auxotrophs | LB | 0.1 mM - 2 mM | [6] |
Table 2: Kinetic Parameters for E. coli Pyridoxal Kinase (PdxK)
| Substrate | Parameter | Value | Notes | Reference |
| Pyridoxine (PN) | Km | 8.6 ± 1.2 µM | - | [6] |
| 4-Deoxypyridoxine (4-DP) | Ki | 0.5 ± 0.6 µM | Competitive inhibitor. 4-DP appears to be a better substrate for PdxK than the natural substrate PN. | [6] |
Detailed Experimental Protocols
Here are detailed protocols for key experiments involved in studying 4-DP resistance.
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of 4-DP via Broth Microdilution
This protocol determines the lowest concentration of 4-DP that inhibits visible growth of E. coli.
Materials:
-
E. coli strain of interest
-
Minimal M9 medium supplemented with 0.4% glucose
-
4-Deoxypyridoxine (4-DP)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow an overnight culture of E. coli in M9 minimal medium at 37°C with shaking.
-
Dilute the overnight culture in fresh M9 medium to an OD600 of ~0.01. This will be your working inoculum.
-
Prepare 4-DP Dilutions: Create a 2-fold serial dilution of 4-DP in M9 medium directly in the 96-well plate. For a typical experiment, you might start with a concentration of 8 mM and dilute down to 0.015 mM.
-
Inoculate Plate: Add the E. coli inoculum to each well containing the 4-DP dilutions, bringing the final volume to 200 µL. The final cell density should be approximately 5 x 105 CFU/mL.
-
Controls: Include a positive control well (cells + medium, no 4-DP) and a negative control well (medium only, no cells) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.
-
Read Results: Determine the MIC by visually inspecting the wells for turbidity or by measuring the OD600 with a microplate reader. The MIC is the lowest 4-DP concentration that shows no visible growth.
Protocol 2: Assessing Pyridoxal Kinase (PdxK) Activity
This protocol measures the ability of PdxK in a cell lysate to phosphorylate a substrate, which is essential for 4-DP activation.
Materials:
-
E. coli cell lysate
-
Reaction Buffer: 20 mM Potassium-HEPES (pH 7.5), 0.5 mM MgCl2
-
ATP solution (10 mM)
-
4-Deoxypyridoxine (4-DP) or Pyridoxal (PL) solution (10 mM)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP depletion assay system
Procedure:
-
Prepare Cell Lysate: Grow E. coli to mid-log phase, harvest the cells by centrifugation, and resuspend in a lysis buffer. Lyse the cells using sonication or a French press. Clarify the lysate by centrifugation to remove cell debris. Determine the total protein concentration of the lysate.
-
Set up Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the following:
-
Cell Lysate (containing a known amount of total protein, e.g., 10-50 µg)
-
Reaction Buffer
-
1 mM ATP (final concentration)
-
1 mM 4-DP or PL (final concentration)
-
-
Incubate: Incubate the reaction mixture at 37°C for 30-60 minutes.[1]
-
Measure ATP Depletion: Stop the reaction and measure the amount of ATP consumed (which is converted to ADP) using the ADP-Glo™ assay system according to the manufacturer's instructions. The amount of consumed ATP is directly proportional to the kinase activity.
-
Analyze Data: Compare the PdxK activity in lysates from wild-type and suspected resistant strains. A significant decrease in ATP consumption in the resistant strain's lysate suggests impaired PdxK activity.
Visual Guides and Workflows
Mechanism of 4-DP Action and Resistance
Caption: Mechanism of 4-DP action and the primary pathway of resistance via PdxK mutation.
Experimental Workflow for Investigating 4-DP Resistance
Caption: A logical workflow for diagnosing the mechanism of observed 4-DP resistance.
Troubleshooting Logic for High MIC Values
Caption: A troubleshooting flowchart for diagnosing the cause of high MIC values.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Deoxypyridoxine 5'-phosphate in Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Deoxypyridoxine 5'-phosphate (4-DPP) in enzyme inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-Deoxypyridoxine (4-DPN) is not inhibiting my PLP-dependent enzyme. What are the possible reasons?
A1: Several factors could contribute to a lack of inhibition. Consider the following possibilities:
-
Phosphorylation Status: 4-Deoxypyridoxine (4-DPN) is a pro-inhibitor and must be phosphorylated to its active form, this compound (4-DPP), to inhibit pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2][3][4] Your assay system must contain a kinase capable of phosphorylating 4-DPN, such as pyridoxal kinase (PdxK).[1][2][3] If you are using a purified enzyme system, you may need to supplement it with PdxK and ATP.
-
Enzyme Specificity: While 4-DPP is a general inhibitor of PLP-dependent enzymes, its potency can vary significantly between different enzymes. Confirm from literature that your specific enzyme of interest is known to be inhibited by 4-DPP.
-
Contamination of 4-DPN Stock: Preparations of 4-DPN can sometimes be contaminated with vitamin B6 vitamers (e.g., pyridoxine).[1][5] These contaminants can compete with 4-DPN for phosphorylation and may even activate the apoenzyme, masking the inhibitory effect.
-
Assay Conditions: Ensure that your assay buffer, pH, and temperature are optimal for both the enzyme being studied and for the inhibitory activity of 4-DPP.
-
Inhibitor Concentration: The concentration of 4-DPP required for effective inhibition will depend on the specific enzyme and the concentration of the cofactor, PLP. You may need to perform a dose-response curve to determine the optimal inhibitor concentration.
Q2: I am observing inconsistent or variable inhibition with 4-DPP. What could be the cause?
A2: Inconsistent results often point to issues with reagent stability or experimental setup.
-
Stability of 4-DPN/4-DPP: While 4-Deoxypyridoxine hydrochloride is stable for years when stored as a solid at -20°C, aqueous solutions are not recommended to be stored for more than one day.[6] Prepare fresh solutions for each experiment.
-
pH of the Assay Buffer: The pH of your assay buffer is critical. The optimal pH for your enzyme's activity might not be the same as the optimal pH for inhibition. It is important to maintain a consistent pH throughout your experiments.
-
Pre-incubation Time: The time you pre-incubate the enzyme with the inhibitor before adding the substrate can be a critical factor.[7] This allows sufficient time for the inhibitor to bind to the enzyme. This is especially important if the phosphorylation of 4-DPN to 4-DPP is a rate-limiting step in your system.
Q3: How do I prepare and handle 4-Deoxypyridoxine for my assays?
A3: Proper preparation and handling are crucial for obtaining reliable results.
-
Solubility: 4-Deoxypyridoxine hydrochloride is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[6] It is also soluble in DMSO at a similar concentration.[6] For this compound, solubility in DMSO is high (100 mg/mL), and ultrasonic treatment may be needed.[8]
-
Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or an aqueous buffer).[6][8] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[6]
Q4: What are the expected Ki values for 4-DPP with PLP-dependent enzymes?
A4: The inhibition constant (Ki) is a measure of the inhibitor's potency and is specific to the enzyme-inhibitor pair. The following table summarizes some reported Ki values for 4-DPP with different enzymes.
| Enzyme | Ki Value (µM) |
| Glutamate Decarboxylase | 0.27[8][9] |
| Ornithine Decarboxylase | 60[8][9] |
Experimental Protocols
General Protocol for Enzyme Inhibition Assay with this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental setup.
Materials:
-
Purified PLP-dependent enzyme
-
This compound (4-DPP)
-
Substrate for the enzyme
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Assay buffer (e.g., phosphate buffer, pH 7.0-7.5)[7]
-
Microplate reader or spectrophotometer[7]
-
96-well plates or cuvettes[7]
Procedure:
-
Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, PLP, and 4-DPP in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Control (No Inhibition): Enzyme + PLP + Assay Buffer + Substrate
-
Inhibition: Enzyme + PLP + 4-DPP (at various concentrations) + Assay Buffer + Substrate
-
Blank (No Enzyme): PLP + 4-DPP (at the highest concentration) + Assay Buffer + Substrate
-
-
Pre-incubation: Add the enzyme, PLP, and 4-DPP (or buffer for the control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[7]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[7]
-
Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[7]
-
Data Analysis: Calculate the initial reaction velocities (rates) for each condition. Determine the percent inhibition for each concentration of 4-DPP and plot the results to calculate the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.
Visualizing Key Concepts
Below are diagrams illustrating the mechanism of action of 4-DPP and a general troubleshooting workflow for enzyme inhibition assays.
Caption: Mechanism of this compound inhibition.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. glpbio.com [glpbio.com]
- 9. chembk.com [chembk.com]
controlling for vitamin B6 levels in 4-Deoxypyridoxine 5'-phosphate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Deoxypyridoxine 5'-phosphate (4-DP) in their experiments. Proper control of vitamin B6 levels is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 4-Deoxypyridoxine (4-DP) and how does it work?
4-Deoxypyridoxine (4-DP) is an antagonist of vitamin B6.[1] Its primary mechanism of action involves its phosphorylation by the enzyme pyridoxal kinase to form this compound (4-DPNP).[2][3] This phosphorylated form, 4-DPNP, is the active inhibitor. It competitively inhibits various pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for a wide range of metabolic processes, including amino acid metabolism.[4][5][6] Additionally, 4-DP can interfere with the cellular uptake of vitamin B6.[2][7]
Q2: Why is it crucial to control for vitamin B6 levels in my cell culture medium?
The efficacy of 4-DP as a vitamin B6 antagonist is highly dependent on the concentration of B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) in the experimental system.[2] Many standard cell culture media contain significant amounts of vitamin B6, which can compete with 4-DP, reducing its inhibitory effects. To achieve a potent and consistent antagonist effect, it is often necessary to use a vitamin B6-deficient medium and then add back controlled amounts of pyridoxine and 4-DP.
Q3: My 4-DP treatment is showing no effect. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
High Vitamin B6 in Media: Your cell culture medium may contain high levels of vitamin B6, counteracting the inhibitory effect of 4-DP.
-
Inadequate 4-DP Concentration: The concentration of 4-DP may be too low to effectively compete with the available vitamin B6.
-
Cell Type Resistance: The cell line you are using may have a low level of pyridoxal kinase activity, the enzyme required to activate 4-DP to its inhibitory form, 4-DPNP.
-
Compound Instability: Ensure the 4-DP solution is properly prepared and stored to maintain its activity.
Q4: How can I measure the effective vitamin B6 deficiency in my experimental system?
To confirm that 4-DP is inducing a vitamin B6 deficient state, you can measure the intracellular levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. Several methods are available for this, including:
-
High-Performance Liquid Chromatography (HPLC): A robust method for the direct measurement of PLP in plasma and red blood cells.[8][9]
-
Fluorometric Assay Kits: Commercially available kits provide a sensitive and high-throughput method for measuring PLP concentrations in various biological samples.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Inconsistent vitamin B6 levels in the culture medium. | Use a custom-formulated vitamin B6-deficient medium. Prepare a large batch of medium to be used for all related experiments to ensure consistency. |
| Unexpected cell death at low 4-DP concentrations. | The chosen cell line is highly sensitive to vitamin B6 depletion. | Perform a dose-response curve to determine the optimal, non-toxic concentration of 4-DP for your specific cell line. Consider supplementing with a minimal, growth-sustaining level of pyridoxine. |
| 4-DP effect diminishes over time in long-term experiments. | Cellular adaptation or degradation of 4-DP. | Replenish the 4-DP in the culture medium at regular intervals. Monitor PLP levels over the course of the experiment to ensure sustained vitamin B6 deficiency. |
| Difficulty interpreting results from PLP-dependent enzyme assays. | 4-DPNP is directly inhibiting the enzyme of interest. | Run parallel control experiments with and without 4-DP to distinguish between a general vitamin B6 deficiency effect and direct enzyme inhibition. Consider using a cell-free assay system to study direct inhibition by 4-DPNP. |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Cell Culture
This protocol outlines the steps for creating a vitamin B6-deficient environment for studying the effects of 4-DP.
Materials:
-
Vitamin B6-free cell culture medium (custom order or prepared in-house)
-
Dialyzed fetal bovine serum (dFBS)
-
Pyridoxine hydrochloride (PN) stock solution (1 mM in sterile water)
-
4-Deoxypyridoxine hydrochloride (4-DP) stock solution (10 mM in sterile water)
-
Cell line of interest
Procedure:
-
Cell Culture Preparation: Culture cells in standard complete medium until they reach the desired confluence.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Experimental Medium Preparation: Prepare the experimental medium by supplementing the vitamin B6-free basal medium with dFBS to the desired concentration (e.g., 10%).
-
Control and Treatment Groups:
-
Control Group: Add PN to the experimental medium to a final concentration that supports cell viability (e.g., 1 µM).
-
4-DP Treatment Group: Add both PN and 4-DP to the experimental medium. The ratio of 4-DP to PN is critical and may need to be optimized. Ratios of 2.5x to 250x have been used in bacterial studies.[2] A starting point for mammalian cells could be a 10-fold excess of 4-DP to PN.
-
-
Incubation: Add the prepared media to the respective cell culture plates and incubate under standard conditions for the desired experimental duration.
-
Analysis: Harvest cells for downstream analysis (e.g., cell viability assays, protein extraction for enzyme activity assays, or metabolite extraction for PLP measurement).
Protocol 2: Measurement of Intracellular Pyridoxal 5'-Phosphate (PLP) Levels
This protocol provides a general workflow for quantifying intracellular PLP using a commercially available fluorometric assay kit.[10]
Materials:
-
Cells cultured as described in Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
PLP Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in the assay buffer provided in the kit.
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate to pellet cell debris.
-
Deproteinize the supernatant using a 10 kDa spin column. The filtrate will be used for the assay.
-
-
Assay Procedure:
-
Prepare PLP standards and samples in a 96-well black plate according to the kit manufacturer's instructions.
-
Add the reaction mix containing the PLP-dependent enzyme and substrate to each well.
-
Incubate the plate, protected from light, as per the kit's protocol (typically 30 minutes at 25°C).
-
Add the developer mix, which reacts with the product of the enzymatic reaction to generate a fluorescent signal.
-
-
Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode.
-
Data Analysis: Calculate the PLP concentration in the samples based on the standard curve.
Visualizations
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries: a structural and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
Technical Support Center: In Situ Phosphorylation of 4-Deoxypyridoxine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-deoxypyridoxine (4-DP). This resource provides detailed information, troubleshooting guides, and frequently asked questions regarding the in situ phosphorylation of 4-DP, a critical step in its action as a vitamin B6 antagonist.
Frequently Asked Questions (FAQs)
Q1: Is 4-deoxypyridoxine phosphorylated in situ?
Yes, 4-deoxypyridoxine is phosphorylated in situ to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPNP). This phosphorylation is a crucial step for its antagonistic effect on vitamin B6 metabolism.
Q2: Which enzyme is responsible for the phosphorylation of 4-deoxypyridoxine?
The phosphorylation of 4-deoxypyridoxine is catalyzed by the enzyme pyridoxal kinase (PdxK).[1] PdxK is the same enzyme responsible for the phosphorylation of natural vitamin B6 vitamers such as pyridoxal, pyridoxine, and pyridoxamine.
Q3: What is the mechanism of action of phosphorylated 4-deoxypyridoxine?
This compound (4-DPNP) acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2] PLP is the active form of vitamin B6 and a cofactor for a wide range of metabolic enzymes. By competing with PLP for binding to these enzymes, 4-DPNP disrupts their function, leading to a state of functional vitamin B6 deficiency.
Q4: What are the downstream consequences of 4-deoxypyridoxine phosphorylation?
The accumulation of 4-DPNP and subsequent inhibition of PLP-dependent enzymes can lead to various metabolic disturbances. For instance, in Salmonella enterica, the accumulation of 4-DPNP has been shown to inhibit enzymes involved in the generation of one-carbon units, which in turn affects the biosynthesis of coenzyme A and thiamine.[2]
Q5: Can the phosphorylation of 4-deoxypyridoxine be measured experimentally?
Yes, the in situ phosphorylation of 4-DP can be quantified. A common method involves treating cells or tissues with 4-DP, followed by extraction of the metabolites and analysis using high-performance liquid chromatography (HPLC) to separate and quantify 4-DP and 4-DPNP.
Troubleshooting Guides
HPLC Analysis of 4-Deoxypyridoxine and this compound
Issue 1: Poor peak shape or peak tailing for 4-DP and 4-DPNP.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of the mobile phase is optimized to control the ionization state of the analytes. A slightly acidic pH is often used.
-
Use an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of polar, charged analytes like 4-DPNP.
-
Check Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
-
Issue 2: Co-elution of 4-DP or 4-DPNP with other cellular components.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the gradient profile (slope and duration) to improve the separation of the target analytes from interfering compounds.
-
Change Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase).
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis.
-
Issue 3: Low recovery of 4-DPNP during sample extraction.
-
Possible Cause: Degradation or inefficient extraction of the phosphorylated compound.
-
Troubleshooting Steps:
-
Use Acidic Extraction Conditions: Perform the extraction with a cold, acidic solution (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and stabilize the phosphorylated analytes.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of samples and standards to avoid degradation from repeated freezing and thawing.
-
Optimize Extraction Protocol: Experiment with different extraction times and solvent-to-sample ratios to ensure complete extraction of the analytes from the cellular matrix.
-
Issue 4: Inconsistent retention times.
-
Possible Cause: Fluctuations in the HPLC system.
-
Troubleshooting Steps:
-
Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.
-
Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[3]
-
Quantitative Data
The following tables summarize key quantitative data related to the phosphorylation of 4-deoxypyridoxine.
Table 1: Kinetic Parameters of Pyridoxal Kinase (PdxK)
| Substrate | Enzyme Source | Km (µM) | Ki for 4-DP (µM) | Reference |
| Pyridoxal (PL) | Human (recombinant) | <10 | - | [4] |
| Pyridoxine (PN) | E. coli | 8.6 ± 1.2 | - | [5] |
| 4-Deoxypyridoxine (4-DP) | E. coli | - | 0.5 ± 0.6 | [5] |
Table 2: Intracellular Concentration of this compound (4-DPNP)
| Organism/Cell Type | Experimental Condition | Intracellular 4-DPNP Concentration | Reference |
| Salmonella enterica (ptsJ mutant) | Grown in minimal glucose medium with 0.5 µM 4-DP | ~555 ± 42 pmol/OD650 unit | [2] |
Experimental Protocols
Protocol 1: Analysis of Intracellular 4-Deoxypyridoxine by HPLC (Adapted from E. coli protocol)
This protocol provides a general framework for the analysis of intracellular 4-DP. For simultaneous analysis of 4-DPNP, further optimization of the chromatographic conditions, potentially including an ion-pairing reagent, will be necessary.
1. Cell Culture and Treatment:
-
Culture mammalian cells to the desired confluency.
-
Treat the cells with the desired concentration of 4-deoxypyridoxine for the specified duration.
2. Cell Harvesting and Lysis:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a small volume of ice-cold lysis buffer (e.g., 0.7 M HClO4).[1]
-
Incubate on ice for 15-30 minutes to allow for complete lysis and protein precipitation.
3. Sample Neutralization and Clarification:
-
Neutralize the lysate by adding a suitable base (e.g., 0.7 M KOH).[1]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and salts.
-
Carefully collect the supernatant for HPLC analysis.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH should be optimized for the separation.
-
Detection:
-
Quantification: Use a standard curve prepared with known concentrations of 4-deoxypyridoxine.
Visualizations
Signaling Pathway of Vitamin B6 Metabolism and 4-Deoxypyridoxine Action
Caption: Vitamin B6 salvage pathway and the mechanism of 4-deoxypyridoxine action.
Experimental Workflow for Analyzing In Situ Phosphorylation of 4-Deoxypyridoxine
Caption: Workflow for the analysis of 4-DP and 4-DPNP in cell culture experiments.
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
long-term storage conditions for 4-Deoxypyridoxine 5'-phosphate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and use of 4-Deoxypyridoxine 5'-phosphate (4-DPP).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] The hydrochloride salt of the related compound, 4-Deoxypyridoxine, is also recommended to be stored at -20°C and is stable for at least four years under these conditions.[3][4]
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound can be stored at -20°C for several months.[1] For more specific guidance, it is recommended to use the stock solution within one month when stored at -20°C, or within six months if stored at -80°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. For aqueous solutions of the hydrochloride salt, it is advised not to store them for more than one day.[4]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[1][2]
Q4: The compound is not dissolving well. What can I do?
To improve solubility, gently warm the solution to 37°C and use an ultrasonic bath.[1][2]
Q5: What are the shipping conditions for this product? Does exposure to room temperature during shipping affect its stability?
The product is typically shipped at room temperature or with blue ice.[1][2] This indicates that short-term exposure to ambient temperatures during transit should not compromise the stability of the compound.
Q6: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage of stock solutions. | Ensure stock solutions are aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, prepare them fresh before use. |
| Degradation of the compound. | Check the expiration date of the compound. If using older stock, consider purchasing a new batch. Protect solutions from light. | |
| Difficulty dissolving the compound. | Insufficient mixing or low temperature. | Warm the vial to 37°C and use sonication to aid dissolution in DMSO.[1][2] |
| Precipitate forms in the stock solution upon storage. | Supersaturation or solvent evaporation. | Briefly warm the solution and vortex to redissolve the precipitate. Ensure the storage vial is tightly sealed to prevent solvent evaporation. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | Long-term | [1][2] |
| Stock Solution (in DMSO) | -20°C | Several months | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [2] |
| 4-Deoxypyridoxine HCl (Solid) | -20°C | ≥ 4 years | [3][4] |
| 4-Deoxypyridoxine HCl (Aqueous Solution) | Room Temperature | Not recommended for > 1 day | [4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. The molecular weight of this compound is 233.16 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube to 37°C for a few minutes and sonicate until the solution is clear.[1][2]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Visualizations
Mechanism of Action: Inhibition of PLP-Dependent Enzymes
This compound acts as a competitive inhibitor of Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][2][6] PLP is a crucial cofactor for numerous enzymes, particularly those involved in amino acid metabolism. By competing with PLP for the active site of these enzymes, this compound disrupts their normal function.
Caption: Competitive inhibition of a PLP-dependent enzyme by this compound.
Experimental Workflow: From Compound to Experiment
This workflow outlines the key steps from receiving the solid compound to its use in a cell-based assay.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Interpreting Unexpected Results in 4-Deoxypyridoxine 5'-Phosphate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Deoxypyridoxine 5'-phosphate (4-DP-5'-P) and its precursor, 4-Deoxypyridoxine (4-DP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Deoxypyridoxine (4-DP) and 4-DP-5'-phosphate?
A1: 4-Deoxypyridoxine is a vitamin B6 antagonist. Its biological activity is dependent on its phosphorylation to this compound (4-DP-5'-P) by the enzyme pyridoxal kinase.[1][2][3] 4-DP-5'-P then exerts its effects primarily through two mechanisms:
-
Competitive inhibition of Pyridoxal 5'-phosphate (PLP)-dependent enzymes: 4-DP-5'-P acts as a competitive inhibitor for numerous enzymes that require PLP as a cofactor.[1][2][3]
-
Inhibition of vitamin B6 uptake: 4-DP can interfere with the cellular uptake of pyridoxine (a form of vitamin B6).[1][2][3]
Q2: Why am I observing toxicity in my wild-type cells/organism treated with 4-DP?
A2: While often more pronounced in vitamin B6 auxotrophs, wild-type organisms can also exhibit sensitivity to 4-DP.[2] The toxicity is dependent on the intracellular conversion of 4-DP to 4-DP-5'-P. Factors such as the efficiency of pyridoxal kinase in your model system and the composition of the culture medium can influence the degree of toxicity.[4]
Q3: Can the composition of my experimental medium affect the outcome of my 4-DP studies?
A3: Yes, the presence of B6 vitamers (like pyridoxine or pyridoxal) in the medium can influence the observed sensitivity to 4-DP.[2] Higher concentrations of these vitamers may compete with 4-DP for uptake and for the active sites of enzymes, potentially masking the inhibitory effects of 4-DP-5'-P. For example, the sensitivity of wild-type E. coli to 4-DP is dependent on the media composition.[4]
Q4: Are there known off-target effects of 4-DP or 4-DP-5'-P?
A4: Yes. Besides its primary role as a PLP antagonist, 4-DP has been shown to inhibit sphingosine-1-phosphate (S1P) lyase.[5] This can lead to effects on lipid signaling pathways. Additionally, 4-DP can negatively impact collagen and elastin development, which may be a consideration in developmental biology studies.[5]
Troubleshooting Guide
Unexpected Result 1: No or reduced effect of 4-DP/4-DP-5'-P
| Potential Cause | Troubleshooting Step |
| Degradation of 4-DP/4-DP-5'-P | Ensure proper storage of your compounds (typically at -20°C or below). Prepare fresh solutions for your experiments. Note that PLP, a related compound, is known to be light-sensitive, so protecting solutions from light is a good practice.[6] |
| Insufficient phosphorylation of 4-DP | Verify the expression and activity of pyridoxal kinase in your experimental system. The toxic effects of 4-DP are largely dependent on its conversion to 4-DP-5'-P.[1][2][3] |
| High levels of endogenous PLP or other B6 vitamers | Quantify the intracellular concentration of PLP and other B6 vitamers. High endogenous levels can outcompete the inhibitor. Consider using a minimal medium to have better control over vitamin B6 levels.[4] |
| Sub-optimal assay conditions | Review your experimental protocol, paying close attention to pH, temperature, and buffer composition, as these can affect enzyme-inhibitor interactions. |
Unexpected Result 2: Increased or paradoxical effects of 4-DP/4-DP-5'-P
| Potential Cause | Troubleshooting Step |
| "Vitamin B6 Paradox" | High concentrations of a vitamin B6 antagonist can sometimes mimic the symptoms of vitamin B6 deficiency. This is because the antagonist can competitively inhibit the active form, PLP, leading to a functional deficiency even when the vitamin is present. Consider that the observed phenotype may be a result of this paradoxical effect. |
| Genetic background of the experimental model | Certain genetic backgrounds, such as mutations in vitamin B6 biosynthesis or homeostasis genes (e.g., yggS in E. coli), can lead to hypersensitivity to 4-DP.[2] |
| Inhibition of multiple PLP-dependent pathways | 4-DP-5'-P is not specific to one enzyme. The observed phenotype may be a cumulative effect of inhibiting multiple PLP-dependent enzymes, such as those involved in amino acid metabolism and coenzyme A biosynthesis.[7] |
Unexpected Result 3: Inconsistent results between experiments
| Potential Cause | Troubleshooting Step |
| Variability in media composition | Use a consistent and well-defined medium for all experiments. Even small variations in the concentration of B6 vitamers can alter the outcome.[4] |
| Inhibitor solubility issues | Ensure that 4-DP-5'-P is fully dissolved in your assay buffer. Poor solubility can lead to inconsistent effective concentrations. |
| Contamination of 4-DP with pyridoxine | Commercially available 4-DP may contain trace amounts of pyridoxine, which can affect results. Consider the purity of your compound. |
Quantitative Data
Table 1: Inhibition Constants (Ki) for this compound (4-DP-5'-P)
| Enzyme | Organism/Tissue | Ki Value | Notes |
| Ornithine Decarboxylase | Hairless Mouse Epidermis | 0.06 mM (60 µM) | [8] |
| Ornithine Decarboxylase | Not specified | 0.6 mM | [9] |
| Glutamate Apodecarboxylase | Not specified | 0.27 µM | Competitive inhibitor with respect to Pyridoxal 5'-phosphate.[9] |
| Pyridoxal Kinase (PdxK) | E. coli | ~0.5 µM | 4-DP acts as a competitive inhibitor of PdxK.[10] |
Note the discrepancy in the reported Ki values for ornithine decarboxylase, which could be a source of unexpected results.
Experimental Protocols
Protocol 1: General Assay for Ornithine Decarboxylase (ODC) Activity
This protocol is based on the measurement of 14CO2 released from [1-14C]-L-ornithine.
Materials:
-
Enzyme sample (cell lysate or purified enzyme)
-
[1-14C]-L-ornithine
-
Reaction buffer (e.g., sodium/potassium phosphate buffer with EDTA and pyridoxal phosphate)
-
Scintillation vials with caps containing paper discs impregnated with a CO2 trapping agent (e.g., hyamine or sodium hydroxide)
-
Acid to stop the reaction (e.g., sulfuric or citric acid)
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a scintillation vial, containing the enzyme sample and reaction buffer.
-
Initiate the reaction by adding [1-14C]-L-ornithine.
-
Seal the vial immediately with the cap containing the CO2-trapping paper disc.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by injecting acid into the reaction mixture.
-
Continue incubation for a period to ensure all released 14CO2 is trapped by the paper disc.
-
Remove the paper disc and place it in a new scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
For inhibitor studies, pre-incubate the enzyme with 4-DP-5'-P before adding the substrate.
Protocol 2: Colorimetric Assay for Glutamate Decarboxylase (GAD) Activity
This protocol is based on the pH change resulting from the consumption of a proton during the decarboxylation of glutamate.
Materials:
-
Enzyme sample
-
L-glutamate solution
-
Assay buffer (e.g., acetate buffer)
-
pH indicator (e.g., bromocresol green)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing the enzyme sample, assay buffer, and pH indicator.
-
Initiate the reaction by adding L-glutamate.
-
Immediately measure the absorbance at a wavelength appropriate for the chosen pH indicator (e.g., 620 nm for bromocresol green) in kinetic mode.
-
The rate of change in absorbance corresponds to the GAD activity.
Protocol 3: Assay for Sphingosine-1-Phosphate (S1P) Lyase Activity
This protocol utilizes a fluorescently labeled substrate.
Materials:
-
Enzyme sample
-
Fluorescently labeled S1P substrate (e.g., BODIPY-S1P)
-
Reaction buffer
-
Reagents for stopping the reaction and extracting lipids (e.g., perchloric acid, methanol, chloroform)
-
HPLC system with a fluorescence detector
Procedure:
-
Incubate the enzyme sample with the fluorescently labeled S1P substrate in the reaction buffer.
-
Stop the reaction and extract the lipid products.
-
Separate the fluorescent product from the unreacted substrate using HPLC.
-
Quantify the fluorescent product using a fluorescence detector.
Visualizations
Caption: Mechanism of 4-Deoxypyridoxine (4-DP) toxicity.
Caption: General troubleshooting workflow for unexpected results.
Caption: The "Vitamin B6 Paradox" concept.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 6. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 7. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Reversing the Inhibition: A Comparative Guide to Rescue Strategies for 4-Deoxypyridoxine 5'-Phosphate (4-DPP) Induced Toxicity
For Immediate Release
This guide provides a comprehensive comparison of experimental strategies to rescue the inhibitory effects of 4-Deoxypyridoxine 5'-phosphate (4-DPP), the active metabolite of the vitamin B6 antagonist 4-Deoxypyridoxine (4-DPN). Intended for researchers, scientists, and professionals in drug development, this document details the mechanisms of 4-DPP toxicity and evaluates the efficacy of various rescue agents, supported by experimental data from both prokaryotic and eukaryotic systems.
The Challenge of 4-DPP Inhibition
4-Deoxypyridoxine is a well-established antagonist of vitamin B6.[1] Its toxicity is primarily mediated through its phosphorylation by pyridoxal kinase to this compound (4-DPP).[2][3] 4-DPP exerts its inhibitory effects through two principal mechanisms:
-
Competitive Inhibition of PLP-Dependent Enzymes: 4-DPP acts as a competitive inhibitor of numerous enzymes that rely on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[2] These enzymes are crucial for a vast array of metabolic processes, including amino acid metabolism.
-
Inhibition of Vitamin B6 Uptake: The unphosphorylated form, 4-DPN, can competitively inhibit the cellular uptake of natural vitamin B6 vitamers.[2]
The dual inhibitory action of 4-DPN and its metabolite 4-DPP can lead to a state of vitamin B6 deficiency, disrupting cellular homeostasis and function. Understanding how to effectively counteract this inhibition is critical for both basic research and clinical applications where B6 antagonism may be a factor.
Comparative Efficacy of Rescue Agents
The primary strategy to counteract 4-DPP-induced inhibition is the supplementation with various forms of vitamin B6. The underlying principle is to outcompete the inhibitor, thereby restoring the pool of the essential cofactor, PLP. This can be achieved by either providing an excess of the substrate for PLP synthesis or by directly supplying PLP.
Rescue in Prokaryotic Systems (Escherichia coli)
Studies in Escherichia coli have provided a quantitative basis for understanding the competitive nature of 4-DPP inhibition and the efficacy of rescue by B6 vitamers. The data below is derived from growth inhibition assays where the rescue of bacterial growth from 4-DPN toxicity is the primary endpoint.
| Inhibitor Concentration | Rescue Agent | Rescue Agent Concentration | Organism/System | Observed Effect |
| Excess 4-DPN to PN (2.5x to 250x ratio) | Pyridoxine (PN) | - | E. coli (yggS mutant) | Strong fitness decrease observed.[2] |
| 25 mM 4-DPN | Pyridoxine (PN) | 5 µM | E. coli (ΔyggS mutant on minimal media plates) | Rescue of growth inhibition.[2] |
| 25 mM 4-DPN | Pyridoxal (PL) | 1 µM | E. coli (ΔyggS mutant on minimal media plates) | Rescue of growth inhibition.[2] |
| 25 mM 4-DPN | Various B6 Vitamers | 1 µM and 5 µM | E. coli (ΔyggS mutant on minimal media plates) | Rescue of growth inhibition.[2] |
Inhibition and Rescue in Eukaryotic Systems
Data on systematic rescue experiments in mammalian cells is less abundant. However, studies on specific PLP-dependent enzymes provide valuable insights into the inhibitory effects of 4-DPP and the potential for rescue.
| Inhibitor | Target Enzyme | Ki | System | Observed Inhibition | Potential Rescue Agent |
| This compound (4-DPP) | Ornithine Decarboxylase (ODC) | 0.06 mM | Hairless Mouse Epidermis | Induced ODC activity reduced to 17% of control in 4-DPN treated mice.[4] | Pyridoxal 5'-phosphate (PLP) |
A study on a human cell model for primary hyperoxaluria type I, a disorder affecting another PLP-dependent enzyme, demonstrated that pyridoxamine (PM) and pyridoxal (PL) were more effective than pyridoxine (PN) in rescuing folding-defective enzyme variants.[5] This suggests that the choice of B6 vitamer for rescue in mammalian systems can be critical, as the intracellular metabolism of these vitamers can influence the available pool of active PLP.[5] Specifically, high concentrations of PN can lead to an accumulation of pyridoxine 5'-phosphate (PNP), which can compete with PLP for binding to apoenzymes.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of 4-DPP inhibition and the strategies for its rescue, the following diagrams illustrate the key molecular interactions and experimental designs.
Figure 1: Mechanism of 4-DPP Inhibition and Rescue.
Figure 2: General Experimental Workflow for a Rescue Experiment.
Experimental Protocols
Protocol for Bacterial Growth Inhibition Rescue Assay
This protocol is adapted from studies on E. coli and is designed to assess the ability of B6 vitamers to rescue bacterial growth from 4-DPN inhibition.
Materials:
-
E. coli strain (e.g., a B6 auxotroph or a sensitive mutant like ΔyggS)
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose
-
4-Deoxypyridoxine (4-DPN) stock solution (e.g., 50 mM in water or PBS)
-
Rescue agents: Pyridoxine (PN), Pyridoxal (PL), Pyridoxamine (PM), and Pyridoxal 5'-phosphate (PLP) stock solutions (e.g., 10 mM in water)
-
Sterile 96-well plates
-
Plate reader capable of measuring OD600
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of the E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Prepare Inoculum: The next day, dilute the overnight culture into fresh M9 minimal medium to an OD600 of approximately 0.05.
-
Set up 96-Well Plate:
-
In a 96-well plate, add 180 µL of M9 medium to each well.
-
Create a serial dilution of 4-DPN across the columns of the plate.
-
To different rows, add a fixed concentration of the rescue agent (e.g., 1 µM, 5 µM, 10 µM of PN, PL, PM, or PLP). Include control rows with no rescue agent and no 4-DPN.
-
-
Inoculate Plate: Add 20 µL of the prepared bacterial inoculum to each well.
-
Incubation and Measurement: Incubate the plate at 37°C with shaking in a plate reader. Measure the OD600 of each well every 30 minutes for 18-24 hours.
-
Data Analysis: Plot the growth curves (OD600 vs. time) for each condition. Compare the growth rates and maximum OD600 reached in the presence of 4-DPN with and without the different rescue agents.
Protocol for Ornithine Decarboxylase (ODC) Activity Rescue Assay
This protocol is designed to measure the inhibition of ODC, a key PLP-dependent enzyme, by 4-DPP and its rescue by PLP in a cell-free system.[6][7]
Materials:
-
Purified or partially purified ODC enzyme (e.g., from rat liver or a recombinant source)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA, 1 mM DTT, and 0.1 mM PLP (for control reactions)
-
L-[1-¹⁴C]ornithine (radiolabeled substrate)
-
This compound (4-DPP) stock solution
-
Pyridoxal 5'-phosphate (PLP) stock solution (for rescue)
-
Scintillation vials and scintillation fluid
-
Filter paper discs saturated with a CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control: 50 µL assay buffer, 10 µL enzyme preparation, 10 µL water.
-
Inhibited: 50 µL assay buffer (without PLP), 10 µL enzyme preparation, 10 µL 4-DPP solution (to achieve a final concentration around the Ki, e.g., 0.06 mM).
-
Rescued: 50 µL assay buffer (without PLP), 10 µL enzyme preparation, 10 µL 4-DPP solution, and varying concentrations of PLP.
-
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of L-[1-¹⁴C]ornithine.
-
CO₂ Trapping: Immediately seal the tubes with stoppers holding the CO₂-trapping filter paper discs.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by injecting a strong acid (e.g., 0.5 M HCl) to release all the ¹⁴CO₂ from the solution.
-
Measure Radioactivity: Transfer the filter paper discs to scintillation vials containing scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit time. Compare the activity in the inhibited and rescued conditions to the control to determine the percentage of inhibition and rescue.
Conclusion and Future Directions
The experimental evidence clearly demonstrates that the toxic effects of 4-Deoxypyridoxine and its phosphorylated form, 4-DPP, can be effectively rescued by supplementation with vitamin B6 vitamers. In prokaryotic systems, this rescue has been quantified in terms of restoring cell growth. In eukaryotic systems, while quantitative data on rescue is more limited, the principle of competitive inhibition and rescue holds true for key PLP-dependent enzymes like ornithine decarboxylase.
For researchers in drug development and related fields, it is crucial to consider that the choice of the rescue agent may be critical. The differential metabolism of pyridoxine, pyridoxal, and pyridoxamine in mammalian cells suggests that a one-size-fits-all approach to rescue may not be optimal. Future research should focus on systematic, quantitative comparisons of different B6 vitamers in rescuing 4-DPP-induced toxicity in various mammalian cell lines and in vivo models. Such studies will be invaluable for developing targeted therapeutic strategies for conditions involving vitamin B6 antagonism.
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of 4-Deoxypyridoxine 5'-phosphate and Other Ornithine Decarboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Deoxypyridoxine 5'-phosphate (4-DOP-P) with other prominent inhibitors of ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis and a validated target in cancer therapy. This document outlines their mechanisms of action, comparative inhibitory activities, and the downstream cellular effects, supported by experimental data and detailed protocols.
Introduction to Ornithine Decarboxylase and Its Inhibition
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, proliferation, and differentiation. Elevated ODC activity and polyamine levels are frequently observed in cancer cells, making ODC a prime target for therapeutic intervention. Inhibition of ODC can deplete cellular polyamine pools, leading to cytostatic or cytotoxic effects in cancer cells.
This guide focuses on this compound, a pyridoxal 5'-phosphate (PLP) analog, and compares its performance against other well-characterized ODC inhibitors, including the irreversible inhibitor α-difluoromethylornithine (DFMO or Eflornithine) and various putrescine analogs.
Mechanism of Action
The primary mechanisms of ODC inhibition vary among different classes of inhibitors.
This compound (4-DOP-P): As an analog of the ODC cofactor pyridoxal 5'-phosphate (PLP), 4-DOP-P acts as a competitive inhibitor.[1] It competes with PLP for binding to the apoenzyme, thereby preventing the formation of the active holoenzyme necessary for the decarboxylation of ornithine. 4-DOP, the precursor of 4-DOP-P, is a known vitamin B6 antagonist and its phosphorylated form is responsible for the inhibition of PLP-dependent enzymes.[2][3]
α-Difluoromethylornithine (DFMO, Eflornithine): DFMO is a well-studied, FDA-approved ODC inhibitor that acts as an enzyme-activated irreversible inhibitor, often referred to as a "suicide inhibitor." It is a structural analog of ornithine and binds to the ODC active site where it undergoes decarboxylation. This process generates a reactive intermediate that covalently binds to a nucleophilic residue in the active site, permanently inactivating the enzyme.
Putrescine Analogs: This class of inhibitors, which includes compounds like (2R,5R)-6-heptyne-2,5-diamine (MAP), often acts as competitive or irreversible inhibitors that target the ODC active site. Their structural similarity to the product of the ODC-catalyzed reaction, putrescine, allows them to bind with high affinity.
Comparative Inhibitory Activity
The potency of ODC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available quantitative data for 4-DOP-P and other selected ODC inhibitors.
| Inhibitor | Type of Inhibition | Ki | IC50 | Enzyme Source/Assay Conditions | Reference |
| This compound (4-DOP-P) | Competitive with PLP | 60 µM | - | In vitro | [1][3] |
| α-Difluoromethylornithine (DFMO) | Irreversible | - | ~7.5 µM (D-DFMO) | Human ODC | [4] |
| K(D) = 1.3 ± 0.3 µM (L-DFMO) | [4] | ||||
| K(D) = 28.3 ± 3.4 µM (D-DFMO) | [4] | ||||
| - | 3.0 mM (BE(2)-C cells) | Neuroblastoma cells (72h treatment) | [5] | ||
| - | 10.6 mM (SMS-KCNR cells) | Neuroblastoma cells (72h treatment) | [5] | ||
| - | 25.8 mM (CHLA90 cells) | Neuroblastoma cells (72h treatment) | [5] | ||
| (2R,5R)-6-heptyne-2,5-diamine (MAP) | Irreversible | - | 0.01 mM (L1210 cells) | Murine lymphocytic leukemia cells | [6] |
| (E)-2-(fluoromethyl)dehydroornithine (δ-MFMO) | Irreversible | - | 14x more potent than DFMO | In vitro | |
| Baicalein | Not specified | - | 0.88 µM | In vitro | |
| Myricetin | Not specified | - | 7.3 µM | In vitro |
Note: Direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Accurate assessment of ODC inhibition requires robust and reproducible experimental protocols. Below are generalized methodologies for key assays cited in the literature.
Ornithine Decarboxylase Activity Assay (Radiometric Method)
This is a classic and widely used method to determine ODC activity.
Principle: This assay measures the enzymatic release of 14CO2 from L-[1-14C]ornithine. The radiolabeled CO2 is trapped and quantified by liquid scintillation counting.
Materials:
-
Enzyme source (cell lysate or purified ODC)
-
Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA
-
L-[1-14C]ornithine (specific activity typically 40-60 mCi/mmol)
-
Pyridoxal 5'-phosphate (PLP)
-
Inhibitor compound (e.g., 4-DOP-P, DFMO) at various concentrations
-
2 M Citric acid or other acid to stop the reaction
-
Scintillation vials containing a CO2-trapping agent (e.g., a filter paper soaked in hyamine hydroxide or NaOH)
-
Liquid scintillation cocktail
Procedure:
-
Prepare reaction mixtures in sealed vials, each containing the assay buffer, PLP, and the enzyme source.
-
Add the inhibitor compound at the desired concentrations to the respective vials. A control with no inhibitor should be included.
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow inhibitor binding.
-
Initiate the reaction by adding L-[1-14C]ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting citric acid into the reaction mixture, which releases the 14CO2.
-
Allow the vials to sit at room temperature for an additional period (e.g., 1 hour) to ensure complete trapping of the 14CO2.
-
Remove the trapping agent (filter paper) and place it in a scintillation vial with the scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the ODC activity as pmol of CO2 released per mg of protein per hour.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
This assay determines the effect of ODC inhibitors on the growth of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The Sulforhodamine B (SRB) assay measures total protein content.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma, colon cancer)
-
Complete cell culture medium
-
96-well plates
-
Inhibitor compound
-
MTT solution (5 mg/mL in PBS) or SRB solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT) or 10 mM Tris base for SRB
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound. Include untreated and vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB, wash, and then solubilize the bound dye.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Signaling Pathways and Cellular Effects
Inhibition of ODC has profound effects on cellular signaling pathways, primarily due to the depletion of polyamines.
Polyamine Biosynthesis Pathway
The synthesis of polyamines is a tightly regulated process. ODC catalyzes the initial committed step, the conversion of ornithine to putrescine. Putrescine is subsequently converted to spermidine and spermine by spermidine synthase and spermine synthase, respectively. ODC inhibitors block this pathway at its inception.
Downstream Signaling of ODC Inhibition
The depletion of polyamines by ODC inhibitors like DFMO can trigger opposing signaling pathways that influence cell survival and cell cycle progression.
-
Pro-survival Pathway: ODC inhibition can lead to the activation of the PI3K/Akt signaling pathway, promoting cell survival. This is a potential mechanism of resistance to ODC inhibitor monotherapy.
-
Anti-proliferative Pathway: Polyamine depletion also leads to the stabilization and activation of the cyclin-dependent kinase inhibitor p27Kip1, resulting in G1 cell cycle arrest.
Conclusion
This compound represents a distinct class of ODC inhibitor, acting as a competitive antagonist of the cofactor PLP. While its in vitro inhibitory potency appears to be in the micromolar range, it is less potent than some irreversible inhibitors like DFMO and certain putrescine analogs. However, its different mechanism of action could offer advantages in specific therapeutic contexts or in combination therapies.
The well-established inhibitor DFMO demonstrates potent irreversible inhibition of ODC and has shown clinical utility. Newer generations of putrescine analogs exhibit even greater potency in preclinical models. The choice of an ODC inhibitor for research or therapeutic development will depend on the specific application, considering factors such as potency, mechanism of action, and potential for combination with other agents to overcome resistance mechanisms like the activation of pro-survival pathways. Further direct comparative studies are warranted to fully elucidate the relative advantages of 4-DOP-P and other ODC inhibitors in various cancer models.
References
- 1. Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyploidy Formation in Doxorubicin-Treated Cancer Cells Can Favor Escape from Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antitumor properties in rodents of irreversible inhibitors of L-ornithine decarboxylase, used as such or as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
4-Deoxypyridoxine 5'-Phosphate: A Functional but Non-Specific Inhibitor of Sphingosine-1-Phosphate Lyase
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides a detailed comparison of 4-Deoxypyridoxine 5'-phosphate (4-DOP 5'-P) with other known inhibitors of Sphingosine-1-phosphate (S1P) lyase, a critical enzyme in lipid signaling pathways. While 4-DOP 5'-P does inhibit S1P lyase activity, its mechanism as a vitamin B6 antagonist renders it a non-specific inhibitor, a crucial consideration for its use in research and therapeutic development.
S1P lyase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a key role in the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P).[1][2][3] By controlling intracellular S1P levels, S1P lyase influences a multitude of cellular processes, including cell proliferation, migration, and survival, making it an attractive target for drug development in areas such as autoimmune diseases and cancer.[3][4]
4-Deoxypyridoxine (4-DOP), the precursor of 4-DOP 5'-P, is a well-known vitamin B6 antagonist.[5][6] Its inhibitory effect on S1P lyase is not direct but functional. Inside the cell, 4-DOP is phosphorylated to 4-DOP 5'-P, which then competes with the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), a vital cofactor for S1P lyase and numerous other enzymes.[6][7][8] This indirect mechanism of action is the primary reason for its lack of specificity.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of 4-DOP 5'-P and other S1P lyase inhibitors. It is important to note that the inhibitory values for 4-DOP 5'-P are highly dependent on the cellular concentration of vitamin B6.
| Inhibitor | Type of Inhibition | IC50 / Ki / EC50 | Target Enzyme | Notes |
| This compound | Functional (PLP antagonist) | EC50 < 1 µM (in the absence of vitamin B6)[9] | S1P Lyase | Potency is significantly reduced in the presence of vitamin B6 (EC50 > 100 µM)[9]. |
| This compound | Competitive | Ki = 60 µM[10] | Ornithine Decarboxylase | Demonstrates off-target effects on other PLP-dependent enzymes. |
| This compound | Competitive | Ki = 0.27 µM[1] | Glutamate Apodecarboxylase | Further evidence of non-specific inhibition of PLP-dependent enzymes. |
| 2-Vinyl Dihydrosphingosine | Not Specified | IC50 = 2.4 µM[11] | S1P Lyase | A direct inhibitor of S1P lyase. |
| FTY720 (Fingolimod) | Not Specified | IC50 = 52.4 µM[12] | S1P Lyase | An immunomodulatory drug that also inhibits S1P lyase. |
| THI (2-acetyl-4(5)-tetrahydroxybutyl imidazole) | Direct | Not Specified | S1P Lyase | A known direct inhibitor of S1P lyase. |
| LX2931 | Direct | Not Specified | S1P Lyase | A direct inhibitor that has undergone clinical trials. |
Signaling Pathway and Experimental Workflow
To visualize the context of S1P lyase inhibition and the methods used to assess it, the following diagrams are provided.
Caption: S1P Metabolism and Signaling Pathway with points of inhibition.
Caption: Generalized workflow for an S1P lyase activity assay.
Experimental Protocols
Accurate assessment of S1P lyase inhibition requires robust experimental protocols. Below are summaries of commonly used methods.
Radiometric S1P Lyase Assay
This traditional method relies on a radiolabeled substrate to quantify enzyme activity.
-
Principle: The assay measures the formation of radiolabeled fatty aldehyde product from a radiolabeled S1P substrate.
-
Substrate: Typically, [3H]-sphingosine-1-phosphate is used.
-
Reaction Mixture: A buffered solution (e.g., potassium phosphate buffer) containing the cell or tissue lysate (as the enzyme source), pyridoxal 5'-phosphate (PLP) as a cofactor, and the radiolabeled S1P substrate. For inhibition studies, varying concentrations of the inhibitor are included.
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.
-
Extraction and Detection: The reaction is stopped, and the lipid-soluble aldehyde product is extracted using an organic solvent system (e.g., chloroform/methanol). The radioactive product is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified using liquid scintillation counting.
-
Data Analysis: Enzyme activity is calculated based on the amount of radioactive product formed over time per milligram of protein. Inhibition curves are generated to determine the IC50 value of the test compound.
Fluorescent S1P Lyase Assay
Fluorescent assays offer a non-radioactive alternative with high sensitivity.
-
Principle: These assays utilize S1P analogs labeled with a fluorophore. The cleavage of the substrate by S1P lyase results in a fluorescent aldehyde product that can be detected and quantified.
-
Substrates: Common fluorescent substrates include NBD-S1P (7-nitrobenz-2-oxa-1,3-diazole-sphingosine-1-phosphate) and BODIPY-S1P (boron-dipyrromethene-sphingosine-1-phosphate).[4][11] Another approach uses a fluorogenic substrate that releases a fluorescent molecule (e.g., 7-hydroxycoumarin) upon cleavage.[13]
-
Reaction Mixture and Incubation: Similar to the radiometric assay, the reaction mixture contains a buffer, enzyme source, PLP, and the fluorescent substrate. The mixture is incubated at 37°C.
-
Detection: The fluorescent product is typically separated from the substrate using high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.[5][14] For fluorogenic substrates, the increase in fluorescence can be monitored directly in a plate reader.
-
Data Analysis: The rate of fluorescent product formation is used to determine enzyme activity and inhibition.
Conclusion
This compound serves as a functional inhibitor of S1P lyase by antagonizing its essential cofactor, PLP. While it can be a useful tool to probe the consequences of reduced S1P lyase activity in cellular and in vivo models, its inherent lack of specificity is a significant drawback.[11] Researchers should be aware that effects observed with 4-DOP treatment may be attributable to the inhibition of other PLP-dependent enzymes. For studies requiring specific S1P lyase inhibition, direct inhibitors such as THI or LX2931 are more appropriate choices. The selection of an inhibitor should be guided by the specific research question and the need for target selectivity.
References
- 1. glpbio.com [glpbio.com]
- 2. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S1P Lyase Fluorogenic Substrate - Echelon Biosciences [echelon-inc.com]
- 14. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Effect of 4-Deoxypyridoxine 5'-Phosphate on PLP-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 4-Deoxypyridoxine 5'-phosphate (4-DPP) on key Pyridoxal 5'-phosphate (PLP)-dependent enzymes. It is designed to offer an objective analysis of 4-DPP's performance against alternative inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound (4-DPP)
4-Deoxypyridoxine (4-DPN) is a vitamin B6 antagonist that, once inside the cell, is phosphorylated by pyridoxal kinase to its active form, this compound (4-DPP).[1][2] 4-DPP then acts as a competitive inhibitor of PLP-dependent enzymes, which play crucial roles in a vast array of metabolic processes, including amino acid metabolism.[1][2] This guide focuses on the validation of 4-DPP's effect on three key PLP-dependent enzymes: Ornithine Decarboxylase (ODC), Glutamate Decarboxylase (GAD), and Serine Hydroxymethyltransferase (SHMT).
Comparative Analysis of Inhibitor Potency
The inhibitory potency of 4-DPP and alternative compounds against target PLP-dependent enzymes is summarized below. This data, presented in tabular format, allows for a direct comparison of their efficacy.
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Its inhibition is a key target in cancer therapy.
| Inhibitor | Organism/Source | Inhibition Constant (Ki) | Inhibition Type |
| This compound (4-DPP) | - | 0.6 mM[3][4][5] | Competitive |
| α-Difluoromethylornithine (DFMO) | Human | K(D) = 2.2 ± 0.4 µM[6] | Irreversible |
| 1-amino-oxy-3-aminopropane (APA) | Mouse kidney | 3.2 nM[7] | Competitive |
| (+)-α-Methylornithine | Rat liver, hepatoma cells, bull prostate | - | Reversible |
Glutamate Decarboxylase (GAD)
Glutamate decarboxylase catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA. Modulation of GAD activity is of significant interest in the context of neurological disorders.
| Inhibitor | Organism/Source | Inhibition Constant (Ki/IC50) | Inhibition Type |
| This compound (4-DPP) | - | 0.27 µM (Ki)[3][4][5] | Competitive |
| L-Allylglycine | - | - | GAD inhibitor[8][9][10] |
| Aminoxyacetate | Crayfish | - | Competitive[11] |
| L-Phenylalanine | - | - | GAD1 inhibitor |
| (-)-Epigallocatechin Gallate | - | - | GAD1 inhibitor |
| Ethanolamine | - | - | GAD1 inhibitor |
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase is a critical enzyme in one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides and other essential biomolecules. It exists in cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.
Note: Specific Ki or IC50 values for the inhibition of Serine Hydroxymethyltransferase (SHMT) and Glycine Decarboxylase by this compound could not be located in the reviewed literature.
| Inhibitor | Target Isoform(s) | Organism/Source | Inhibition Constant (IC50) |
| Pyrazolopyran derivative 2.2 | SHMT1 & SHMT2 | Human | SHMT1: 154.5 ± 14.4 µM, SHMT2: 262.8 ± 48.0 µM |
| Pyrazolopyran derivative 2.12 | SHMT1 & SHMT2 | Human | SHMT1: 57.9 ± 5.5 µM, SHMT2: 227.2 ± 38.0 µM |
| SHIN1 | SHMT1 & SHMT2 | Human | HCT116 cells: 870 nM |
| Lometrexol | SHMT1/2 | Human | - |
| Pemetrexed | SHMT2 | Human | - |
| Metformin | SHMT2 | Human | Preferential inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Protocol 1: Determination of Ornithine Decarboxylase (ODC) Activity
This protocol is based on the measurement of 14CO2 released from [1-14C]-L-ornithine.
Materials:
-
Enzyme sample (e.g., purified ODC, cell lysate)
-
[1-14C]-L-ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
EDTA
-
Sodium/potassium phosphate buffer
-
Trichloroacetic acid (TCA) or perchloric acid
-
Scintillation vials
-
Scintillation cocktail
-
Filter paper discs impregnated with a CO2 trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, PLP, and the enzyme sample in a sealed reaction vial.
-
Initiate the reaction by adding [1-14C]-L-ornithine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by injecting an acid (e.g., TCA or perchloric acid) into the reaction mixture.
-
The released 14CO2 is trapped on the filter paper disc.
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Enzyme activity is expressed as nmol of CO2 released per unit of time per mg of protein.
For Inhibition Studies:
-
Pre-incubate the enzyme with various concentrations of the inhibitor (e.g., 4-DPP) for a specified time before adding the substrate to initiate the reaction.
-
Determine the inhibitor concentration that causes 50% inhibition of enzyme activity (IC50).
-
To determine the inhibition constant (Ki), perform the assay at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Protocol 2: Determination of Glutamate Decarboxylase (GAD) Activity
This protocol describes a fluorometric assay for GAD activity.
Materials:
-
Enzyme sample (e.g., purified GAD, brain homogenate)
-
L-Glutamate
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, PLP, and the enzyme sample.
-
Place the cuvette in a fluorometer and record the baseline fluorescence.
-
Initiate the reaction by adding L-glutamate.
-
Monitor the change in fluorescence over time. The consumption of glutamate leads to a change in the fluorescence of the reaction mixture.
-
The rate of change in fluorescence is proportional to the GAD activity.
-
Enzyme activity is expressed as the change in fluorescence units per minute per mg of protein.
For Inhibition Studies:
-
Follow the same principles as described for the ODC inhibition studies, pre-incubating the enzyme with the inhibitor before adding the glutamate substrate.
Protocol 3: Determination of Serine Hydroxymethyltransferase (SHMT) Activity
This protocol is a spectrophotometric coupled assay.
Materials:
-
Enzyme sample (e.g., purified SHMT, cell extract)
-
L-Serine
-
Tetrahydrofolate (THF)
-
NAD+
-
5,10-Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-serine, THF, NAD+, and MTHFD.
-
Add the SHMT enzyme sample to initiate the reaction.
-
The 5,10-methylenetetrahydrofolate produced by SHMT is converted by MTHFD to 5,10-methenyltetrahydrofolate, which is then oxidized to 10-formyltetrahydrofolate with the concomitant reduction of NAD+ to NADH.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
The rate of increase in absorbance is proportional to the SHMT activity.
-
Enzyme activity is calculated using the molar extinction coefficient of NADH.
For Inhibition Studies:
-
As with the other enzymes, pre-incubate the SHMT enzyme with various concentrations of the inhibitor before initiating the reaction with the substrates.
Signaling Pathways and Experimental Workflows
The inhibition of these key PLP-dependent enzymes by 4-DPP has significant downstream consequences on cellular metabolism and signaling. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the point of inhibition.
Conclusion
This compound is a well-established competitive inhibitor of several PLP-dependent enzymes. Its efficacy, as demonstrated by the available kinetic data, varies depending on the target enzyme. This guide provides a framework for comparing 4-DPP to other inhibitors and offers detailed protocols to facilitate further investigation into its mechanism of action and potential therapeutic applications. The provided diagrams illustrate the critical metabolic pathways affected by 4-DPP, offering a visual representation of its biological impact. Further research is warranted to determine the inhibitory constants of 4-DPP for a broader range of PLP-dependent enzymes to fully elucidate its inhibitory profile.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Ornithine and glutamate decarboxylases catalyse an oxidative deamination of their alpha-methyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Mechanism of inactivation of ornithine decarboxylase by alpha-methylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allylglycine - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. A pyrazolopyran derivative preferentially inhibits the activity of human cytosolic serine hydroxymethyltransferase and induces cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. omicsdi.org [omicsdi.org]
A Researcher's Guide to Controls for 4-Deoxypyridoxine 5'-Phosphate (4-DPP) Experiments
For researchers, scientists, and drug development professionals investigating the effects of the vitamin B6 antagonist 4-Deoxypyridoxine 5'-phosphate (4-DPP), establishing rigorous experimental controls is paramount for valid and interpretable results. This guide provides a comprehensive comparison of appropriate negative and positive controls for 4-DPP experiments, complete with detailed experimental protocols and supporting data.
4-Deoxypyridoxine (4-DP) is a well-characterized antagonist of vitamin B6 metabolism. Inside the cell, it is phosphorylated by pyridoxal kinase to its active form, 4-DPP. 4-DPP then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in a wide array of metabolic processes, including amino acid metabolism. This guide will focus on two such enzymes that are significantly impacted by 4-DPP: Ornithine Decarboxylase (ODC) and Glutamate Decarboxylase (GAD).
Understanding the Mechanism of Action
The inhibitory action of 4-DPP stems from its structural similarity to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. PLP is an essential cofactor for a multitude of enzymes. 4-DPP competes with PLP for the cofactor binding site on these enzymes, thereby inhibiting their catalytic activity.
Negative Controls: Establishing a Baseline
Negative controls are crucial for ensuring that the observed effects are specifically due to the action of 4-DPP and not a result of the experimental conditions.
-
Vehicle Control: The most fundamental negative control is the vehicle in which 4-DPP is dissolved (e.g., saline, phosphate-buffered saline (PBS), or a specific buffer solution). This control group receives the same volume of the vehicle as the treatment group, ensuring that the solvent itself does not influence the experimental outcome.
Positive Controls: Validating the Assay and Comparing Efficacy
Positive controls are well-characterized inhibitors of the target enzyme. They serve to validate the experimental assay and provide a benchmark against which the potency of 4-DPP can be compared.
-
α-Difluoromethylornithine (DFMO) for Ornithine Decarboxylase (ODC) Inhibition: DFMO is an irreversible inhibitor of ODC and is a widely accepted positive control for ODC inhibition studies.[1] Comparing the inhibitory effect of 4-DPP to that of DFMO allows for a quantitative assessment of its potency.
-
Known Inhibitors of Glutamate Decarboxylase (GAD): For GAD inhibition studies, other known inhibitors can be used as positive controls, depending on the specific research question.
Experimental Protocols and Data Comparison
Below are detailed protocols for in vitro enzyme inhibition assays for ODC and GAD, along with tables summarizing the expected results when using 4-DPP and the appropriate controls.
Ornithine Decarboxylase (ODC) Inhibition Assay
Objective: To quantify the inhibitory effect of 4-DPP on ODC activity and compare it with a positive control (DFMO) and negative controls.
Experimental Workflow:
Protocol:
-
Prepare Reagents:
-
Enzyme: Purified ODC enzyme.
-
Substrate: L-[1-¹⁴C]ornithine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitors: this compound (4-DPP) and α-Difluoromethylornithine (DFMO) at various concentrations.
-
Vehicle Control: The buffer used to dissolve the inhibitors.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing dithiothreitol (DTT) and EDTA.
-
-
Experimental Groups:
-
Negative Control (Vehicle): ODC enzyme + Vehicle + PLP + Substrate.
-
4-DPP Treatment: ODC enzyme + 4-DPP (various concentrations) + PLP + Substrate.
-
Positive Control (DFMO): ODC enzyme + DFMO (various concentrations) + PLP + Substrate.
-
PLP Rescue: ODC enzyme + 4-DPP + Excess PLP + Substrate.
-
-
Procedure:
-
Pre-incubate the ODC enzyme with the respective inhibitor (4-DPP or DFMO) or vehicle in the assay buffer containing PLP for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-[1-¹⁴C]ornithine.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., citric acid or perchloric acid).
-
Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail or a specific CO₂ trapping agent).
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ODC inhibition for each concentration of 4-DPP and DFMO relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for both inhibitors.
-
Quantitative Comparison of ODC Inhibitors:
| Compound | Type of Inhibition | Ki | IC₅₀ |
| This compound (4-DPP) | Competitive with PLP | ~0.06 mM[2] | Dependent on PLP concentration |
| α-Difluoromethylornithine (DFMO) | Irreversible | - | Concentration-dependent |
| Vehicle | - | - | No inhibition |
| Excess PLP (in presence of 4-DPP) | - | - | Reduced/No inhibition |
Glutamate Decarboxylase (GAD) Inhibition Assay
Objective: To determine the inhibitory effect of 4-DPP on GAD activity.
Protocol:
-
Prepare Reagents:
-
Enzyme: Purified GAD enzyme or brain homogenate.
-
Substrate: L-Glutamic acid.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Inhibitor: this compound (4-DPP) at various concentrations.
-
Vehicle Control: The buffer used to dissolve 4-DPP.
-
Assay Buffer: Phosphate buffer (pH 6.8-7.2).
-
-
Experimental Groups:
-
Negative Control (Vehicle): GAD enzyme + Vehicle + PLP + Substrate.
-
4-DPP Treatment: GAD enzyme + 4-DPP (various concentrations) + PLP + Substrate.
-
PLP Rescue: GAD enzyme + 4-DPP + Excess PLP + Substrate.
-
-
Procedure:
-
Pre-incubate the GAD enzyme with 4-DPP or vehicle in the assay buffer containing PLP.
-
Initiate the reaction by adding L-glutamic acid.
-
Incubate at 37°C for a specified time.
-
Measure the production of GABA (gamma-aminobutyric acid) using a suitable method, such as high-performance liquid chromatography (HPLC) or a fluorometric assay.
-
-
Data Analysis:
-
Calculate the percentage of GAD inhibition for each concentration of 4-DPP relative to the vehicle control.
-
Determine the Ki and IC₅₀ values for 4-DPP.
-
Quantitative Comparison of GAD Inhibition:
| Compound | Type of Inhibition | Ki | IC₅₀ |
| This compound (4-DPP) | Competitive with PLP | ~0.27 µM[3] | Dependent on PLP concentration |
| Vehicle | - | - | No inhibition |
| Excess PLP (in presence of 4-DPP) | - | - | Reduced/No inhibition |
Conclusion
The appropriate use of negative and positive controls is indispensable for the rigorous investigation of this compound's biological effects. For negative controls, the inclusion of a vehicle control is standard practice, while a PLP rescue experiment provides strong evidence for the specificity of 4-DPP's mechanism of action. As a positive control for ODC inhibition, DFMO offers a well-established benchmark for comparison. By employing these controls and following detailed experimental protocols, researchers can obtain reliable and publishable data that accurately reflects the inhibitory properties of 4-DPP on PLP-dependent enzymes.
References
- 1. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Deoxypyridoxine 5'-Phosphate Cross-Reactivity with Nucleotide-Binding Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 4-Deoxypyridoxine 5'-phosphate (D4P5P) with a range of nucleotide-binding enzymes. D4P5P is the biologically active, phosphorylated metabolite of the vitamin B6 antagonist 4-deoxypyridoxine (4dPN). Its structural similarity to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, makes it a potent inhibitor of PLP-dependent enzymes. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound primarily targets the broad class of PLP-dependent enzymes, acting as a competitive inhibitor by binding to the cofactor site. Its cross-reactivity with other nucleotide-binding enzymes that do not utilize PLP is not well-documented in the reviewed literature. The inhibitory potency of D4P5P varies among different PLP-dependent enzymes, with Ki values ranging from the micromolar to the millimolar range. The toxicity of its precursor, 4-deoxypyridoxine, is contingent on its intracellular phosphorylation to D4P5P by pyridoxal kinase.
Data Presentation: Enzyme Inhibition by this compound
The following table summarizes the quantitative data on the inhibition of various nucleotide-binding enzymes by D4P5P.
| Enzyme Target | Enzyme Commission (EC) Number | Organism/Tissue | Inhibition Constant (Ki) | Type of Inhibition |
| Glutamate Apodecarboxylase | 4.1.1.15 | Brain | 0.27 µM[1] | Competitive[1] |
| Ornithine Decarboxylase | 4.1.1.17 | - | 0.06 mM*[1] | - |
| Glutamate Decarboxylase (GAD) | 4.1.1.15 | Rat Brain | - | Competitive[2] |
| Aspartate β-decarboxylase | 4.1.1.12 | - | Protective Effect** | - |
*Note: The original source states "06 mM," which is interpreted as 0.06 mM.[1] **Note: D4P5P showed a protective effect on aspartate β-decarboxylase, suggesting a different mode of interaction beyond simple inhibition.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol is adapted from spectrophotometric and manometric assay methods for ODC activity.[4][5][6]
Principle: The activity of ODC is determined by measuring the product, putrescine, or the release of CO2 from the substrate, L-ornithine. Inhibition by D4P5P is quantified by a decrease in product formation.
Materials:
-
Enzyme: Purified or partially purified Ornithine Decarboxylase
-
Substrate: L-[1-¹⁴C]ornithine or non-radiolabeled L-ornithine hydrochloride
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitor: this compound (D4P5P)
-
Buffer: Tris-HCl buffer (50 mM, pH 7.2) containing 0.1 mM EDTA and 5 mM dithiothreitol[5] or Citric Acid/Potassium Phosphate buffer (100 mM, pH 5.2)[6]
-
Detection Reagents (Spectrophotometric): 2,4,6-trinitrobenzenesulfonic acid (TNBS) and 1-pentanol[7]
-
Scintillation Cocktail (Radiometric): For ¹⁴CO₂ trapping and counting
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the appropriate buffer, PLP, and varying concentrations of the inhibitor (D4P5P).
-
Enzyme Pre-incubation: Add the ODC enzyme to the reaction mixture and pre-incubate for a specified time at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the reaction by adding the substrate, L-ornithine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heating.[5]
-
Quantification:
-
Radiometric Assay: Capture the released ¹⁴CO₂ in a suitable trapping agent and quantify using liquid scintillation counting.
-
Spectrophotometric Assay: Derivatize the product, putrescine, with TNBS, extract the colored product into 1-pentanol, and measure the absorbance at the appropriate wavelength.[7]
-
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Protocol 2: Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is based on methods for measuring GAD activity and its inhibition.[8][9]
Principle: GAD catalyzes the conversion of L-glutamate to γ-aminobutyric acid (GABA) and CO₂. The inhibition by D4P5P is determined by measuring the reduction in GABA or CO₂ production.
Materials:
-
Enzyme: Purified or crude Glutamate Decarboxylase
-
Substrate: L-glutamic acid
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitor: this compound (D4P5P)
-
Buffer: Citric acid-Na₂HPO₄ buffer (50 mM, pH 4.8)[8]
-
Detection Method: HPLC for GABA detection[8][9] or a ¹⁴CO₂ release assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, PLP, and a range of D4P5P concentrations.
-
Enzyme Addition: Add the GAD enzyme preparation to the mixture.
-
Reaction Initiation: Start the reaction by adding L-glutamic acid.
-
Incubation: Incubate the reaction at 37°C for a specified duration (e.g., 4 minutes).[8]
-
Reaction Termination: Stop the reaction by adding a borate buffer (pH 10.0) and boiling for 10 minutes.[8]
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture and collect the supernatant for analysis.[8]
-
GABA Quantification: Analyze the amount of GABA produced using HPLC with an appropriate column (e.g., C18) and detection method (e.g., pre-column derivatization with a fluorescent tag).[9]
-
Data Analysis: Determine the reaction rates at each inhibitor concentration. Calculate the Ki for D4P5P assuming competitive inhibition with respect to PLP.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Metabolic activation of 4dPN and its competitive inhibition of PLP-dependent enzymes.
Experimental Workflow
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTECTIVE EFFECT OF 4'-DEOXYPYRIDOXINE 5'-PHOSPHATE ON ASPARTATE BETA-DECARBOXYLASE; EVIDENCE FOR AN ADDITIONAL FUNCTION OF VITAMIN B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase E... [protocols.io]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid | PLOS One [journals.plos.org]
A Comparative Guide to the In Vitro and In Vivo Effects of 4-Deoxypyridoxine 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 4-Deoxypyridoxine 5'-phosphate (dPNP), a potent antagonist of vitamin B6 metabolism. dPNP is the biologically active, phosphorylated form of 4-Deoxypyridoxine (dPN). Its primary mechanism of action involves the competitive inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which play crucial roles in a vast array of metabolic pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to facilitate a deeper understanding of dPNP's biological impact.
In Vitro Effects of this compound
The in vitro effects of dPNP are predominantly characterized by its ability to competitively inhibit enzymes that rely on PLP as a cofactor. This inhibition disrupts normal cellular metabolism.
Quantitative Data: Enzyme Inhibition
| Enzyme | Organism/System | Inhibition Constant (Ki) | Comments |
| Ornithine Decarboxylase (ODC) | Not specified | 0.06 mM[1] | dPNP acts as a competitive inhibitor, impacting the polyamine biosynthesis pathway. |
| Glutamate Apodecarboxylase | Not specified | 0.27 µM[2] | dPNP competitively inhibits the activation of the enzyme by PLP. |
| Pyridoxal Kinase (PdxK) | E. coli | ~0.5 µM (for dPN) | 4-Deoxypyridoxine (dPN), the precursor to dPNP, is a competitive inhibitor of PdxK, the enzyme responsible for its phosphorylation.[3] |
| Sphingosine-1-phosphate (S1P) Lyase | Not specified | Not specified | dPNP is known to inhibit S1P lyase, a key enzyme in sphingolipid metabolism. |
Experimental Protocols
This protocol is adapted from methods used to measure the activity of ODC, a PLP-dependent enzyme.
Principle: The enzymatic activity of ODC is determined by measuring the rate of release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Enzyme preparation (e.g., cell lysate)
-
L-[1-14C]ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
EDTA
-
This compound (dPNP) for inhibition studies
-
Scintillation vials and cocktail
-
Filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.
-
Add the enzyme preparation to the reaction mixture.
-
For inhibition assays, pre-incubate the enzyme with varying concentrations of dPNP.
-
Initiate the reaction by adding L-[1-14C]ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
The released 14CO2 is trapped on the filter paper.
-
The filter paper is placed in a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Enzyme activity is calculated based on the amount of 14CO2 produced per unit of time per milligram of protein. The Ki for dPNP can be determined by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
This protocol outlines a method for measuring the activity of GAD, another key PLP-dependent enzyme.
Principle: GAD activity is determined by measuring the conversion of glutamate to γ-aminobutyric acid (GABA).
Materials:
-
Enzyme preparation
-
L-Glutamic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Phosphate buffer (pH 6.5)
-
This compound (dPNP) for inhibition studies
-
Reagents for GABA detection (e.g., by HPLC with pre-column derivatization or a colorimetric/fluorometric assay kit)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and PLP.
-
Add the enzyme preparation to the mixture.
-
For inhibition studies, pre-incubate the enzyme with dPNP.
-
Start the reaction by adding L-glutamic acid.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction (e.g., by boiling or adding acid).
-
Quantify the amount of GABA produced using a suitable detection method.
-
Enzyme activity is expressed as the amount of GABA formed per unit of time per milligram of protein. Inhibition kinetics can be analyzed similarly to the ODC assay.
In Vivo Effects of this compound
The in vivo effects of dPNP, administered as its precursor dPN, are multifaceted, stemming from the systemic disruption of vitamin B6 metabolism. These effects range from growth inhibition in microorganisms to developmental and physiological alterations in animals.
Quantitative Data: In Vivo Studies
| Organism | Administration Route & Dose | Observed Effects | Reference |
| E. coli | In liquid medium | Growth inhibition observed with as little as 50 µM dPN.[4] | [4] |
| Mice | Not specified | ED50 of 1 mmol/kg for decreasing seizure latency. | Not specified |
| Rats | Fed a diet with dPN | Lower body weight gain, food intake, and food efficiency compared to control groups.[5] | [5] |
| Chick Embryos | 5 mg, intraperitoneal | Reduced lysyl oxidase activity, leading to decreased collagen and elastin crosslinking and resulting in limb abnormalities. | Not specified |
| Humans | 3 to 7.5 mg/kg body weight (single oral dose) | Approximately 50% of the dose appeared in the urine within 6 hours, primarily as 4'-deoxy-5-pyridoxic acid.[6] | [6] |
| Rats | Intraperitoneal, intravenous, intramuscular, or subcutaneous | 80 to 95% of the administered dPN was excreted in the urine within 7.5 hours, mainly as deoxypyridoxine-3-(hydrogen sulfate).[6] | [6] |
Experimental Protocols
This protocol provides a general framework for evaluating the in vivo effects of dPN.
Principle: To assess the systemic effects of dPN administration on physiological and biochemical parameters in mice.
Materials:
-
4-Deoxypyridoxine (dPN)
-
Vehicle for administration (e.g., saline)
-
Mice (specify strain, age, and sex)
-
Standard laboratory animal housing and care facilities
-
Equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Dose Preparation: Prepare solutions of dPN in the chosen vehicle at various concentrations.
-
Administration: Administer dPN to different groups of mice via a specific route (e.g., intraperitoneal injection, oral gavage). Include a control group receiving only the vehicle.
-
Observation: Monitor the animals regularly for clinical signs of toxicity, changes in body weight, food and water intake, and behavior.
-
Endpoint Measurement: At a predetermined time point, euthanize the animals and collect blood and tissues for analysis.
-
Biochemical Analysis: Measure plasma levels of PLP, liver function enzymes, and other relevant biomarkers.
-
Histopathology: Examine key organs for any pathological changes.
-
Enzyme Activity: Measure the activity of specific PLP-dependent enzymes in tissue homogenates.
-
-
Data Analysis: Analyze the data statistically to determine the dose-dependent effects of dPN.
Signaling Pathways and Experimental Workflows
The inhibitory action of dPNP on PLP-dependent enzymes disrupts critical signaling and metabolic pathways. The following diagrams illustrate these interactions.
Figure 1: Activation of 4-Deoxypyridoxine and Inhibition of PLP-Dependent Enzymes.
Figure 2: Inhibition of the Polyamine Biosynthesis Pathway by dPNP.
Figure 3: Disruption of Sphingosine-1-Phosphate (S1P) Signaling by dPNP.
Conclusion
This compound is a potent tool for studying the roles of PLP-dependent enzymes in various biological processes. Its in vitro effects are characterized by competitive enzyme inhibition, while its in vivo consequences are marked by a systemic disruption of vitamin B6 metabolism, leading to a range of physiological and developmental effects. The quantitative data, experimental protocols, and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the multifaceted actions of this vitamin B6 antagonist. Further research is warranted to fully elucidate the complete spectrum of its biological activities and to explore its potential therapeutic applications.
References
- 1. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of 4'-deoxypyridoxine in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Binding of PLP and its Antagonist D4P to Ornithine Decarboxylase
A detailed comparison of the binding sites of the essential coenzyme Pyridoxal 5'-phosphate (PLP) and its competitive inhibitor 4-Deoxypyridoxine 5'-phosphate (D4P) reveals subtle yet critical differences that underpin the inhibitory mechanism of D4P. This guide provides researchers, scientists, and drug development professionals with a comprehensive structural and quantitative analysis, focusing on Ornithine Decarboxylase (ODC) as a key example of a PLP-dependent enzyme.
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions crucial for life.[1] Its antagonist, 4-Deoxypyridoxine (4dPN), is a potent inhibitor of PLP-dependent enzymes once phosphorylated in vivo to this compound (D4P).[2] Understanding the structural basis of their interaction with enzyme active sites is paramount for the rational design of novel therapeutics. This guide focuses on Ornithine Decarboxylase (ODC), a PLP-dependent enzyme that serves as a rate-limiting step in polyamine biosynthesis and is a validated target for anti-cancer and anti-parasitic drugs.[3][4]
Quantitative Comparison of D4P and PLP Binding to Ornithine Decarboxylase
The inhibitory effect of D4P on ODC is attributed to its ability to compete with the natural coenzyme, PLP, for binding to the active site. The binding affinities of both molecules are critical parameters in understanding this competitive relationship.
| Ligand | Enzyme | Binding Parameter | Value | Reference |
| This compound (D4P) | Ornithine Decarboxylase (ODC) | Inhibition Constant (Ki) | 0.06 mM | [5] |
| Pyridoxal 5'-phosphate (PLP) | Ornithine Decarboxylase (ODC) | Michaelis Constant (Km) | Value not found |
Note: A specific Km value for PLP binding to ODC was not identified in the conducted search. This value would be essential for a direct quantitative comparison of binding affinities.
Structural Insights into the Binding Sites
The binding of PLP to ODC is a well-characterized process involving the formation of a Schiff base with a conserved lysine residue in the active site.[2] This covalent linkage is crucial for the catalytic activity of the enzyme. The pyridine ring of PLP is typically nestled in a pocket defined by specific amino acid residues, with the phosphate group anchored by interactions with other residues.[2]
In mammalian ornithine decarboxylases, a key glutamic acid residue interacts with the pyridine ring nitrogen atom.[2] The overall structure of the active site ensures the correct orientation of the coenzyme for catalysis.
Visualizing the Competitive Interaction
The following diagram illustrates the competitive binding of PLP and its inhibitor D4P to a pyridoxal kinase, the enzyme responsible for phosphorylating 4-deoxypyridoxine to its active inhibitory form, D4P.[6] This represents the initial step in the inhibitory pathway.
Caption: Competitive binding of PLP and D4P to Pyridoxal Kinase.
Experimental Protocols
Enzyme Inhibition Assay for Determining Ki of D4P
This protocol outlines a general procedure for determining the inhibition constant (Ki) of D4P for ODC.
Materials:
-
Purified Ornithine Decarboxylase (ODC)
-
L-Ornithine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (D4P)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for ODC)
-
Spectrophotometer or a method to detect the product of the ODC reaction (e.g., putrescine)
-
96-well plates (for high-throughput screening)
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of ODC, L-ornithine, PLP, and D4P in the assay buffer.
-
Assay Setup: In a 96-well plate, set up a series of reactions. Each well should contain a fixed concentration of ODC and varying concentrations of the substrate, L-ornithine.
-
Inhibitor Addition: To different sets of wells, add varying concentrations of the inhibitor, D4P. Include a control set with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed, saturating concentration of the coenzyme PLP, followed immediately by the substrate L-ornithine.
-
Monitoring the Reaction: Monitor the rate of the reaction by measuring the increase in product concentration or the decrease in substrate concentration over time using a suitable detection method. For ODC, this could involve quantifying the production of putrescine.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value for D4P.
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity of PLP
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a protein and a ligand.
Materials:
-
Purified Ornithine Decarboxylase (ODC)
-
Pyridoxal 5'-phosphate (PLP)
-
ITC instrument
-
Dialysis buffer (e.g., phosphate buffer with a specific pH)
Procedure:
-
Sample Preparation: Dialyze both the ODC and PLP solutions extensively against the same buffer to minimize heat signals from buffer mismatch. Determine the precise concentrations of both the protein and the ligand.
-
Instrument Setup: Set up the ITC instrument to the desired experimental temperature. The sample cell is typically filled with the ODC solution, and the injection syringe is filled with the PLP solution at a concentration 10-20 times higher than the protein concentration.
-
Titration: Perform a series of small, sequential injections of the PLP solution into the ODC solution in the sample cell. The instrument measures the heat released or absorbed during each injection.
-
Control Titration: Perform a control experiment by titrating PLP into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
By employing these experimental approaches and considering the structural information, researchers can gain a deeper understanding of the molecular interactions governing PLP-dependent enzyme function and inhibition, paving the way for the development of more effective and specific therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 3. Ornithine decarboxylase promotes catalysis by binding the carboxylate in a buried pocket containing phenylalanine 397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Vitamin B6 Deficient Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for inducing and validating a vitamin B6 deficient phenotype in research models. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate methodology for your research needs.
Introduction to Vitamin B6 and its Deficiency
Vitamin B6 is a water-soluble vitamin that exists in six forms, with pyridoxal 5'-phosphate (PLP) being the primary active coenzyme form.[1][2] PLP is a critical cofactor for over 140 enzymatic reactions, playing a vital role in the metabolism of amino acids, carbohydrates, and lipids.[3][4][5] It is essential for neurotransmitter synthesis, immune function, and hemoglobin production.[1][6][7]
Vitamin B6 deficiency can lead to a range of clinical manifestations, including neurological symptoms like peripheral neuropathy, seizures, confusion, and depression.[2][8][9][10] Other signs include seborrheic dermatitis, glossitis, and anemia.[6][9][11] Given its widespread physiological importance, the accurate induction and validation of a vitamin B6 deficient phenotype are crucial for studying its role in health and disease.
Methods for Inducing a Vitamin B6 Deficient Phenotype
Two primary methods are employed to induce a vitamin B6 deficient phenotype in research models: dietary restriction and the use of pharmacological antagonists.
1. Dietary Restriction
This method involves feeding subjects a diet specifically formulated to be deficient in vitamin B6. It is considered the more physiologically relevant approach as it mimics a naturally occurring deficiency.
2. Pharmacological Antagonists
This approach utilizes compounds that interfere with the metabolism and function of vitamin B6. These antagonists can competitively inhibit pyridoxal kinase, an enzyme essential for the conversion of vitamin B6 to its active form, PLP.[12][13]
| Feature | Dietary Restriction | Pharmacological Antagonists |
| Physiological Relevance | High | Low to Moderate |
| Specificity | High | Potential for off-target effects |
| Onset of Deficiency | Gradual | Rapid |
| Control over Deficiency | Dependent on diet duration | Dose-dependent |
| Reversibility | Reversible with B6 supplementation | Dependent on the specific antagonist |
| Common Models | Rodents, Non-human primates | Rodents, Cell culture |
| Potential Complications | Reduced food intake, growth retardation | Toxicity, non-specific side effects |
Validation of the Vitamin B6 Deficient Phenotype
A multi-faceted approach is recommended for the robust validation of a vitamin B6 deficient phenotype, incorporating biochemical, functional, and behavioral assessments.
The measurement of direct and functional biomarkers is the cornerstone of validating vitamin B6 status.[14]
Direct Biomarkers: These directly measure the concentration of vitamin B6 vitamers.
-
Plasma Pyridoxal 5'-Phosphate (PLP): This is the most commonly used and reliable indicator of vitamin B6 status, reflecting liver concentrations.[1][14] Levels below 20 nmol/L are considered indicative of deficiency.[1][10]
-
Erythrocyte PLP: May be a more stable marker than plasma PLP, especially in conditions of inflammation.[15]
-
Urinary 4-Pyridoxic Acid (4-PA): The major catabolite of vitamin B6, its excretion correlates with intake.[14]
Functional Biomarkers: These assess the activity of PLP-dependent enzymes and metabolic pathways.
-
Tryptophan Catabolites: Vitamin B6 deficiency impairs the kynurenine pathway of tryptophan metabolism.[14][16] This leads to an increased ratio of 3-hydroxykynurenine to xanthurenic acid (HK ratio), a sensitive marker of deficiency.[4][17] A tryptophan load test, which measures the excretion of xanthurenic acid after a tryptophan challenge, can also be used.[1][14][18]
-
Transsulfuration Metabolites: Elevated plasma cystathionine is an indicator of vitamin B6 deficiency.[14]
-
One-Carbon Metabolism Metabolites: Plasma levels of glycine and serine may be altered in a deficient state.[14]
| Biomarker | Sample Type | Normal Range (Human) | Change in B6 Deficiency |
| Plasma PLP | Plasma/Serum | >30 nmol/L (sufficient) | Decrease |
| Erythrocyte PLP | Erythrocytes | Varies by lab | Decrease |
| Urinary 4-PA | Urine | Varies with intake | Decrease |
| HK Ratio | Plasma | Varies by lab | Increase |
| Plasma Cystathionine | Plasma | Varies by lab | Increase |
| Plasma Glycine/Serine | Plasma | Varies by lab | Increase |
Vitamin B6 deficiency has significant neurological consequences.[8][19] Therefore, behavioral and neurological tests are critical for validating the phenotype, particularly in animal models.
-
Cognitive Function: Tests such as the novel object recognition test can assess cognitive impairments.[20]
-
Social Behavior: Social interaction tests can reveal abnormalities in sociability.[20]
-
Motor Function: Assessment of gait and coordination can indicate peripheral neuropathy.
-
Seizure Threshold: In severe deficiency, the threshold for induced seizures may be lowered.[9]
A study on mice fed a vitamin B6-deficient diet for four weeks demonstrated significant impairments in social interaction and cognitive memory.[20]
Experimental Protocols
-
Animal Model: Male C57BL/6 mice, 6 weeks old.
-
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).
-
Diet:
-
Control Group (n=10): AIN-93G diet containing 7 mg pyridoxine HCl/kg.
-
Deficient Group (n=10): AIN-93G diet with no added pyridoxine HCl.
-
-
Duration: 4 weeks.
-
Monitoring: Body weight and food intake measured weekly.
-
Validation: At the end of the study, collect blood for plasma PLP analysis and brain tissue for neurotransmitter analysis. Conduct behavioral tests during the final week.
-
Sample Preparation: Collect whole blood in EDTA tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Deproteinize plasma by adding an equal volume of 10% trichloroacetic acid, vortexing, and centrifuging.[21][22]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Phosphate buffer with an organic modifier.
-
Detection: Fluorescence detection (excitation ~328 nm, emission ~393 nm).
-
-
Quantification: Compare the peak area of the sample to a standard curve of known PLP concentrations.
-
Baseline Sample: Collect a 24-hour urine sample.
-
Tryptophan Administration: Administer an oral dose of L-tryptophan (e.g., 2 grams for adults).[18]
-
Post-Load Sample: Collect a 24-hour urine sample following tryptophan administration.
-
Analysis: Measure the concentration of xanthurenic acid in both urine samples using HPLC.
-
Interpretation: A significant increase in xanthurenic acid excretion in the post-load sample is indicative of vitamin B6 deficiency.[1]
Signaling Pathways and Experimental Workflows
Vitamin B6 deficiency impacts several critical signaling pathways, most notably neurotransmitter synthesis and the kynurenine pathway of tryptophan metabolism.
Conclusion
The successful validation of a vitamin B6 deficient phenotype requires a rigorous and multi-faceted approach. The choice between dietary and pharmacological induction methods will depend on the specific research question and desired timeline. A combination of direct and functional biochemical markers, alongside relevant behavioral and neurological assessments, provides the most comprehensive and reliable validation of the deficient state. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute their studies on the physiological roles of vitamin B6.
References
- 1. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. optimaldx.com [optimaldx.com]
- 3. Vitamin B6 and Its Role in Cell Metabolism and Physiology [mdpi.com]
- 4. Vitamin B6: a scoping review for Nordic Nutrition Recommendations 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin B6: a scoping review for Nordic Nutrition Recommendations 2023 | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. mindgain.co [mindgain.co]
- 7. caringsunshine.com [caringsunshine.com]
- 8. Exploring neuropsychiatric manifestations of vitamin B complex deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin B6 Deficiency and Dependency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 10. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. foodforthebrain.org [foodforthebrain.org]
- 20. Vitamin B6 Deficiency Increases Noradrenergic Activity, Inducing Behavioral and Cognitive Impairments Associated with Schizophrenia [casi.org]
- 21. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Vitamin B6 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of Vitamin B6 antagonists is crucial for both basic research and therapeutic innovation. This guide provides a comprehensive comparative analysis of common Vitamin B6 antagonists, focusing on their mechanisms of action, inhibitory potencies, and in vivo effects, supported by experimental data and detailed protocols.
Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and immune function.[1][2] Antagonists of Vitamin B6 disrupt these vital processes and are valuable tools for studying metabolic pathways and as potential therapeutic agents. This guide will focus on a comparative analysis of four key Vitamin B6 antagonists: 4'-Deoxypyridoxine (dPN), Isoniazid (INH), Cycloserine, and 1-Amino-D-proline (1ADP).
Mechanisms of Action and Inhibitory Potency
The primary mechanism by which these antagonists exert their effects is through the inhibition of key enzymes in the Vitamin B6 metabolic pathway, particularly pyridoxal kinase (PdxK) and pyridoxine 5'-phosphate oxidase (PNPO), or by directly interfering with PLP-dependent enzymes.
4'-Deoxypyridoxine (dPN) acts as a competitive inhibitor of pyridoxal kinase.[1] It is phosphorylated by PdxK to form 4'-deoxypyridoxine 5'-phosphate (dPNP), which then competes with PLP for binding to PLP-dependent enzymes, effectively inhibiting their function.[3][4]
Isoniazid (INH) , a primary drug for treating tuberculosis, inhibits pyridoxine phosphokinase, the enzyme that converts pyridoxine to its active form.[5] Additionally, INH can directly react with PLP to form an inactive hydrazone complex, which is then excreted, leading to a depletion of the active cofactor.[6]
Cycloserine , another antibiotic used in tuberculosis treatment, is an analog of the amino acid D-alanine and inhibits PLP-dependent enzymes involved in bacterial cell wall synthesis.[7] It can also act as a pyridoxine antagonist, though the direct inhibitory potency on key human Vitamin B6 metabolizing enzymes is less characterized.[8]
1-Amino-D-proline (1ADP) , a naturally occurring antagonist found in flaxseed, has been shown to inhibit PLP-dependent enzymes, such as cystathionine β-synthase and cystathionine γ-lyase.[9][10]
While direct comparative studies providing IC50 or Ki values for all these antagonists against human pyridoxal kinase are limited, the available data suggests they operate through competitive or mechanism-based inhibition. Further research is needed to establish a definitive ranking of their inhibitory potency in a standardized in vitro system.
In Vivo Experimental Data: A Comparative Overview
Animal studies, primarily in rodents, have been instrumental in elucidating the in vivo effects of these antagonists. These studies typically involve administering the antagonist and measuring key biomarkers of Vitamin B6 deficiency, such as plasma PLP levels and the activity of PLP-dependent enzymes.
| Antagonist | Animal Model | Dosage | Key Findings | Reference |
| 4'-Deoxypyridoxine (dPN) | Mice | 0.1 mg/mL in drinking water for 5 months | Significant decrease in plasma PLP, PL, and total B6 levels. | [11] |
| Rats | 1 g/kg in a B6-deficient diet for 30-35 days | Greater loss in body and thymus weight compared to B6-deficient controls. No further decrease in PLP or pyridoxine kinase in the tissues examined compared to B6-deficient controls. | [12] | |
| Isoniazid (INH) | Mice | 0.4 mg/mL in drinking water for 5 months | The lowest plasma concentrations of PLP, PL, and total B6 compared to control and dPN-treated groups. | [11] |
| 1-Amino-D-proline (1ADP) | Rats | 10 mg/kg in diet for 5 weeks (in moderately B6-deficient diet) | Significant decrease in plasma PLP. Increased plasma homocysteine and cystathionine. Reduced hepatic cystathionine β-synthase and cystathionine γ-lyase activities. | [2][13] |
| Rats | Intraperitoneal injection | LD50 of 26 mg/kg for the L-isomer in normal rats. Increased sensitivity in vitamin B6-deficient rats. Disturbed amino acid metabolism. | [14] |
These in vivo studies highlight the effectiveness of these compounds in inducing a state of Vitamin B6 deficiency, with Isoniazid appearing to be a more potent depletor of plasma PLP than 4'-deoxypyridoxine under the tested conditions.[11] 1-Amino-D-proline also demonstrates significant in vivo antagonism, particularly affecting the transsulfuration pathway.[2][13]
Experimental Protocols
For researchers aiming to conduct comparative studies of Vitamin B6 antagonists, the following methodologies are crucial:
Measurement of Plasma Pyridoxal 5'-Phosphate (PLP) Levels
A common and reliable method for quantifying PLP in plasma is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol Outline:
-
Sample Preparation: Plasma samples are deproteinized, typically with trichloroacetic acid.
-
Derivatization (Optional but recommended for enhanced sensitivity): The sample can be derivatized with a reagent like semicarbazide to form a stable, fluorescent product.[15]
-
Chromatographic Separation: The derivatized sample is injected into a reverse-phase HPLC column. An isocratic or gradient elution with a suitable mobile phase (e.g., a buffer containing an organic modifier) is used to separate PLP from other vitamers and interfering substances.
-
Fluorescence Detection: The eluting PLP derivative is detected by a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., excitation at 322 nm and emission at 417 nm for some methods).[16]
-
Quantification: The concentration of PLP in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of PLP.
Assay of PLP-Dependent Enzyme Activity: Cystathionine β-Synthase (CBS)
The activity of PLP-dependent enzymes is a functional indicator of Vitamin B6 status and can be used to assess the impact of antagonists. Cystathionine β-synthase (CBS), an enzyme in the transsulfuration pathway, is a good example.
Protocol Outline (Colorimetric Coupled Enzyme Assay):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme source (e.g., liver homogenate), the substrates L-serine and L-homocysteine, and the ancillary enzyme cystathionine γ-lyase (CGL).
-
Enzymatic Reaction: The reaction is initiated by adding the enzyme source. CBS catalyzes the condensation of L-serine and L-homocysteine to form cystathionine. CGL then converts cystathionine to cysteine.
-
Colorimetric Detection: The produced cysteine is detected spectrophotometrically at 560 nm after its specific reaction with ninhydrin, which forms a colored complex.
-
Activity Calculation: The rate of color formation is proportional to the CBS activity, which can be calculated based on the change in absorbance over time and a standard curve.[17]
Signaling Pathways and Logical Relationships
The antagonism of Vitamin B6 impacts numerous metabolic pathways that are dependent on PLP as a cofactor. The following diagrams, generated using the DOT language, illustrate the central role of PLP and the points of inhibition by the discussed antagonists.
References
- 1. uniprot.org [uniprot.org]
- 2. A Vitamin B-6 Antagonist from Flaxseed Perturbs Amino Acid Metabolism in Moderately Vitamin B-6-Deficient Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin B6 antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral exposure to the anti-pyridoxine compound 1-amino D-proline further perturbs homocysteine metabolism through the transsulfuration pathway in moderately vitamin B₆ deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antivitamin B-6 effect of 1-aminoproline on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Enzyme Inhibition by 4-Deoxypyridoxine and its Phosphate Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, quantitative comparison of the enzyme inhibitory properties of the vitamin B6 antagonist, 4-deoxypyridoxine (4dPN), and its phosphorylated form, 4-deoxypyridoxine phosphate (4dPNP). The data presented herein, supported by experimental methodologies, elucidates their distinct mechanisms of action within the vitamin B6 metabolic pathway.
Quantitative Inhibition Data
The inhibitory activities of 4-deoxypyridoxine and 4-deoxypyridoxine phosphate are directed at different enzymatic steps in vitamin B6 metabolism. 4-deoxypyridoxine primarily targets the initial phosphorylation step, while its phosphorylated counterpart inhibits downstream enzymes that are dependent on the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).
| Inhibitor | Target Enzyme | Organism/System | Inhibition Constant (K_i) | IC_50 / EC_50 | Inhibition Type |
| 4-Deoxypyridoxine (4dPN) | Pyridoxal Kinase (PdxK) | Escherichia coli | ~0.5 µM[1][2][3] | - | Competitive[1][2][3] |
| 4-Deoxypyridoxine Phosphate (4dPNP) | Glutamate Decarboxylase | - | 0.27 µM[4] | - | Competitive[4] |
| Ornithine Decarboxylase | - | 0.6 mM (600 µM)[4] | - | - | |
| Sphingosine-1-Phosphate (S1P) Lyase | IT-79MTNC3 cells | - | <1 µM (in absence of vitamin B6)[5] | - | |
| >100 µM (in presence of vitamin B6)[5] |
Mechanism of Action: A Two-Pronged Disruption
The toxicity of 4-deoxypyridoxine is largely contingent on its intracellular phosphorylation to 4-deoxypyridoxine phosphate by pyridoxal kinase.[1][6][7] This creates a dual inhibitory effect on vitamin B6 metabolism.
-
Inhibition of Pyridoxal Kinase by 4-Deoxypyridoxine: 4-deoxypyridoxine acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active phosphate forms.[1] By competing with the natural substrates, 4-deoxypyridoxine reduces the overall pool of the essential cofactor, pyridoxal 5'-phosphate (PLP).
-
Inhibition of PLP-Dependent Enzymes by 4-Deoxypyridoxine Phosphate: Once phosphorylated, 4-deoxypyridoxine phosphate mimics the structure of PLP. This allows it to bind to and inhibit various PLP-dependent enzymes, which play crucial roles in amino acid metabolism and other essential cellular processes. For instance, 4-deoxypyridoxine phosphate has been shown to be a potent competitive inhibitor of glutamate decarboxylase.[4]
The following diagram illustrates the key steps in the vitamin B6 salvage pathway and highlights the points of inhibition by 4-deoxypyridoxine and its phosphate.
Experimental Protocols
Detailed methodologies are crucial for the reproducible quantitative assessment of enzyme inhibition. Below are summarized protocols for the key enzymes discussed.
Pyridoxal Kinase (PdxK) Inhibition Assay
This protocol is based on the methodology described for determining the competitive inhibition of PdxK by 4-deoxypyridoxine.
-
Principle: The enzymatic activity of PdxK is measured by monitoring the formation of pyridoxal 5'-phosphate (PLP) from pyridoxal (PL) and ATP. The increase in absorbance at 390 nm, characteristic of PLP, is followed spectrophotometrically.
-
Reagents:
-
Assay Buffer: 20 mM KHEPES, pH 7.5, with 0.5 mM MgCl2
-
Substrate: Pyridoxal (PL) stock solution
-
Co-substrate: MgATP stock solution (e.g., 1 mM final concentration)
-
Inhibitor: 4-Deoxypyridoxine (4dPN) stock solution
-
Enzyme: Purified PdxK
-
-
Procedure:
-
Prepare reaction mixtures in a cuvette containing the assay buffer, a fixed concentration of MgATP, and varying concentrations of the substrate (PL) and the inhibitor (4dPN).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding PdxK.
-
Monitor the initial rate of PLP formation by measuring the increase in absorbance at 390 nm over time.
-
To determine the type of inhibition and the Ki value, perform saturation curves by varying the concentration of PL at different fixed concentrations of 4dPN.
-
Globally fit the saturation curves to the Michaelis-Menten equation. A linear relationship between the apparent Km and the inhibitor concentration is indicative of competitive inhibition. The Ki can be estimated from the x-intercept of a plot of apparent Km versus inhibitor concentration.[3]
-
Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is a generalized approach for assessing the competitive inhibition of GAD by 4dPNP.
-
Principle: GAD catalyzes the conversion of glutamate to γ-aminobutyric acid (GABA) and CO2. Enzyme activity can be determined by measuring the rate of formation of GABA or the release of CO2. A common method involves the quantification of GABA by HPLC after derivatization.
-
Reagents:
-
Assay Buffer: e.g., Phosphate buffer, pH 7.4
-
Substrate: L-glutamate stock solution
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitor: 4-Deoxypyridoxine Phosphate (4dPNP) stock solution
-
Enzyme: Purified GAD or brain homogenate
-
Derivatizing agent for HPLC analysis (e.g., dansyl chloride)
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, PLP, and varying concentrations of L-glutamate and 4dPNP.
-
Pre-incubate the mixtures at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a fixed period.
-
Terminate the reaction (e.g., by adding acid or heating).
-
Derivatize the resulting GABA with a fluorescent tag.
-
Quantify the amount of derivatized GABA using HPLC with a fluorescence or DAD detector.[7]
-
Determine the Ki for 4dPNP by measuring the initial reaction velocities at various substrate and inhibitor concentrations and fitting the data to the appropriate model for competitive inhibition (e.g., using a Dixon or Lineweaver-Burk plot).
-
Ornithine Decarboxylase (ODC) Inhibition Assay
This protocol outlines a common radiometric method for determining ODC activity and its inhibition.
-
Principle: ODC catalyzes the decarboxylation of ornithine to produce putrescine and CO2. The enzyme's activity is quantified by measuring the amount of radiolabeled ¹⁴CO₂ released from [¹⁴C]-L-ornithine.
-
Reagents:
-
Assay Buffer: e.g., Tris-HCl buffer with EDTA and DTT
-
Substrate: [1-¹⁴C]-L-ornithine
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitor: 4-Deoxypyridoxine Phosphate (4dPNP) stock solution
-
Enzyme: Purified ODC or cell/tissue lysate
-
¹⁴CO₂ trapping agent: e.g., Hyamine hydroxide or NaOH-impregnated filter paper
-
Scintillation cocktail
-
-
Procedure:
-
Prepare reaction mixtures in sealed vials containing assay buffer, PLP, and varying concentrations of the inhibitor (4dPNP).
-
Place a filter paper impregnated with the CO₂ trapping agent in a center well within the sealed vial.
-
Initiate the reaction by adding the enzyme and the [1-¹⁴C]-L-ornithine substrate.
-
Incubate the reaction at 37°C for a defined time.
-
Stop the reaction by injecting an acid (e.g., sulfuric or citric acid), which also facilitates the release of dissolved ¹⁴CO₂.
-
Allow time for the ¹⁴CO₂ to be completely trapped by the filter paper.
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1][5]
-
Calculate the rate of reaction and determine the inhibitory constants by measuring activity at different substrate and inhibitor concentrations.
-
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. abcam.com [abcam.com]
- 5. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Deoxypyridoxine 5'-phosphate in a Laboratory Setting
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific hazardous waste management guidelines, as regulations can vary. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of 4-Deoxypyridoxine 5'-phosphate should be managed as a hazardous chemical waste stream. Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials.[3][4] It should be collected in a designated, properly labeled hazardous waste container.[3][4] The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.[2]
-
Labeling: As soon as the waste container is first used, it must be labeled with a "Hazardous Waste" tag.[3] The label should clearly identify the contents as "this compound," along with the approximate quantity and the date of accumulation.[3]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3] This area should have secondary containment to prevent spills from reaching drains.[3] Ensure the storage area is well-ventilated.[5] Do not accumulate more than 55 gallons of hazardous waste in this area.[3]
-
Spill Management: In the event of a spill, treat the spilled chemical and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) as hazardous waste.[3] These materials must be placed in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[3]
-
Container Management:
-
For pure, unused this compound, dispose of it in its original container if possible, ensuring the label is intact.
-
For solutions containing this compound, collect them in a designated liquid hazardous waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container can be disposed of as regular trash after defacing the original label.[3]
-
-
Request for Pickup: Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding institutional limits), arrange for its collection by your facility's hazardous waste management team.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not exceed 55 gallons of hazardous waste in a satellite accumulation area. | [3] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | [3] |
| Container Rinsing | Triple rinse empty containers that held acute hazardous waste. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Deoxypyridoxine 5'-phosphate
Immediate Safety and Operational Plan
This guide provides essential information for the safe handling, use, and disposal of 4-Deoxypyridoxine 5'-phosphate in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with this information to minimize risks and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for 4-Deoxypyridoxine hydrochloride, this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory:
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Safety glasses with side-shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Use in a chemical fume hood or wear a respirator | Laboratory coat |
| Handling solutions | Safety glasses | Chemical-resistant gloves | Standard laboratory ventilation | Laboratory coat |
| Cleaning spills | Safety goggles | Heavy-duty chemical-resistant gloves | Respirator (if dealing with a large spill or dust) | Impervious clothing |
| Waste disposal | Safety glasses | Chemical-resistant gloves | Standard laboratory ventilation | Laboratory coat |
Procedural Guidance for Handling and Disposal
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid dust formation and inhalation.[1] An eyewash station and safety shower should be readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
If on Skin: Remove contaminated clothing and rinse the affected area thoroughly with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
